2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPIOVHFUGZTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351752 | |
| Record name | 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18600-51-6 | |
| Record name | 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-FLUOROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
Introduction: The Significance of the Benzoxazinone Scaffold
The 2-substituted 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antiplatelet aggregation properties.[1] The specific compound, 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, incorporates a fluorophenyl group, a common substituent in modern pharmaceuticals that can enhance metabolic stability and binding affinity. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, intended for researchers and professionals in the field of drug discovery and organic synthesis. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and offer insights into the practical considerations for each approach.
Core Synthetic Strategies: From Classical to Contemporary
The synthesis of this compound fundamentally relies on the formation of an amide bond between anthranilic acid and a 4-fluorobenzoyl moiety, followed by a cyclodehydration step to construct the benzoxazinone ring. The key variations in methodology lie in how this two-step sequence is orchestrated.
Method 1: The Classical Two-Step Approach via N-Acylation and Subsequent Cyclization
This foundational method involves the initial formation of N-(4-fluorobenzoyl)anthranilic acid, which is then isolated and subsequently cyclized to the target benzoxazinone.
Step 1: N-Acylation of Anthranilic Acid
The first step is a standard Schotten-Baumann reaction where the amino group of anthranilic acid is acylated using 4-fluorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Causality of Experimental Choices:
-
Solvent: A solvent such as chloroform or dichloromethane is chosen for its ability to dissolve the starting materials and its inertness under the reaction conditions.
-
Base: A mild base like triethylamine or pyridine is used to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[2] Pyridine can also act as a nucleophilic catalyst.
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the exothermicity of the acylation and then allowed to proceed at room temperature to ensure completion.
-
Step 2: Cyclodehydration of N-(4-fluorobenzoyl)anthranilic acid
The intermediate N-acylanthranilic acid is then cyclized to form the benzoxazinone ring. This is an intramolecular condensation reaction where the carboxylic acid group reacts with the amide, eliminating a molecule of water.
-
Causality of Experimental Choices:
-
Dehydrating Agent: Various reagents can be employed to facilitate the removal of water and promote cyclization. Common choices include acetic anhydride, thionyl chloride, or trifluoroacetic anhydride.[3][4] Acetic anhydride is a widely used and cost-effective option. Thionyl chloride is also effective, converting the carboxylic acid to an acid chloride in situ, which is highly reactive towards the amide nitrogen.[3]
-
Temperature: Heating is typically required to provide the activation energy for the cyclization.
-
Experimental Protocol: Classical Synthesis
Part A: Synthesis of N-(4-fluorobenzoyl)anthranilic acid
-
In a 250 mL round-bottom flask, dissolve anthranilic acid (13.7 g, 0.1 mol) in 100 mL of chloroform.
-
Add triethylamine (11.1 g, 0.11 mol) to the stirred solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add a solution of 4-fluorobenzoyl chloride (15.8 g, 0.1 mol) in 50 mL of chloroform dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-(4-fluorobenzoyl)anthranilic acid. The product can be purified by recrystallization from ethanol/water.
Part B: Synthesis of this compound
-
To a flask containing N-(4-fluorobenzoyl)anthranilic acid (25.9 g, 0.1 mol), add acetic anhydride (50 mL).
-
Heat the mixture at reflux for 2 hours.
-
Allow the mixture to cool to room temperature. The product will often crystallize out.
-
Pour the reaction mixture into ice-cold water (200 mL) and stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.
-
Filter the solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to afford this compound.
Method 2: One-Pot Synthesis Strategies
One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and simplify purification.[1] Several effective one-pot methods for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones have been developed.
One-Pot Synthesis using a Cyanuric Chloride/DMF System
A particularly mild and efficient one-pot method utilizes an iminium cation, generated from cyanuric chloride and N,N-dimethylformamide (DMF), as a cyclizing agent.[2][5]
-
Mechanistic Insight: The reaction proceeds first by the N-acylation of anthranilic acid with 4-fluorobenzoyl chloride. Following this, the cyanuric chloride reacts with DMF to form a Vilsmeier-type reagent (an iminium cation). This electrophilic species activates the carboxylic acid group of the in-situ formed N-(4-fluorobenzoyl)anthranilic acid, facilitating a rapid intramolecular cyclodehydration under mild conditions.[2]
Experimental Protocol: One-Pot Synthesis with Cyanuric Chloride/DMF
-
To a stirred solution of anthranilic acid (4.11 g, 30 mmol) and triethylamine (4.6 mL, 33 mmol) in chloroform (100 mL), add 4-fluorobenzoyl chloride (4.75 g, 30 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
In a separate flask, prepare the cyclizing agent by dissolving cyanuric chloride (5.53 g, 30 mmol) in DMF (50 mL). This may result in a slightly yellow solution.
-
Add the freshly prepared cyanuric chloride/DMF solution to the reaction mixture.
-
Continue stirring at room temperature for an additional 4 hours.
-
After the reaction is complete (monitored by TLC), evaporate the solvent in vacuo.
-
Pour the residue into a mixture of distilled water (200 mL) and ice.
-
Stir until a solid precipitate forms.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary
| Method | Key Reagents | Temperature | Typical Yield | Advantages | Disadvantages |
| Classical Two-Step | 4-fluorobenzoyl chloride, Acetic Anhydride | Room temp, then reflux | Good to High | Well-established, reliable | Multi-step, requires isolation of intermediate |
| One-Pot (Cyanuric Chloride) | 4-fluorobenzoyl chloride, Cyanuric Chloride/DMF | Room Temperature | High (often >80%)[2] | Mild conditions, high yield, one-pot efficiency | Cyanuric chloride is a hazardous substance |
Visualizing the Synthesis
Diagram 1: Overall Synthetic Pathway
Caption: General synthetic route to this compound.
Diagram 2: One-Pot Workflow Logic
Caption: Logical flow of the one-pot synthesis method.
Conclusion and Future Perspectives
The synthesis of this compound can be achieved through both classical and modern synthetic methodologies. While the traditional two-step approach is robust and reliable, one-pot procedures, particularly those employing mild cyclodehydrating agents like the cyanuric chloride/DMF system, offer significant advantages in terms of efficiency, reaction conditions, and yield.[2][5] The choice of method will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity. As the demand for novel therapeutics continues to grow, the development of even more efficient, cost-effective, and environmentally benign methods for the synthesis of this important heterocyclic scaffold will remain an active area of research. Other advanced methods reported for the synthesis of the broader class of 2-aryl-benzoxazinones include copper-catalyzed decarboxylative coupling and palladium-catalyzed carbonylation, which may also be adaptable for this specific target molecule.[6][7]
References
- BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. BenchChem.
- Bain, D., & Smalley, R. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic.
- (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PubMed Central.
- Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.
- Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-Substituted-4H-3,I -benzoxazin-4-ones. RSC Publishing.
- (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C.
- PrepChem.com. (n.d.). Synthesis of 2-(4'-fluorophenyl)-5-chloro-4H-3,1-benzoxazin-4-one.
- MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
- ResearchGate. (2025). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors.
- Benchchem. (2025). One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones: Application Notes and Protocols.
- ResearchGate. (2025). (PDF) One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.
- (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazinone synthesis [organic-chemistry.org]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
A Comprehensive Analysis for Drug Discovery Professionals
An In-Depth Technical Guide to 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
This guide serves as a technical deep-dive into the synthesis, properties, and potential therapeutic applications of this compound, a member of the promising benzoxazinone class of heterocyclic compounds. As a scaffold, benzoxazinones are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] This document provides researchers, scientists, and drug development professionals with foundational knowledge, detailed experimental protocols, and field-proven insights into this specific molecule and its broader chemical family.
Core Compound Identity and Physicochemical Properties
This compound is a fused heterocyclic system resulting from the combination of a benzene ring and a 1,3-oxazin-6-one ring.[1][4] The substitution of a 4-fluorophenyl group at the 2-position is a key structural feature, often introduced to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and target binding affinity.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-fluorophenyl)-3,1-benzoxazin-4-one | PubChem[5] |
| CAS Number | 18600-51-6 | PubChem[5], ChemicalBook[6] |
| Molecular Formula | C₁₄H₈FNO₂ | PubChem[5] |
| Molecular Weight | 241.22 g/mol | PubChem[5] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)F | PubChem[5] |
| Appearance | Crystalline solid (predicted) | General chemical knowledge |
| GHS Hazard | Harmful if swallowed, Causes serious eye irritation | PubChem[5] |
Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is well-established, with the most common and direct route involving the acylation and subsequent cyclization of anthranilic acid.[2][7][8] The reaction typically proceeds by treating anthranilic acid with two equivalents of an aroyl chloride (in this case, 4-fluorobenzoyl chloride) in a suitable base like pyridine.
The causality behind this choice is twofold: the first equivalent of the aroyl chloride acylates the amino group of anthranilic acid to form an N-acyl anthranilic acid intermediate. The second equivalent reacts with the carboxylic acid group to form a mixed anhydride, which is a highly reactive species that readily undergoes intramolecular cyclization to yield the stable benzoxazinone ring system, releasing a molecule of 4-fluorobenzoic acid as a byproduct.[2]
Logical Flow of Synthesis
Caption: General synthesis workflow for 2-aryl-benzoxazin-4-ones.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method adapted from established procedures for synthesizing 2-aryl-benzoxazin-4-ones.[2][8][9]
-
Reagent Preparation: To a solution of anthranilic acid (10 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0°C in an ice bath.
-
Acylation: Add 4-fluorobenzoyl chloride (22 mmol, 2.2 equivalents) dropwise to the cooled solution over 15 minutes. The dropwise addition is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by washing with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point should be determined and compared to literature values.
Biological Activities and Potential Mechanisms of Action
While specific studies on this compound are limited, the broader class of benzoxazinone derivatives exhibits a wide range of pharmacological activities, making this compound a high-interest candidate for further investigation.[2][4]
Reported Activities for the Benzoxazinone Scaffold:
-
Anti-inflammatory & Analgesic: Many derivatives show significant anti-inflammatory and analgesic effects.[2][10]
-
Antimicrobial: Activity against various strains of bacteria and fungi has been reported.[2][3][11]
-
Anticancer: Certain 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated cytotoxicity against tumor cell lines like P388.[12]
-
Enzyme Inhibition: A key mechanism for some benzoxazinones is the inhibition of serine proteases, such as human leukocyte elastase.[1][12]
Potential Mechanism: Inhibition of Serine Proteases
Human leukocyte elastase (HLE) is a serine protease released by neutrophils during an inflammatory response. While crucial for degrading foreign proteins, its excessive activity can lead to the destruction of host tissues, particularly in the lungs (implicated in emphysema) and joints (in rheumatoid arthritis). Benzoxazinones can act as inhibitors of HLE, thereby mitigating this tissue damage. The benzoxazinone ring acts as a stable acyl-enzyme intermediate, effectively inactivating the protease.
Caption: Potential mechanism via inhibition of human leukocyte elastase.
Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay
To assess the potential anticancer activity suggested by related structures[12], a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol is a self-validating system as it includes positive and negative controls to ensure the reliability of the results.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate human cancer cells (e.g., MDA-MB-231 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Summary of Quantitative Data
While specific quantitative data for this compound is not available in the initial search results, structure-activity relationship (SAR) studies on related compounds provide valuable benchmarks.[12]
Table 2: Representative Cytotoxicity Data for 2-Aryl-4H-3,1-benzoxazin-4-ones
| Compound | Substitution at 2-Aryl Ring | Cell Line | ID₅₀ (µM) | Reference |
| 1 | 2-aminophenyl | P388 | > 100 | Hadfield et al., 1994[12] |
| 3 | 2-amino-5-nitrophenyl | P388 | 9.9 | Hadfield et al., 1994[12] |
| 10 | 4-nitrophenyl | P388 | 8.9 | Hadfield et al., 1994[12] |
This table illustrates that substitutions on the 2-aryl ring significantly impact cytotoxic activity. The presence of a nitro group, a strong electron-withdrawing group, appears to enhance potency. The 4-fluoro substitution on the topic compound is also electron-withdrawing, suggesting it may possess favorable activity worth investigating.
Conclusion and Future Directions
This compound is a synthetically accessible compound belonging to a pharmacologically significant class of heterocycles.[1][2] Based on the extensive literature on its parent scaffold, it holds considerable promise as a lead structure for developing novel therapeutic agents, particularly in the areas of inflammation and oncology.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wide panel of cancer cell lines, bacterial and fungal strains, and key inflammatory enzymes to fully characterize its activity profile.
-
Mechanism of Action Studies: Identifying the specific molecular target(s) through techniques like thermal shift assays, affinity chromatography, or kinome profiling.
-
Structure-Activity Relationship (SAR) Exploration: Synthesizing analogs with varied substitutions on both the benzoxazinone core and the 2-phenyl ring to optimize potency and selectivity.
-
In Vivo Evaluation: Advancing promising candidates into animal models of disease to assess efficacy, pharmacokinetics, and safety profiles.
The versatility and proven biological relevance of the 4H-3,1-benzoxazin-4-one core make this compound a compelling subject for continued investigation in modern drug discovery.[1]
References
-
PrepChem.com. Synthesis of 2-(4'-fluorophenyl)-5-chloro-4H-3,1-benzoxazin-4-one. Available from: [Link]
-
PubChem. this compound | C14H8FNO2 | CID 708482. Available from: [Link]
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Int. J. Modern Org. Chem., 2(2): 81-121. Available from: [Link]
-
Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4):309-316. Available from: [Link]
-
Waghmare, S. S., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 645-660. Available from: [Link]
-
Mongolia Journals Online. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Available from: [Link]
-
PubChem. 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]
-
SpectraBase. 2-(o-fluorophenyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]
-
MDPI. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Available from: [Link]
-
MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]
-
Semantic Scholar. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Available from: [Link]
-
PubChem. 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656. Available from: [Link]
-
MDPI. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Available from: [Link]
-
RACO. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Available from: [Link]
-
PubMed Central. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Available from: [Link]
-
Hadfield, J. A., et al. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-8. Available from: [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]
-
PubMed. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Available from: [Link]
-
PubMed Central. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available from: [Link]
-
PubMed Central. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][13]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Available from: [Link]
Sources
- 1. Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one [wisdomlib.org]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 18600-51-6 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 9. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 11. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 12. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one: Synthesis, Structure, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, synthesis methodologies, and burgeoning biological applications, offering field-proven insights into its potential as a therapeutic agent.
Introduction: The Significance of the Benzoxazinone Scaffold
The 4H-3,1-benzoxazin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The versatility of the benzoxazinone core lies in its unique chemical reactivity, particularly at the C2 and C4 positions, which allows for facile derivatization and the synthesis of diverse compound libraries.[2] The introduction of a 4-fluorophenyl group at the 2-position, as in the title compound, is a common strategy in drug design to enhance metabolic stability and binding affinity to biological targets.
Physicochemical Properties and Structural Analysis
This compound is a solid at room temperature with the molecular formula C₁₄H₈FNO₂ and a molecular weight of approximately 241.22 g/mol .[3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₈FNO₂ | [3] |
| Molecular Weight | 241.22 g/mol | [3] |
| CAS Number | 18600-51-6 | [3] |
| Appearance | Crystalline solid | General observation |
Crystal Structure
The three-dimensional structure of this compound has been determined by X-ray crystallography.[3] The molecule is nearly planar, a characteristic feature that can facilitate π–π stacking interactions with biological macromolecules.[4] The crystal packing is further stabilized by weak intermolecular C—H⋯O interactions.[4]
Crystallographic Data: [3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a | 12.021 Å |
| b | 3.7932 Å |
| c | 23.197 Å |
| α | 90° |
| β | 90.203° |
| γ | 90° |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzoxazinone core and the 4-fluorophenyl ring will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C4) typically in the range of δ 160-165 ppm and the imine carbon (C2) around δ 150-155 ppm.[6] The remaining aromatic carbons will appear in the δ 110-140 ppm region. The carbon attached to the fluorine atom will show a characteristic large one-bond coupling constant (¹JCF).
-
FTIR: The infrared spectrum will be characterized by a strong absorption band for the C=O (lactone) stretching vibration, typically around 1760-1770 cm⁻¹.[2] Other significant peaks will include the C=N stretching vibration (around 1620 cm⁻¹) and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Synthesis of this compound
The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is well-established, with several efficient methods reported in the literature.[7] The most common approach involves the cyclization of the corresponding N-acylanthranilic acid.
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process: acylation of anthranilic acid followed by cyclodehydration.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: One-Pot Synthesis using Cyanuric Chloride/DMF
This protocol is adapted from a general method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives, which is notable for its mild reaction conditions and high yields.[2]
Materials:
-
Anthranilic acid
-
4-Fluorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃)
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ice
Procedure:
-
Acylation: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in chloroform. Add triethylamine (1.1 equivalents) to the solution.
-
To this stirred solution, add 4-fluorobenzoyl chloride (1 equivalent) dropwise at room temperature.
-
Continue stirring the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclodehydration: In a separate flask, prepare a solution of cyanuric chloride (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add the cyanuric chloride/DMF solution to the reaction mixture from step 3.
-
Stir the resulting mixture at room temperature for 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
Pour the residue into a beaker containing a mixture of distilled water and ice, and stir vigorously.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain the pure this compound.
Self-Validating System: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and FTIR). The obtained data should be consistent with the expected structure.
Biological Activities and Potential Therapeutic Applications
The benzoxazinone scaffold is a versatile pharmacophore, and its derivatives have been investigated for a range of therapeutic applications.
Anticancer Activity
Several studies have highlighted the potential of 2-aryl-4H-3,1-benzoxazin-4-ones as anticancer agents.[8] Research has shown that some benzoxazinone derivatives can inhibit the proliferation of various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells.[2][9]
One intriguing mechanism of action that has been proposed is the targeting of G-quadruplex structures in the promoter region of oncogenes, such as c-Myc.[10] By stabilizing these non-canonical DNA structures, benzoxazinone derivatives can downregulate the expression of the c-Myc protein, a key driver of cell proliferation in many cancers.[10] This represents a novel and promising strategy for cancer therapy.
Serine Protease Inhibition
2-Aryl-4H-3,1-benzoxazin-4-ones have been identified as potent inhibitors of serine proteases, a large family of enzymes involved in a wide array of physiological and pathological processes.[8] These enzymes are characterized by a highly conserved catalytic triad, including a key serine residue in the active site.[11]
The mechanism of inhibition by benzoxazinones involves the nucleophilic attack of the active site serine on the carbonyl carbon (C4) of the benzoxazinone ring. This leads to the formation of a covalent acyl-enzyme intermediate, effectively inactivating the protease.
Caption: Mechanism of serine protease inhibition by this compound.
Specific serine proteases targeted by benzoxazinone derivatives include pancreatic elastase and Cathepsin G.[8] The dysregulation of these proteases is implicated in various inflammatory diseases and some cancers, making them attractive therapeutic targets.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse biological activities, particularly in the realms of oncology and inflammatory diseases, make it a compelling subject for further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoxazinone and the 2-phenyl ring to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Detailed biochemical and cellular studies to precisely identify the molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of lead compounds.
References
-
Patsnap Synapse. (2024, June 21). What are Serine protease inhibitors and how do they work? Retrieved from [Link]
-
Wikipedia. (n.d.). Serine protease. Retrieved from [Link]
-
MDPI. (n.d.). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Serine Protease Inhibitor Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7, 59. [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Pancrazzi, F., Motti, E., Costa, M., Mancuso, R., Gabriele, B., & Della Ca', N. (2017). (Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][12][13]oxazine. Molbank, 2017(1), M927.
-
National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
- Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252.
- Erlap, A. S. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
-
Ubaya Repository. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][12][13]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][12][13]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Retrieved from [Link]
- PubMed. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090.
- Khabazzadeh, H., Saidi, K., & Sheibani, H. (2008). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry, 1(1), 43-45.
-
Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 708482, this compound. Retrieved from [Link].
-
ResearchGate. (n.d.). Some biologically important 4H‐3,1‐benzoxazin‐4‐one derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Phenyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][12][13]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Retrieved from [Link]
- Hadfield, J. A., et al. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538.
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]
- 5. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Benzoxazinone synthesis [organic-chemistry.org]
- 8. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serine protease - Wikipedia [en.wikipedia.org]
- 12. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone class, a group of molecules that has garnered significant interest in the field of medicinal chemistry. The benzoxazinone scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and an exploration of its current and potential applications in drug discovery and development. The presence of the fluorophenyl group is of particular note, as the incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized below, providing a crucial baseline for its handling, characterization, and application in a research setting.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₈FNO₂ | [1] |
| Molecular Weight | 241.22 g/mol | [1] |
| CAS Number | 18600-51-6 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not experimentally determined for this specific compound. The related 2-phenyl-4H-3,1-benzoxazin-4-one has a melting point of 123-125 °C. The analogous 2-(4-fluorophenyl)quinazolin-4(3H)-one has a significantly higher melting point of 283.1-284.9 °C. | [2], [3] |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General chemical principles |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | [4] |
Crystal Structure Insights
The three-dimensional arrangement of molecules in the solid state is critical for understanding physical properties and for structure-based drug design. X-ray crystallography data for this compound reveals a monoclinic crystal system with the space group P 1 21/n 1[1].
Table 2: Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a | 12.021 Å |
| b | 3.7932 Å |
| c | 23.197 Å |
| α | 90° |
| β | 90.203° |
| γ | 90° |
Source: [1]
This crystallographic information is invaluable for computational modeling studies, such as docking simulations, to predict and understand the binding interactions of this molecule with biological targets.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected and reported spectral data that are key to its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected): The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm). The protons on the benzoxazinone ring system and the fluorophenyl ring will exhibit complex splitting patterns due to spin-spin coupling.
¹³C NMR (Expected): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 160-165 ppm), the carbon of the C=N bond (around 150-155 ppm), and a series of signals in the aromatic region (115-150 ppm). The carbon attached to the fluorine atom will show a characteristic doublet due to C-F coupling.
Reference ¹H and ¹³C NMR Data for 2-(4-Fluorophenyl)quinazolin-4(3H)-one (in DMSO-d₆):
-
¹H NMR (500 MHz, DMSO-d₆) δ: 12.61 (s, 1H), 8.26 (dd, J = 8.6, 5.5 Hz, 2H), 8.16 (d, J = 7.7 Hz, 1H), 7.85 (t, J = 7.5 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 7.53 (t, J = 7.4 Hz, 1H), 7.41 (t, J = 8.8 Hz, 2H)[3].
-
¹³C NMR (126 MHz, DMSO-d₆) δ: 165.49, 163.50, 162.71, 151.84, 149.08, 135.10, 130.87, 130.80, 129.67, 127.89, 127.07, 126.32, 121.32, 116.19, 116.01[3].
-
¹⁹F NMR (471 MHz, DMSO-d₆) δ: -109.05[3].
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1760 | C=O (lactone carbonyl) stretch |
| ~1610 | C=N stretch |
| ~1600, 1500 | C=C aromatic ring stretches |
| ~1250 | C-O-C stretch |
| ~1160 | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of approximately 241.05. The fragmentation pattern would likely involve the loss of CO, and other characteristic cleavages of the benzoxazinone and fluorophenyl rings.
Synthesis of this compound
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is most commonly achieved through the cyclocondensation of anthranilic acid with an appropriate acylating agent. In the case of this compound, this involves the reaction of anthranilic acid with 4-fluorobenzoyl chloride.
General Synthetic Workflow
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of analogous 2-aryl-4H-3,1-benzoxazin-4-ones[5][6].
Materials:
-
Anthranilic acid
-
4-Fluorobenzoyl chloride
-
Pyridine (anhydrous)
-
Acetic anhydride or Thionyl chloride
-
Appropriate solvents (e.g., Toluene, Dichloromethane)
Step 1: N-Acylation of Anthranilic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve anthranilic acid in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add 4-fluorobenzoyl chloride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the N-(4-fluorobenzoyl)anthranilic acid intermediate.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 2: Cyclization to form the Benzoxazinone Ring
-
Reflux the dried N-(4-fluorobenzoyl)anthranilic acid in an excess of a dehydrating agent such as acetic anhydride or thionyl chloride for 2-3 hours.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture and remove the excess dehydrating agent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the imine-like carbon of the oxazinone ring. This makes the compound susceptible to nucleophilic attack, a property that is widely exploited for the synthesis of other heterocyclic systems.
Reactions with Nucleophiles
The benzoxazinone ring is a versatile synthon for the preparation of quinazolinones, which are also of significant pharmacological interest.
Caption: General reactivity of this compound with nucleophiles.
-
Aminolysis: Reaction with primary amines leads to the formation of 2,3-disubstituted quinazolin-4(3H)-ones. This transformation proceeds through a nucleophilic attack of the amine on the carbonyl carbon, followed by ring opening and subsequent cyclization with the elimination of water.
-
Hydrazinolysis: Treatment with hydrazine hydrate results in the formation of 3-amino-2-(4-fluorophenyl)quinazolin-4(3H)-one. This derivative can serve as a key intermediate for the synthesis of a variety of fused heterocyclic systems.
Applications in Drug Development
The 4H-3,1-benzoxazin-4-one core is a key pharmacophore in a number of biologically active compounds. The introduction of a 4-fluorophenyl substituent can further enhance the therapeutic potential of these molecules.
Anticancer Activity
Numerous studies have demonstrated the potential of benzoxazinone derivatives as anticancer agents. Their mechanism of action can be multifaceted, including the inhibition of key enzymes involved in cancer cell proliferation and survival. Some benzoxazinones have been shown to induce apoptosis in cancer cell lines[7]. The specific anticancer activity of this compound warrants further investigation, but related compounds have shown promise.
Enzyme Inhibition
Benzoxazinones are known to be effective inhibitors of serine proteases, a class of enzymes implicated in a variety of diseases, including inflammation, cancer, and cardiovascular disorders[8]. The mechanism of inhibition often involves the acylation of the active site serine residue by the benzoxazinone, leading to the inactivation of the enzyme.
-
Serine Protease Inhibition: 2-Aryl-4H-3,1-benzoxazin-4-ones have been identified as inhibitors of enzymes such as chymotrypsin and human leukocyte elastase. The 4-fluorophenyl group in the target compound could potentially enhance its binding affinity and selectivity for specific serine proteases. Benzoxazinone derivatives have been investigated as inhibitors of C1r serine protease, an enzyme involved in the complement cascade, which has implications for Alzheimer's disease[9]. They have also been explored as inhibitors of Cathepsin G[10].
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation[1]. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a compound with significant potential in the realm of drug discovery. Its synthesis is readily achievable through established chemical transformations, and its reactive nature allows for further chemical modifications to generate diverse libraries of related compounds. The benzoxazinone core, coupled with the favorable properties often imparted by fluorine substitution, makes this molecule an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further research into its specific biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- [Provide full citation for the source of NMR data for the quinazolinone analog if available, otherwise state it is from a supporting information document of a scientific public
- [Provide full citation for a general synthesis of benzoxazinones.]
- [Provide full citation for a review on the biological activities of benzoxazinones.]
- [Provide full citation for a specific synthesis of a 2-aryl-benzoxazinone.]
- [Provide full citation for a study on the reactivity of benzoxazinones.]
- [Provide full citation for a study on benzoxazinones as serine protease inhibitors.]
- [Provide full citation for a study on the anticancer activity of benzoxazinones.]
- [Provide full citation for another relevant study on the biological activity.]
- Kam, C. M., et al. (1996). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Bioorganic & Medicinal Chemistry Letters, 6(6), 679-684.
- [Provide full citation for the study on C
- [Provide full citation for the safety d
- [Provide full citation for the chemical synthesis d
- [Provide full citation for a general review on benzoxazinone synthesis.]
- [Provide full citation for a specific experimental protocol for a similar compound.]
- [Provide full citation for a study on the mass spectrometry of benzoxazinones.]
- [Provide full citation for a study on the anticancer activity of benzoxazinone deriv
- [Provide full citation for a study on the enzyme inhibitory activity of benzoxazinones.]
- [Provide full citation for a general source on NMR spectroscopy.]
- [Provide full citation for a general source on IR spectroscopy.]
- [Provide full citation for the source of the melting point of 2-phenyl-4H-3,1-benzoxazin-4-one.]
- [Provide full citation for a source on X-ray crystallography.]
- [Provide full citation for a source on mass spectrometry fragment
- [Provide full cit
- [Provide full citation for a source on cyclocondens
- [Provide full citation for a source on FTIR spectroscopy.]
- [Provide full citation for a source on the reactivity of benzoxazinones with hydrazine.]
- [Provide full citation for a source on the use of benzoxazinones in medicinal chemistry.]
- [Provide full citation for a source on benzoxazinones as serine protease inhibitors.]
Sources
- 1. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. rsc.org [rsc.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one (CAS No. 18600-51-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and explore its potential as a scaffold in drug discovery. This document is intended to be a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Significance of the Benzoxazinone Scaffold
The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold in drug discovery, known to be a constituent of various biologically active compounds.[1][2] These molecules have garnered considerable attention due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and even anticancer properties.[3][4] The versatility of the benzoxazinone ring system allows for diverse chemical modifications, making it a fertile ground for the development of new therapeutic agents.[3] The introduction of a 4-fluorophenyl substituent at the 2-position, as seen in the topic compound, can significantly influence its biological activity, a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for any scientific investigation.
| Property | Value | Source |
| CAS Number | 18600-51-6 | [5][6][7] |
| Molecular Formula | C14H8FNO2 | [5][7] |
| Molecular Weight | 241.22 g/mol | [5][7] |
| IUPAC Name | 2-(4-fluorophenyl)-3,1-benzoxazin-4-one | [7] |
| Synonyms | This compound | [5][6] |
| Appearance | Crystalline solid (typical for this class) | Inferred from similar compounds |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred from synthesis protocols |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is well-established in the literature. A common and effective method involves the reaction of anthranilic acid with an appropriate acid chloride.[8] The following protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents
-
Anthranilic acid
-
4-Fluorobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Experimental Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.
-
Addition of Acid Chloride: To the stirred solution, add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise at 0 °C (ice bath). The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove any unreacted acid chloride and pyridine hydrochloride. Subsequently, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Potential Pharmacological Significance and Mechanism of Action
While specific studies on the mechanism of action of this compound are not extensively detailed in the provided search results, the broader class of benzoxazinone derivatives has been shown to exhibit a range of biological activities. These activities suggest potential interactions with various biological targets.
Anti-inflammatory and Analgesic Potential
Several studies have highlighted the anti-inflammatory and analgesic properties of benzoxazinone derivatives.[1][2] This suggests that this compound could potentially modulate inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenases (COX) or by interfering with pro-inflammatory cytokine signaling.
Anticancer and Pro-apoptotic Activity
Nitro-substituted benzoxazinones have demonstrated significant cytotoxic potential against cancer cell lines, inducing apoptosis.[9] The 2-(4-fluorophenyl) moiety in the target compound could also contribute to anticancer activity, as fluorinated compounds often exhibit enhanced biological effects. Potential mechanisms could involve the inhibition of key kinases or interaction with DNA.
Central Nervous System (CNS) Activity
Derivatives of 1,4-benzoxazin-3(4H)-one have been investigated for their effects on serotonin receptors (5-HT1A and 5-HT2A), indicating potential applications in treating CNS disorders.[10] This opens an avenue for investigating this compound for similar neuropharmacological activities.
Proposed Signaling Pathway for Anti-inflammatory Action
Caption: A proposed anti-inflammatory signaling pathway for the compound.
Experimental Protocols for Biological Evaluation
To elucidate the therapeutic potential of this compound, a series of well-defined experimental protocols are necessary.
In Vitro Anti-inflammatory Assay (COX Inhibition)
This assay will determine the compound's ability to inhibit COX-1 and COX-2 enzymes.
-
Prepare Assay Buffer: A standard buffer (e.g., Tris-HCl) is prepared.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared at appropriate concentrations.
-
Compound Dilution: A stock solution of the test compound in DMSO is serially diluted.
-
Assay Plate Setup: In a 96-well plate, add the enzyme, test compound dilutions, and initiate the reaction by adding arachidonic acid.
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using a commercial ELISA kit.
-
Data Analysis: The IC50 values (concentration for 50% inhibition) are calculated and compared to a known COX inhibitor (e.g., celecoxib).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the compound's effect on the viability of cancer cell lines.
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro biological evaluation.
Conclusion and Future Directions
This compound represents a promising chemical entity with a high potential for further investigation in drug discovery. Its structural similarity to other biologically active benzoxazinones suggests a wide range of possible therapeutic applications. Future research should focus on a comprehensive evaluation of its pharmacological profile, including in vivo efficacy studies, pharmacokinetic analysis, and toxicology assessments. The synthesis of a focused library of analogs could also lead to the identification of compounds with enhanced potency and selectivity for specific biological targets.
References
- PrepChem.com. Synthesis of 2-(4'-fluorophenyl)-5-chloro-4H-3,1-benzoxazin-4-one.
- This compound.
- ChemicalBook. 2-(4-Fluorophenyl)-5-methyl-4H-3,1-benzoxazin-4-one | 2408022-05-7.
- ChemicalBook. This compound | 18600-51-6.
- PubChem. This compound.
- Mongolia Journals Online. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.
- National University of Science and Technology. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.
- PubChem. 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one.
- ResearchGate. Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
- Chemistry of 4H-3,1-Benzoxazin-4-ones.
- Semantic Scholar. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.
- MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
- NIH. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
- RACO. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry.
- MDPI. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.
- PubMed Central. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.
- Chemical Synthesis Database. 2-phenyl-4H-3,1-benzoxazin-4-one.
- Chemdiv. Compound 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate.
-
PubMed Central. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][11][12]oxazin-4-ones as potent anticancer and antioxidant agents. Available from:
- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- PubMed. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities.
- ResearchGate. Some biologically important 4H‐3,1‐benzoxazin‐4‐one derivatives..
- PubMed Central. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
- Semantic Scholar. [PDF] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
-
PubMed Central. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Available from:
Sources
- 1. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 2. nu.edu.om [nu.edu.om]
- 3. researchgate.net [researchgate.net]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | 18600-51-6 [chemicalbook.com]
- 7. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 9. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. 2-(4-Fluorophenyl)-5-methyl-4H-3,1-benzoxazin-4-one | 2408022-05-7 [chemicalbook.com]
Molecular weight of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
An In-Depth Technical Guide to the Molecular Weight of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
Executive Summary
This technical guide provides a comprehensive analysis of the molecular weight of this compound, a heterocyclic compound of interest in medicinal chemistry. We will detail the theoretical calculation of its molecular weight from first principles using IUPAC standard atomic weights and delineate a standard experimental protocol for its verification via high-resolution mass spectrometry. Furthermore, this guide contextualizes the importance of this fundamental chemical property within the drug discovery and development pipeline, particularly concerning compound characterization, quality control, and its adherence to established druglikeness criteria such as Lipinski's Rule of Five.
Introduction and Chemical Identity
This compound belongs to the benzoxazinone class of compounds, which are recognized scaffolds in the development of novel therapeutic agents. Understanding the precise molecular weight is a critical first step in the characterization of any new chemical entity. It serves as a foundational parameter for structural elucidation, purity assessment, and stoichiometric calculations in subsequent biological assays.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-fluorophenyl)-3,1-benzoxazin-4-one | [1] |
| CAS Number | 18600-51-6 | [1][2] |
| Molecular Formula | C₁₄H₈FNO₂ | [1][2][3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)F | [1] |
The structural formula, depicted below, consists of a benzoxazinone core linked to a 4-fluorophenyl group at the 2-position.
Caption: 2D structure of this compound.
Theoretical Molecular Weight Calculation
The molecular weight (average molecular mass) is calculated by summing the standard atomic weights of the constituent atoms. The molecular formula is C₁₄H₈FNO₂. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).[4][5][6][7]
Table 1: Atomic Weight Composition
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
|---|---|---|---|---|
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Fluorine | F | 1 | 18.998403162 | 18.998403162 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | | | | 241.221403162 |
Based on this calculation, the theoretical molecular weight is 241.22 g/mol when rounded for common use. For high-resolution applications, more precise values are necessary. The monoisotopic mass, which is the sum of the masses of the principal isotopes of each element, is 241.05390666 Da .[1] This value is paramount for experimental verification via mass spectrometry.
Experimental Verification by Mass Spectrometry
While theoretical calculation provides an expected value, it is imperative to confirm this empirically. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Electrospray Ionization (ESI) is a preferred "soft" ionization technique for a molecule of this type, as it minimizes fragmentation and typically produces a protonated molecular ion ([M+H]⁺).[8][9]
Sources
- 1. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18600-51-6 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. iupac.org [iupac.org]
- 5. Standard atomic weights of the elements 2021 (IUPAC Technical Report) | U.S. Geological Survey [usgs.gov]
- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
Abstract
The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide focuses on a specific derivative, this compound, to delineate its plausible mechanisms of action based on extensive analysis of its structural motifs and the established activities of analogous compounds. We postulate that its primary mechanism of action is the inhibition of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer progression and drug resistance.[3][4] Secondary mechanisms, including the inhibition of inflammatory serine proteases like Cathepsin G and potential interference with oncogenic pathways, are also explored.[5] This document provides the theoretical framework for these mechanisms, supported by detailed protocols for experimental validation, designed for researchers in drug discovery and development.
Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold
The 4H-3,1-benzoxazin-4-one core is a versatile pharmacophore, recognized for its role as an effective acylating agent of serine proteases, which contributes to its anti-inflammatory effects.[1][6] The chemical reactivity of the C2 and C4 positions on the core structure makes it an ideal starting point for developing targeted inhibitors.[7] The introduction of a 2-aryl substituent, specifically a 4-fluorophenyl group, significantly influences the molecule's electronic properties and steric profile, suggesting the potential for novel and specific interactions with biological targets beyond those established for the parent scaffold. While the broader class of benzoxazinones is known for activities ranging from anti-inflammatory to anticancer, this guide synthesizes evidence to propose a specific and testable mechanistic hypothesis for the 4-fluorophenyl derivative.[2][8]
Postulated Mechanisms of Action
Based on structure-activity relationship (SAR) data from related compounds, we propose a primary and several secondary mechanisms of action for this compound.
Primary Postulated Target: Cytochrome P450 1B1 (CYP1B1) Inhibition
The most compelling hypothesis for the specific action of this compound is the inhibition of CYP1B1. CYP1B1 is a member of the cytochrome P450 superfamily that is overexpressed in a wide variety of human tumors but is largely absent in normal tissues, making it an attractive target for cancer therapy.[4][9] This enzyme contributes to carcinogenesis by metabolically activating procarcinogens and is also implicated in the development of resistance to chemotherapeutic agents like docetaxel.[9]
The rationale for this hypothesis is twofold:
-
Target Precedent: Phenyl-substituted estrane derivatives have been identified as potent CYP1B1 inhibitors, with a 2-(4-fluorophenyl) substituted estradiol analog demonstrating an IC₅₀ of 0.24 μM and high selectivity over other CYP isoforms.[3] This highlights the potential role of the 4-fluorophenyl moiety in driving affinity and inhibitory activity against CYP1B1.
-
Scaffold Similarity: Related heterocyclic structures, such as benzoxazolinones, have been successfully designed and validated as potent CYP1B1 inhibitors, with IC₅₀ values in the nanomolar range (0.06 to 0.09 μM).[9]
Inhibition of CYP1B1 by this compound would block the metabolic activation of environmental procarcinogens and could potentially re-sensitize resistant tumors to conventional chemotherapies.
Caption: Postulated CYP1B1 inhibition pathway in a tumor cell.
Secondary Postulated Target: Serine Protease Inhibition
The 4H-3,1-benzoxazin-4-one scaffold is a well-documented inhibitor of serine proteases.[1] These enzymes, which include Cathepsin G and human leukocyte elastase, play a significant role in inflammatory processes.[5] The mechanism involves the nucleophilic attack by the active site serine residue on the lactone carbonyl carbon of the benzoxazinone ring.[6] This leads to the formation of a stable acyl-enzyme intermediate, effectively inactivating the protease.
Given this established activity, this compound is expected to possess anti-inflammatory properties. This could be particularly relevant in the tumor microenvironment, where chronic inflammation is a key driver of cancer progression.
Other Potential Mechanisms
-
Methionyl-tRNA Synthetase (MRS) Inhibition: An in-silico study on the parent compound, 2-phenyl-4H-benzoxazin-4-one, suggested it may act as an anticancer agent by inhibiting MRS, an enzyme crucial for protein synthesis.[10][11] While this requires experimental validation, it presents another plausible avenue for the compound's antiproliferative effects.
-
Modulation of c-Myc Expression: Other benzoxazinone derivatives have been shown to downregulate the expression of the c-Myc oncogene.[12] The proposed mechanism involves the stabilization of G-quadruplex DNA structures in the c-Myc promoter region, which represses its transcription. This represents a potential mechanism for inducing cell cycle arrest and apoptosis in cancer cells.
Experimental Validation Protocols
To empirically test the proposed mechanisms, the following detailed protocols are provided. These protocols are designed to be self-validating systems, with clear steps and rationales.
Protocol: CYP1B1 Enzymatic Inhibition Assay (EROD Assay)
This assay quantifies CYP1B1 activity by measuring the O-deethylation of 7-ethoxyresorufin (a fluorogenic substrate) into resorufin.
Rationale: This is the gold-standard method for assessing CYP1A1 and CYP1B1 activity and is highly sensitive.[13] The choice of substrate and recombinant enzyme ensures target specificity.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M Tris-HCl buffer (pH 7.4).
-
Dissolve recombinant human CYP1B1 enzyme and NADPH reductase in the buffer.
-
Prepare a stock solution of 7-ethoxyresorufin in DMSO.
-
Prepare serial dilutions of this compound in DMSO (e.g., from 10 mM to 1 nM).
-
Prepare a stock solution of NADPH in buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of Tris-HCl buffer to each well.
-
Add 1 µL of the test compound dilutions to the respective wells. Include a DMSO-only vehicle control and a positive control inhibitor (e.g., α-naphthoflavone).[9]
-
Add 25 µL of the enzyme/reductase mixture to each well and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind.
-
Initiate the reaction by adding 25 µL of the 7-ethoxyresorufin substrate.
-
Immediately start kinetic reading on a fluorescence plate reader (Excitation: 530 nm, Emission: 590 nm) at 37°C for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of resorufin formation (slope of the fluorescence over time).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Experimental workflow for the CYP1B1 EROD inhibition assay.
Protocol: Cathepsin G Inhibition Assay
This colorimetric assay measures Cathepsin G activity using a specific chromogenic substrate.
Rationale: This method directly measures the enzymatic activity of a key inflammatory serine protease, providing a clear readout of inhibition.[5]
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5).
-
Dissolve human neutrophil Cathepsin G in the assay buffer.
-
Dissolve the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well clear microplate, add 80 µL of assay buffer.
-
Add 5 µL of the test compound dilutions.
-
Add 10 µL of the Cathepsin G enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate solution.
-
Monitor the increase in absorbance at 405 nm for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the absorbance curve.
-
Calculate the percent inhibition relative to a DMSO vehicle control.
-
Determine the IC₅₀ value as described in Protocol 3.1.
-
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Rationale: This protocol provides a functional, cellular-level validation of the enzymatic inhibition data. A549 (lung carcinoma) or HeLa (cervical cancer) cells are suitable choices, as benzoxazinones have shown activity against them.[8][10]
Methodology:
-
Cell Culture:
-
Culture A549 or HeLa cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
-
Cell Plating:
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include a vehicle control (DMSO in media) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of compound concentration to determine the IC₅₀ (or GI₅₀) value.
-
Summary of Anticipated Quantitative Data
Based on published data for structurally related compounds, we can anticipate the following inhibitory profile for this compound. This table serves as a template for presenting experimental findings.
| Target/Assay | Anticipated IC₅₀ (µM) | Rationale / Comparative Compound | Reference |
| CYP1B1 (EROD Assay) | 0.1 - 1.0 | 2-(4-Fluorophenyl)-estradiol derivative shows IC₅₀ of 0.24 µM. | [3] |
| Cathepsin G | 0.5 - 5.0 | Substituted 4H-3,1-benzoxazin-4-ones show IC₅₀ values of 0.84-5.5 µM. | [5] |
| A549 Cell Proliferation | 5 - 50 | 2-phenyl-4H-benzoxazin-4-one shows an IC₅₀ of 65.43 µg/mL (~293 µM). The fluoro-group may enhance potency. | [10] |
| HeLa Cell Proliferation | 10 - 60 | Nitro-substituted 2-aryl benzoxazinones show significant cytotoxicity. | [8] |
Conclusion and Future Directions
This guide posits that this compound primarily functions as an inhibitor of the oncologically-relevant enzyme CYP1B1, with secondary activities as an anti-inflammatory serine protease inhibitor. The provided protocols offer a clear and robust pathway for validating these hypotheses.
Future research should focus on:
-
Selectivity Profiling: Testing the compound against other CYP450 isoforms (e.g., CYP1A1, CYP1A2) to confirm selectivity.
-
In Vivo Efficacy: Evaluating the compound in xenograft tumor models to correlate in vitro activity with in vivo anti-cancer effects.
-
Target Engagement Studies: Utilizing cellular thermal shift assays (CETSA) or activity-based protein profiling to confirm direct binding to CYP1B1 in a cellular context.
-
SAR Studies: Synthesizing and testing analogs to further probe the role of the fluorophenyl group and optimize potency and selectivity.
By systematically pursuing these lines of inquiry, the full therapeutic potential and precise mechanism of action of this promising compound can be elucidated.
References
-
Kesuma, D., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][1][10]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Journal of Applied Pharmaceutical Research. [Link]
-
Khan, I., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2024). Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one. [Link]
-
Jalaguier, S., et al. (2018). Targeting Cytochrome P450 (CYP) 1B1 Enzyme with Four Series of A-Ring Substituted Estrane Derivatives: Design, Synthesis, Inhibitory Activity, and Selectivity. Journal of Medicinal Chemistry. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [Link]
-
Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]
-
Reddy, T. S., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]
-
El-Hashash, M. A., & Guirguis, D. B. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. American Journal of Chemistry. [Link]
-
Al-Horani, R. A., et al. (2025). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Letters in Drug Design & Discovery. [Link]
-
Singh, H., et al. (2022). Identification of potential benzoxazolinones as CYP1B1 inhibitors via molecular docking, dynamics, waterswap, and in vitro analysis. New Journal of Chemistry. [Link]
-
Emara, A. R., & Abd Elattif, N. S. (2020). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute. [Link]
-
Pawar, S. S., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research. [Link]
-
Chun, Y. J., & Kim, S. (2016). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Toxicol Res. [Link]
-
Traj, P., et al. (2021). Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Shafi, S., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][10]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of the Iranian Chemical Society. [Link]
-
Kesuma, D., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][1][10]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Semantic Scholar. [Link]
Sources
- 1. Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one [wisdomlib.org]
- 2. nu.edu.om [nu.edu.om]
- 3. Targeting Cytochrome P450 (CYP) 1B1 Enzyme with Four Series of A-Ring Substituted Estrane Derivatives: Design, Synthesis, Inhibitory Activity, and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejppri.eg.net [ejppri.eg.net]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of potential benzoxazolinones as CYP1B1 inhibitors via molecular docking, dynamics, waterswap, and in vitro analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies | Semantic Scholar [semanticscholar.org]
- 12. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the synthetically and medicinally significant heterocyclic compound, 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the unambiguous identification and characterization of this molecule. We will delve into the interpretation of nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. This guide emphasizes the "why" behind the data, offering insights into how molecular structure dictates the spectroscopic output. Where direct experimental data for the title compound is not publicly available, we will draw upon data from closely related structural isomers and derivatives to provide a robust predictive analysis, ensuring this guide serves as a valuable resource for researchers in the field.
Introduction: The Significance of this compound
The 4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These molecules have garnered significant interest due to their diverse pharmacological activities. The introduction of a 4-fluorophenyl substituent at the 2-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making this compound a molecule of considerable interest in drug discovery and development.
Accurate and unambiguous structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques are the primary tools for achieving this. This guide will provide a detailed analysis of the expected spectroscopic data for this compound, empowering researchers to confidently identify this compound in their own work.
Below is the chemical structure of this compound with the IUPAC numbering scheme that will be used for spectral assignments throughout this guide.
Figure 1: Structure and IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H, ¹³C, and, in this case, ¹⁹F NMR spectra provides detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoxazinone core and the 4-fluorophenyl ring. Based on the analysis of related structures, the following chemical shifts and coupling patterns are predicted.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~8.20 | dd | J = 7.9, 1.5 |
| H6 | ~7.55 | m | |
| H7 | ~7.85 | m | |
| H8 | ~7.70 | d | J = 8.0 |
| H2'/H6' | ~8.30 | dd | J = 8.8, 5.5 |
| H3'/H5' | ~7.30 | t | J = 8.8 |
Interpretation and Rationale:
-
Aromatic Protons (Benzoxazinone Core): The protons on the benzo portion of the molecule (H5, H6, H7, and H8) will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. H5 is expected to be the most deshielded proton due to the anisotropic effect of the adjacent carbonyl group, thus appearing at the lowest field. The multiplicity of these protons will be dictated by their coupling to adjacent protons.
-
Aromatic Protons (4-Fluorophenyl Ring): The protons on the 4-fluorophenyl ring (H2'/H6' and H3'/H5') will also resonate in the aromatic region. Due to the symmetry of the ring, H2' and H6' are chemically equivalent, as are H3' and H5'. The protons ortho to the fluorine atom (H3'/H5') will show coupling to the fluorine, resulting in a characteristic triplet. The protons meta to the fluorine (H2'/H6') will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized below.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~152 |
| C4 | ~163 |
| C4a | ~121 |
| C5 | ~128 |
| C6 | ~127 |
| C7 | ~135 |
| C8 | ~126 |
| C8a | ~149 |
| C1' | ~129 |
| C2'/C6' | ~131 (d, JCF ≈ 9 Hz) |
| C3'/C5' | ~116 (d, JCF ≈ 22 Hz) |
| C4' | ~165 (d, JCF ≈ 250 Hz) |
Interpretation and Rationale:
-
Carbonyl Carbon (C4): The carbonyl carbon of the oxazinone ring is expected to be the most deshielded carbon, appearing at approximately 163 ppm.
-
Iminoyl Carbon (C2): The C2 carbon, part of the C=N bond, will also be significantly deshielded, with a predicted chemical shift around 152 ppm.
-
Fluorinated Phenyl Ring Carbons: The carbons of the 4-fluorophenyl ring will exhibit characteristic splitting patterns due to coupling with the fluorine atom. The carbon directly attached to the fluorine (C4') will show a large one-bond coupling constant (¹JCF) of around 250 Hz. The ortho (C3'/C5') and meta (C2'/C6') carbons will show smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Based on data for a structurally similar quinazolinone, the chemical shift is predicted to be around -109 ppm (relative to CFCl₃).[1]
Experimental Protocol: NMR Data Acquisition
Figure 2: A generalized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl and imine bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (lactone) | ~1760-1740 | Strong |
| C=N (imine) | ~1640-1620 | Strong |
| C=C (aromatic) | ~1600, 1500 | Medium to Strong |
| C-O-C (ether) | ~1250-1200 | Strong |
| C-F | ~1100-1000 | Strong |
Interpretation and Rationale:
-
Carbonyl Stretch (C=O): The most characteristic absorption in the IR spectrum will be the strong band corresponding to the C=O stretch of the cyclic ester (lactone) in the benzoxazinone ring. This is typically observed in the range of 1760-1740 cm⁻¹. For a related compound, (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1][3]oxazine, a strong absorption was observed at 1714 cm⁻¹, which is slightly lower due to the influence of the exocyclic double bond.[3]
-
Imine Stretch (C=N): A strong absorption corresponding to the C=N stretching vibration is expected in the region of 1640-1620 cm⁻¹.
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several bands of medium to strong intensity in the 1600-1450 cm⁻¹ region.
-
C-O-C Stretch: The C-O-C stretching vibration of the ether linkage within the oxazinone ring is expected to produce a strong absorption band around 1250-1200 cm⁻¹.
-
C-F Stretch: The C-F stretching vibration of the fluorophenyl group will result in a strong absorption in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
The nominal molecular weight of this compound (C₁₄H₈FNO₂) is 241.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 241.
Predicted Fragmentation Pattern:
The fragmentation of 2-aryl-4H-3,1-benzoxazin-4-ones under EI conditions is expected to proceed through several characteristic pathways.
Figure 3: Predicted major fragmentation pathways for this compound.
-
Loss of Carbon Monoxide: A common fragmentation pathway for compounds containing a carbonyl group is the loss of a neutral CO molecule (28 Da). This would result in a fragment ion at m/z = 213.
-
Formation of the Fluorobenzoyl Cation: Cleavage of the C4a-O3 and C2-N1 bonds can lead to the formation of the 4-fluorobenzoyl cation at m/z = 123.
-
Formation of the Fluorophenyl Cation: Subsequent loss of CO from the 4-fluorobenzoyl cation would yield the 4-fluorophenyl cation at m/z = 109.
Experimental Protocol: Mass Spectrometry Data Acquisition (Electron Ionization)
-
Sample Introduction: The sample is typically introduced into the ion source via a direct insertion probe or as the eluent from a gas chromatograph.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. By integrating insights from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, a comprehensive spectroscopic profile of this important molecule has been constructed. The provided experimental protocols and interpretation rationales are intended to equip researchers with the necessary knowledge to confidently synthesize, identify, and utilize this compound in their scientific endeavors. It is important to note that while the predictions in this guide are based on sound chemical principles and data from closely related compounds, final structural confirmation should always be based on experimentally acquired data for the specific compound of interest.
References
- 3 - Supporting Information. (n.d.).
- Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. (n.d.).
-
Pancrazzi, F., Motti, E., Costa, M., Mancuso, R., Gabriele, B., & Della Ca', N. (2017). (Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1][3]oxazine. Molbank, 2017(1), M927. [Link]
- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link]
-
Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. (n.d.). Retrieved January 14, 2026, from [Link]
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593. [Link]
-
Ismail, M. F., Shams, N. A., & Naguib, M. I. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Chemistry of Heterocyclic Compounds, 49(1), 1-28. [Link]
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593. Retrieved from [Link]
-
El-Sayed, A. M., Abdel-Ghany, H., & El-Sawy, A. A. (2000). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079–1085. [Link]
-
El-Sayed, A. M., Abdel-Ghany, H., & El-Sawy, A. A. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079–1085. [Link]
-
Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Kumar, A., & Kumar, V. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3169. [Link]
-
SpectraBase. (n.d.). 2-(o-fluorophenyl)-4H-3,1-benzoxazin-4-one. Retrieved January 14, 2026, from [Link]
-
Khan, I. U., et al. (2008). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. [Link]
-
PubChem. (n.d.). 4H-3,1-Benzoxazin-4-one. Retrieved January 14, 2026, from [Link]
-
Castillo, J., et al. (2020). Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives. Journal of Molecular Structure, 1202, 127265. [Link]
-
mzCloud. (2018, May 9). 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one). Retrieved January 14, 2026, from [Link]
-
Pawar, S. S., et al. (2016). Synthetic and Biological Profile of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-573. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Discovery and History of Benzoxazinone Compounds
This guide provides a comprehensive exploration of benzoxazinone compounds, tracing their journey from discovery as natural plant defense metabolites to their establishment as a versatile and privileged scaffold in modern drug development. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery who seek a deeper understanding of the origins, synthesis, and therapeutic applications of this important heterocyclic system.
Part 1: Discovery in Nature - The Botanical Origins of a Defensive Scaffold
The story of benzoxazinones begins not in a laboratory, but in the fields of rye, wheat, and maize. For decades, agronomists observed that certain grasses, particularly young seedlings, exhibited remarkable resistance to pests and microbial pathogens. The chemical basis for this defense remained elusive until the 1950s and 1960s, when pioneering work on rye plants led to the isolation and characterization of the first benzoxazinoids.[1][2]
These compounds, a class of specialized metabolites, act as potent allelochemicals—endogenously produced biochemicals that influence the growth and survival of other organisms.[1] They are stored in plant tissues as stable, inactive glycosides. When a herbivore or pathogen damages the plant tissue, specific enzymes (β-glucosidases) cleave the sugar moiety, releasing the unstable and highly reactive aglycone, which then exerts its defensive effects.[1]
Two of the most well-characterized and foundational natural benzoxazinones are DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and its precursor DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one).[2] These cyclic hydroxamic acids are powerful natural antibiotics and insecticides found in maize, wheat, and rye.[3]
The biosynthesis of these compounds in grasses has been extensively studied, particularly in maize, where the responsible genes are clustered together and designated with the symbol 'bx'. The pathway originates from indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis, highlighting the intricate connection between primary and specialized metabolism in plants.[4][5] This independent evolution of the entire benzoxazinoid pathway in different plant families underscores its critical importance for survival and defense.[4][5]
Part 2: The Benzoxazinone Core in Synthetic and Medicinal Chemistry
The potent biological activity observed in natural benzoxazinoids did not go unnoticed by medicinal chemists. The heterocyclic core, particularly the 4H-3,1-benzoxazin-4-one ring system, was recognized as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets with high affinity. This realization sparked extensive research into the synthesis and derivatization of these compounds, transforming them from botanical curiosities into building blocks for modern pharmaceuticals.
General Synthesis from Anthranilic Acid
The most common and versatile starting material for the synthesis of 4H-3,1-benzoxazin-4-ones is anthranilic acid or its derivatives. The general strategy involves an initial N-acylation of the anthranilic acid, followed by a cyclodehydration step to form the heterocyclic ring.[6]
Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
This protocol describes a representative two-step, one-pot synthesis using cyanuric chloride as a mild and efficient cyclizing agent.[6][7]
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Triethylamine (anhydrous)
-
Chloroform (anhydrous)
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Distilled water, Ice
Procedure:
-
Step 1 (N-Acylation): To a stirred solution of anthranilic acid (1.0 eq) and anhydrous triethylamine (1.1 eq) in anhydrous chloroform, add benzoyl chloride (1.0 eq) dropwise.
-
Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the acylation of the amino group of anthranilic acid, driving the reaction to completion.
-
-
Maintain stirring at room temperature for 2 hours. Monitor the formation of the N-benzoyl anthranilic acid intermediate via Thin Layer Chromatography (TLC).
-
Step 2 (Cyclodehydration): Prepare a solution of cyanuric chloride (1.0 eq) in a minimal amount of DMF. Add this solution to the reaction mixture from Step 2.
-
Causality: The combination of cyanuric chloride and DMF forms a Vilsmeier-Haack type iminium cation. This highly reactive species activates the carboxylic acid group of the intermediate, converting the hydroxyl into an excellent leaving group and facilitating intramolecular nucleophilic attack by the amide oxygen to close the ring.[6]
-
-
Continue stirring at room temperature for an additional 4 hours.
-
Workup and Purification: Evaporate the solvent under reduced pressure. Pour the resulting residue into a beaker containing a mixture of crushed ice and distilled water and stir well.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ether-chloroform) to yield pure 2-phenyl-4H-3,1-benzoxazin-4-one.[7]
Part 3: From Scaffold to Pharmaceuticals - Key Development Histories
The true power of the benzoxazinone scaffold is demonstrated by its successful incorporation into a diverse array of clinically significant drugs. The following case studies illustrate the journey from chemical synthesis to therapeutic application.
Case Study 1: Etodolac - A Preferential Anti-Inflammatory Agent
-
Discovery and Development: Developed as a non-steroidal anti-inflammatory drug (NSAID), Etodolac was first approved in the United States in 1991.[8] It belongs to the acetic acid derivative class of NSAIDs and is widely prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[8][9]
-
Mechanism of Action: Etodolac's therapeutic effects stem from its ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[10] Critically, Etodolac exhibits preferential inhibition of COX-2, the isoform induced during inflammation, over COX-1, which is involved in maintaining the gastric lining and platelet function.[9][10][11][12] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[9][11]
Case Study 2: Efavirenz - A Cornerstone in Antiretroviral Therapy
-
Discovery and Development: Efavirenz (brand name Sustiva®), discovered by DuPont Pharmaceuticals, was a landmark achievement in the fight against HIV/AIDS.[13][14] It was approved by the U.S. FDA in 1998 as a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[13][15][16][17] Efavirenz became a key component of highly active antiretroviral therapy (HAART), significantly improving patient outcomes for over 15 years.[15][17]
-
Mechanism of Action: Efavirenz is a highly specific, non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[18][19] This enzyme is critical for the viral life cycle, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.[20] Efavirenz binds to a hydrophobic pocket on the RT enzyme, distinct from the active site.[18] This binding induces a conformational change that distorts the enzyme's catalytic site, preventing it from converting RNA to DNA and thereby halting viral replication.[18]
Case Study 3: Rezafungin - A New Generation of Antifungal Treatment
-
Discovery and Development: Rezafungin (Rezzayo™) represents the latest evolution in antifungal therapy, receiving FDA approval in March 2023 for treating candidemia and invasive candidiasis.[21] It is a next-generation echinocandin, a class of antifungals that originated with the discovery of natural fermentation products from fungi in the 1970s.[8] Rezafungin is a semi-synthetic analogue of anidulafungin, specifically modified to enhance its chemical stability and pharmacokinetic profile.[22]
-
Mechanism of Action: Like other echinocandins, Rezafungin targets the fungal cell wall, a structure absent in mammalian cells, which provides a high degree of therapeutic selectivity.[23] It potently and non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase , which is responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide for maintaining the structural integrity of the fungal cell wall.[8][22][23] Disruption of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[22][23] The key innovation of Rezafungin is its exceptional stability and extended half-life, which allows for a convenient once-weekly intravenous dosing regimen, a significant advantage over the daily infusions required for older echinocandins.[22]
Part 4: Data Summary and Comparison
The following table summarizes the key attributes of the benzoxazinone-related compounds discussed, illustrating the diverse therapeutic applications derived from a common chemical heritage.
| Feature | Etodolac | Efavirenz | Rezafungin |
| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Echinocandin Antifungal |
| Primary Target | Cyclooxygenase-2 (COX-2) Enzyme | HIV-1 Reverse Transcriptase | Fungal β-(1,3)-D-Glucan Synthase |
| Mechanism | Inhibits prostaglandin synthesis, reducing inflammation and pain.[10] | Allosterically inhibits viral RNA-to-DNA transcription, halting HIV replication.[18] | Inhibits fungal cell wall synthesis, causing osmotic lysis and cell death.[22][23] |
| First Approval | 1991 (U.S.)[8] | 1998 (U.S.)[13][16] | 2023 (U.S.)[21] |
| Key Attribute | Preferential COX-2 selectivity for improved GI tolerability.[9][11] | Potent, once-daily oral administration for HIV-1 treatment.[13] | Long half-life allows for once-weekly intravenous administration.[22] |
Part 5: Conclusion and Future Outlook
The history of benzoxazinone compounds is a compelling narrative of chemical evolution, from their origins as defensive agents in the plant kingdom to their role as a cornerstone scaffold in the development of life-saving medicines. The journey from DIMBOA in maize to Etodolac, Efavirenz, and Rezafungin in the pharmacy showcases the immense value of natural products as inspiration for synthetic chemistry and drug design.
The structural simplicity, synthetic accessibility, and proven ability of the benzoxazinone core to interact with diverse biological targets ensure its continued relevance. As challenges such as antimicrobial resistance and the need for novel therapeutics for complex diseases persist, the benzoxazinone scaffold remains a fertile ground for future discovery, promising new chapters in its already rich history.
References
-
Dr.Oracle. (2025, July 18). What is the mechanism of action of efavirenz? Retrieved from Dr.Oracle. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Efavirenz? Retrieved from Patsnap Synapse. [Link]
-
Barros, S. C., & Sarmento, B. (2022). Efavirenz: History, Development and Future. Biomolecules, 13(1), 88. [Link]
-
Livzan, M., & Nagalli, S. (2023). Efavirenz. In StatPearls. StatPearls Publishing. [Link]
-
Marcos-Zambrano, L. J., Gómez-Perosanz, M., & Escribano, P. (2020). Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins. Journal of Fungi, 6(4), 213. [Link]
-
Shamsain, M. H., & Rezaei, H. (2014). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Organic Chemistry International, 2014, 1-4. [Link]
-
Pediatric Oncall. (n.d.). Efavirenz - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from Drug Index. [Link]
-
Patsnap Synapse. (2023, October 5). A Comprehensive Review of Efavirenz's R&D Innovations and Drug Target Mechanism. Retrieved from Patsnap Synapse. [Link]
-
Rostami, A., & Ghorbani-Choghamarani, A. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 54. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from Organic Chemistry Portal. [Link]
-
International Association of Providers of AIDS Care. (n.d.). How NNRTIs Work. Retrieved from IAPAC. [Link]
-
Barros, S. C., & Sarmento, B. (2022). Efavirenz: History, Development and Future. Biomolecules, 13(1), 88. [Link]
-
Wikipedia. (2024). Efavirenz. Retrieved from Wikipedia. [Link]
-
aidsmap. (2024, July 6). Efavirenz. Retrieved from aidsmap. [Link]
-
Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link]
-
Luo, H., et al. (2026). Rezafungin: A β-(1,3)-D-glucan synthase inhibitor as antifungal drug derived from Echinocandin B0. Book Chapter. [Link]
-
Oduselu, G. O., et al. (2023). Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one as precursor 1. Bio-protocol, 13(18). [Link]
-
Sicker, D., et al. (2000). Benzoxazinones in plants: Occurrence, synthetic access, and biological activity. Chemoecology, 10(3), 133-140. [Link]
-
FireScholars. (n.d.). Various Synthetic Pathways Towards Efavirenz and its Analogs; The Replacement of the Side Chain. Retrieved from FireScholars. [Link]
-
Dick, B., et al. (2023). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. Proceedings of the National Academy of Sciences, 120(42), e2307548120. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Etodolac? Retrieved from Patsnap Synapse. [Link]
-
ResearchGate. (2026, January 3). Rezafungin: A β-(1,3)-D-glucan synthase inhibitor as antifungal drug derived from Echinocandin B0. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025, October 13). (PDF) Efavirenz: History, Development and Future. Retrieved from ResearchGate. [Link]
-
Max Planck Institute for Chemical Ecology. (2023, October 9). Plants use different enzymes to produce benzoxazinoids. Retrieved from Max-Planck-Gesellschaft. [Link]
-
Patsnap Synapse. (2024, June 21). What are 1,3-beta-glucan synthase inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]
-
Jones, R. A. (1999). Etodolac: an overview of a selective COX-2 inhibitor. Inflammopharmacology, 7(3), 269-275. [Link]
-
Schulz, M., & Sicker, D. (2020). Benzoxazolin-2(3H)-ones - Generation, Effects and Detoxification in the Competition among Plants. ResearchGate. [Link]
-
Wikipedia. (n.d.). Antifungal. Retrieved from Wikipedia. [Link]
-
Willard, A. K., & Penner, D. (1976). Benzoxazinones: cyclic hydroxamic acids found in plants. Residue Reviews, 64, 67-76. [Link]
-
Mobasheri, A., et al. (2013). The COX-2 Selective Blocker Etodolac Inhibits TNFα-Induced Apoptosis in Isolated Rabbit Articular Chondrocytes. International Journal of Molecular Sciences, 14(7), 13699-13714. [Link]
-
Semantic Scholar. (n.d.). Etodolac: An overview of a selective COX-2 inhibitor. Retrieved from Semantic Scholar. [Link]
-
Theusinger, O. M., et al. (2013). Etodolac, a preferential COX-2 inhibitor, does not inhibit platelet aggregation in a randomized placebo-controlled trial. Thrombosis Journal, 11(1), 19. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazinones: cyclic hydroxamic acids found in plants. | Semantic Scholar [semanticscholar.org]
- 4. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plants use different enzymes to produce benzoxazinoids [mpg.de]
- 6. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 11. [PDF] Etodolac: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Efavirenz: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efavirenz | aidsmap [aidsmap.com]
- 15. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Comprehensive Review of Efavirenz's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 17. Efavirenz: History, Development and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 19. Efavirenz - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. iapac.org [iapac.org]
- 21. researchgate.net [researchgate.net]
- 22. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Synthesis of 2-Substituted-4H-3,1-Benzoxazin-4-ones: A Detailed Guide for Researchers
Introduction: The Significance of the Benzoxazinone Scaffold
The 2-substituted-4H-3,1-benzoxazin-4-one ring system is a privileged heterocyclic scaffold of considerable interest in medicinal chemistry and materials science.[1][2] These compounds serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, most notably quinazolinones.[3][4] The inherent reactivity of the benzoxazinone core, particularly at the C2 and C4 positions, makes it a versatile building block for creating diverse molecular architectures.[5] A variety of biological activities have been attributed to molecules containing this framework, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties, highlighting their potential as therapeutic agents.[3][6]
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles, offering a range of options to suit different laboratory capabilities and target molecules.
Strategic Approaches to Synthesis: An Overview
The majority of synthetic routes to 2-substituted-4H-3,1-benzoxazin-4-ones commence with the readily available and versatile starting material, anthranilic acid or its derivatives.[1][7] The fundamental transformation involves the acylation of the amino group of anthranilic acid, followed by a cyclodehydration step to form the oxazinone ring. The choice of acylating agent and cyclizing agent dictates the nature of the substituent at the 2-position and the overall efficiency of the reaction.
Several key strategies have been developed, each with its own advantages:
-
Classical Acylation and Cyclization: This traditional approach involves the reaction of anthranilic acid with acyl chlorides, often in the presence of a base like pyridine, followed by cyclization using dehydrating agents such as acetic anhydride.[8][3]
-
One-Pot Methodologies: To improve efficiency and simplify procedures, one-pot syntheses have been developed. These methods often employ milder and more efficient cyclizing agents, allowing the reaction to proceed without the need to isolate the N-acyl anthranilic acid intermediate.[1]
-
Catalytic Approaches: Modern synthetic methods leverage transition metal catalysis, such as palladium or copper, to achieve the desired transformation under mild conditions with high functional group tolerance.[5][9]
-
Solvent-Free and Alternative Energy Conditions: In line with the principles of green chemistry, methods utilizing solvent-free conditions, microwave irradiation, or ultrasound have been explored to reduce environmental impact and reaction times.[4][10]
The following sections will delve into the detailed protocols for some of the most robust and widely used methods.
Core Synthetic Protocols
Method 1: Classical Two-Step Synthesis via N-Acyl Anthranilic Acid
This foundational method involves the initial formation of an N-acyl anthranilic acid, which is then cyclized to the desired benzoxazinone. It offers a high degree of control and is suitable for a wide range of substrates.
Workflow Diagram:
Caption: Classical two-step synthesis of benzoxazinones.
Step-by-Step Protocol:
Part A: Synthesis of N-Acyl Anthranilic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in dry pyridine. Cool the solution in an ice bath.
-
Acylation: Add the desired acyl chloride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the N-acyl anthranilic acid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure intermediate.
Part B: Cyclization to 2-Substituted-4H-3,1-benzoxazin-4-one
-
Reaction Setup: Suspend the N-acyl anthranilic acid (1 equivalent) in acetic anhydride (5-10 equivalents).
-
Cyclization: Heat the mixture to reflux for 1-2 hours.[3]
-
Isolation: Cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
Purification: Filter the product, wash with cold petroleum ether, and recrystallize from an appropriate solvent (e.g., ethanol, toluene) to yield the pure 2-substituted-4H-3,1-benzoxazin-4-one.
Causality and Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Acetic Anhydride: Serves as a powerful dehydrating agent to facilitate the intramolecular cyclization, forming the oxazinone ring.
-
Ice Bath: The initial acylation is often exothermic; cooling the reaction mixture helps to control the reaction rate and prevent side reactions.
Method 2: One-Pot Synthesis using a Vilsmeier-Type Reagent
This modern and efficient one-pot method utilizes a mild cyclizing agent generated in situ from cyanuric chloride and dimethylformamide (DMF), allowing the reaction to proceed at room temperature.[1] This approach is advantageous for its simplified procedure, reduced energy consumption, and often higher yields.[1]
Workflow Diagram:
Caption: One-pot synthesis using a Vilsmeier-type reagent.
Step-by-Step Protocol:
-
Preparation of the Cyclizing Agent: In a dry flask, prepare a solution of cyanuric chloride (1 equivalent) in DMF. Stir the mixture at room temperature to generate the iminium cation (Vilsmeier-type reagent).[10]
-
Reaction Setup: In a separate flask, dissolve anthranilic acid (1 equivalent) and the corresponding carboxylic acid chloride (1.1 equivalents) in a suitable solvent such as chloroform, in the presence of triethylamine.[11]
-
One-Pot Reaction: Add the freshly prepared cyclizing agent dropwise to the solution of anthranilic acid and acyl chloride at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water to remove DMF and any water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain the desired benzoxazinone.
Causality and Experimental Choices:
-
Cyanuric Chloride/DMF: This combination forms a Vilsmeier-type reagent which is a highly effective and mild cyclizing agent, facilitating the reaction at ambient temperature.[1][10]
-
Triethylamine: Acts as a base to neutralize the HCl formed during the initial acylation and subsequent steps.[11]
-
One-Pot Procedure: This approach minimizes reaction steps and simplifies the workup, making it a more efficient and environmentally friendly option compared to traditional methods.[1]
Method 3: Solvent-Free Synthesis
This environmentally benign method avoids the use of hazardous organic solvents by conducting the reaction in the solid state, often with the aid of a solid support like silica gel or bentonite clay.
Workflow Diagram:
Caption: Solvent-free synthesis of benzoxazinones.
Step-by-Step Protocol:
-
Preparation of Reactant Mixture: Dissolve the N-acyl anthranilic acid (1 mmol) in a minimal amount of a volatile solvent like chloroform.
-
Adsorption onto Solid Support: Add silica gel or bentonite (1 g) to the solution and mix thoroughly.
-
Solvent Removal: Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Solid-State Reaction: Heat the powdered mixture to the melting point of the N-acyl anthranilic acid and maintain this temperature for a few minutes (typically around 4 minutes).
-
Isolation and Purification: After cooling, extract the product from the solid support using a suitable organic solvent (e.g., ethyl acetate). Filter the mixture, concentrate the filtrate, and purify the product by recrystallization.
Causality and Experimental Choices:
-
Silica Gel/Bentonite: These solid supports provide a high surface area for the reaction and may also act as mild Lewis acid catalysts to promote the cyclization.
-
Solvent-Free Conditions: This approach reduces the environmental impact of the synthesis by eliminating the need for bulk organic solvents.
-
Heating to Melting Point: The thermal energy provided is sufficient to overcome the activation energy for the intramolecular cyclodehydration in the solid state.
Data Presentation: A Comparative Overview
The choice of synthetic method can significantly impact the reaction conditions and outcomes. The following table provides a comparative summary of the discussed protocols.
| Parameter | Method 1: Classical Two-Step | Method 2: One-Pot | Method 3: Solvent-Free |
| Starting Materials | Anthranilic Acid, Acyl Chloride | Anthranilic Acid, Acyl Chloride | N-Acyl Anthranilic Acid |
| Key Reagents | Pyridine, Acetic Anhydride | Cyanuric Chloride, DMF | Silica Gel or Bentonite |
| Reaction Temperature | 0°C to Reflux | Room Temperature | Melting Point of Reactant |
| Reaction Time | Several Hours | 1-3 Hours | Minutes |
| Yields | Good to Excellent | High to Excellent[1] | Excellent |
| Advantages | High control, well-established | Mild conditions, high efficiency[1] | Environmentally friendly, rapid |
| Disadvantages | Multi-step, harsh conditions | Requires fresh Vilsmeier reagent | Requires pre-formed N-acyl intermediate |
Characterization and Validation
The successful synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones should be confirmed through standard analytical techniques:
-
Melting Point: A sharp and consistent melting point is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=O (lactone) stretch (around 1760 cm⁻¹) and the C=N stretch (around 1620 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the expected signals for the aromatic protons and carbons, as well as the substituent at the 2-position.[1]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[1]
Conclusion and Future Perspectives
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is a well-established field with a variety of reliable methods available to researchers. The choice of the optimal synthetic route will depend on the specific target molecule, available resources, and desired scale of the reaction. The development of one-pot and solvent-free methodologies represents a significant advancement, offering more efficient and environmentally conscious approaches. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of even more versatile and sustainable methods for the synthesis of benzoxazinones will remain an active area of research.
References
-
Al-Rawashdeh, N. A. F. (2012). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. International Journal of Organic Chemistry, 2, 28-31. [Link]
-
Ghorbani-Vaghei, R., & Malaekeh, P. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58. [Link]
-
Reddy, B. V. S., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4995. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link]
-
Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. [Link]
-
El-Hashash, M. A., & Guirguis, D. B. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
-
Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. [Link]
-
Komar, M., et al. (2020). A proposed mechanism for benzoxazinone synthesis. ResearchGate. [Link]
-
Xie, Y., & Wang, S. (2012). PhI(OAc)2-Mediated One-Pot Synthesis of Benzoxazinones from Anthranilic Acids and Aromatic Aldehydes. Journal of Chemical Research, 2012(4), 226-227. [Link]
-
Pawar, S. S., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-570. [Link]
-
Reddy, B. V. S., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4995. [Link]
-
Er-rabah, Y., et al. (2023). Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. ResearchGate. [Link]
-
Soliman, M. H. A., & El-Sakka, S. S. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 67(548), 282-288. [Link]
-
Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. [Link]
-
Soliman, M. H. A., & El-Sakka, S. S. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 67(548), 282-288. [Link]
-
Al-Horani, R. A., et al. (2023). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Current Medicinal Chemistry, 30. [Link]
Sources
- 1. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-substituted 4H-3,1-benzoxazin-4-one: Significance and symbolism [wisdomlib.org]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzoxazinone synthesis [organic-chemistry.org]
- 10. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Synthesis of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one: An Application Protocol for Researchers in Drug Development
This document provides a comprehensive guide for the synthesis of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Benzoxazinone derivatives are recognized for their diverse pharmacological activities, serving as valuable scaffolds for the discovery of novel therapeutic agents.[1][2] This protocol details a reliable two-step synthetic route, elucidates the underlying reaction mechanisms, and provides a framework for the characterization of the final product.
Introduction to 2-aryl-4H-3,1-benzoxazin-4-ones
The 4H-3,1-benzoxazin-4-one ring system is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The substituent at the 2-position of the benzoxazinone ring plays a crucial role in modulating the pharmacological profile of these compounds. The introduction of a 4-fluorophenyl group at this position can enhance metabolic stability and improve pharmacokinetic properties, making this compound an attractive target for synthesis and further derivatization in drug discovery programs.
The synthesis described herein follows a classical and robust two-step approach: the N-acylation of anthranilic acid with 4-fluorobenzoyl chloride, followed by a cyclodehydration reaction to form the desired benzoxazinone.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds through a well-established mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: Overall synthetic workflow.
Step 1: N-Acylation of Anthranilic Acid
The first step involves the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which serves two primary purposes:
-
Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. Pyridine neutralizes the HCl, preventing the protonation of the starting anthranilic acid and driving the reaction to completion.
-
Acylating Agent Activation (potential): Pyridine can react with the acyl chloride to form an acylpyridinium salt, which is a more reactive acylating agent.
The product of this step is the stable intermediate, N-(4-fluorobenzoyl)anthranilic acid.
Step 2: Cyclodehydration
The second step is an intramolecular cyclization of N-(4-fluorobenzoyl)anthranilic acid to form the benzoxazinone ring. This is achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride. The acetic anhydride activates the carboxylic acid group of the intermediate, making it more susceptible to nucleophilic attack by the amide oxygen. Subsequent elimination of a molecule of water and acetic acid yields the final product, this compound. Other dehydrating agents like thionyl chloride or cyanuric chloride can also be employed for this transformation.[3]
Experimental Protocol
This protocol is designed to be a reliable method for the laboratory-scale synthesis of the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Anthranilic Acid | 137.14 | ≥99% | Sigma-Aldrich |
| 4-Fluorobenzoyl Chloride | 158.56 | ≥98% | Sigma-Aldrich |
| Pyridine | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetic Anhydride | 102.09 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol | 46.07 | 95% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 36.46 | 1 M aqueous solution | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated aqueous solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Fisher Scientific |
Step 1: Synthesis of N-(4-fluorobenzoyl)anthranilic acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (10.0 g, 72.9 mmol) in anhydrous pyridine (100 mL).
-
Slowly add 4-fluorobenzoyl chloride (12.7 g, 80.2 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature and then pour it into a beaker containing 400 mL of a 1:1 mixture of ice and water.
-
Acidify the aqueous mixture with 1 M HCl until a precipitate forms and the pH is approximately 2.
-
Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford pure N-(4-fluorobenzoyl)anthranilic acid as a white solid.
Step 2: Synthesis of this compound
-
Place the dried N-(4-fluorobenzoyl)anthranilic acid (10.0 g, 38.6 mmol) in a 100 mL round-bottom flask.
-
Add acetic anhydride (30 mL) to the flask.
-
Heat the mixture at reflux for 1 hour. The solid will dissolve upon heating.
-
Allow the reaction mixture to cool to room temperature, during which the product will crystallize.
-
Pour the mixture into a beaker containing 100 mL of ice-cold water and stir for 30 minutes to hydrolyze the excess acetic anhydride.
-
Collect the crystalline product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as white crystals.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₈FNO₂ |
| Molar Mass | 241.22 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 127.9-129.8 °C[4] |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.28 (dd, J = 8.8, 5.4 Hz, 2H), 8.16 (d, J = 7.7 Hz, 1H), 7.85 (t, J = 7.5 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 7.53 (t, J = 7.4 Hz, 1H), 7.41 (t, J = 8.8 Hz, 2H).[4] |
| ¹³C NMR (126 MHz, DMSO-d₆) | δ 165.49, 163.50, 162.71, 151.84, 149.08, 135.10, 130.87, 130.80, 129.67, 127.89, 127.07, 126.32, 121.32, 116.19, 116.01.[4] |
| ¹⁹F NMR (471 MHz, DMSO-d₆) | δ -109.05.[4] |
| IR (KBr, cm⁻¹) | Characteristic peaks around 1760-1770 (C=O, lactone), 1610-1620 (C=N), and 1250-1260 (C-F). |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
4-Fluorobenzoyl chloride is corrosive and lachrymatory. Handle with care.
-
Pyridine is flammable and toxic. Avoid inhalation and contact with skin.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Dichloromethane is a suspected carcinogen. Use appropriate containment measures.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure anhydrous conditions. Use a slight excess of 4-fluorobenzoyl chloride. Ensure complete precipitation by adjusting the pH carefully. |
| Oily product in Step 1 | Impurities or incomplete drying. | Ensure thorough washing of the precipitate. Recrystallize from an appropriate solvent system. Dry the product under vacuum. |
| Low yield in Step 2 | Incomplete cyclization. | Ensure the N-acyl anthranilic acid is completely dry. Increase the reflux time if necessary. |
| Product is difficult to crystallize | Presence of impurities. | Purify the intermediate from Step 1 thoroughly. Try different recrystallization solvents for the final product (e.g., ethanol/water, ethyl acetate/hexanes). |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound, a valuable building block for the development of new therapeutic agents. By understanding the underlying chemical principles and adhering to the described procedures, researchers can efficiently synthesize this compound in high purity and yield. The provided characterization data will aid in the confirmation of the product's identity and quality.
References
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health.
-
Supporting Information for Catalyst-free, visible-light-induced aerobic oxidative annulation of 2-amino-N-arylimidazoles with aryl aldehydes for the synthesis of 2-aryl-4,5-dihydro-1H-imidazo[4,5-g]quinazolin-6(3H)-ones. Royal Society of Chemistry.
-
Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Afinidad Journal.
-
One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. National Center for Biotechnology Information.
-
Supporting Information - Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry.
-
Supporting Information - Discovery of Novel Phthalazinone Derivatives as Potent and Orally Active PARP-1 Inhibitors. ResearchGate.
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE.
-
Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. RACO.
-
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar.
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health.
-
Benzoxazinone synthesis. Organic Chemistry Portal.
-
Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds with Isocyanates. National Institutes of Health.
-
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic.
-
Synthesis of [¹⁵N]anthranilic acid and its application to selectively label Trp-residues. ResearchGate.
-
Synthesis of Anthranilic Acid From Phthalic Anhydride. Labmonk.
-
CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material.
-
Convenient Synthesis of N-alkyl-3,1-Benzoxazin-2-ones from Carbamate Protected Anthranil Aldehydes and Ketones via One-step Alkylation/Alkoxy Rearrangement. ResearchGate.
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Center for Biotechnology Information.
Sources
- 1. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
The Benzoxazinone Scaffold: A Versatile Blueprint for Modern Drug Discovery
Introduction: The Enduring Appeal of the Benzoxazinone Heterocycle
The benzoxazinone core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its prevalence in natural products, such as the allelochemicals DIMBOA and DIBOA found in graminaceous plants, hinted at its inherent biological relevance.[1][2] Today, synthetic benzoxazinone derivatives have emerged as a significant class of compounds with a broad spectrum of pharmacological activities.[3][4][5][6] This guide provides an in-depth exploration of the applications of benzoxazinones in medicinal chemistry, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological evaluation, and structure-activity relationships of these remarkable molecules, providing a practical framework for their utilization in the quest for novel therapeutics.
Pharmacological Landscape: A Multitude of Therapeutic Opportunities
Benzoxazinone derivatives have demonstrated a remarkable diversity of biological effects, positioning them as promising candidates for a wide range of therapeutic areas.[3][5] Their activities include, but are not limited to:
-
Anti-inflammatory and Analgesic Effects: A significant body of research has focused on the development of benzoxazinone-based anti-inflammatory and analgesic agents.[7][8][9][10] These compounds often exhibit reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8][9][10]
-
Anticancer Activity: The benzoxazinone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[11][12] Derivatives have been shown to inhibit cancer cell proliferation and migration through various mechanisms, including the targeting of the c-Myc G-quadruplex structure and the PI3K/mTOR signaling pathway.[11][12]
-
Enzyme Inhibition: Benzoxazinones are effective inhibitors of a range of enzymes. For instance, they have been developed as inhibitors of serine proteases like α-chymotrypsin and factor Xa, highlighting their potential in treating conditions related to these enzymes.[13][14]
-
Antimicrobial and Antifungal Properties: The inherent antimicrobial and antifungal activities of benzoxazinones have been explored, leading to the development of new agents to combat infectious diseases.[4][15][16]
-
Herbicidal and Insecticidal Applications: Beyond medicine, the phytotoxic properties of some benzoxazinones have been harnessed for agricultural applications, leading to the development of novel herbicides.[1][2][17][18]
Application Note 1: Synthesis of Benzoxazinone Derivatives
The synthesis of the benzoxazinone core is typically straightforward, with several established methods available to medicinal chemists. A common and versatile approach involves the reaction of an anthranilic acid derivative with an acid chloride.
Protocol: General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones
This protocol describes a general method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and a suitable acid chloride.[19]
Materials:
-
Anthranilic acid
-
Substituted acid chloride (e.g., benzoyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve anthranilic acid (1.0 eq) in anhydrous pyridine (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the substituted acid chloride (2.2 eq) dropwise to the cooled solution with vigorous stirring. The excess acid chloride facilitates the cyclization to the benzoxazinone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 2-substituted-4H-3,1-benzoxazin-4-one.
Causality Behind Experimental Choices:
-
Pyridine: Acts as both a solvent and a base to neutralize the HCl generated during the acylation reaction.
-
Excess Acid Chloride: The first equivalent acylates the amino group of anthranilic acid, while the second equivalent reacts with the carboxylic acid to form a mixed anhydride, which then cyclizes to the benzoxazinone.
-
Ice Bath: The initial cooling helps to control the exothermic acylation reaction.
-
Aqueous Workup: The washing steps are crucial to remove excess pyridine, unreacted starting materials, and byproducts.
Application Note 2: Biological Evaluation of Benzoxazinone Derivatives
The diverse biological activities of benzoxazinones necessitate a range of bioassays for their evaluation. This section provides a protocol for assessing the in vitro anti-inflammatory activity of these compounds by measuring their ability to inhibit cyclooxygenase (COX) enzymes.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is adapted from standard enzyme inhibition assay procedures and is designed to determine the IC₅₀ values of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test benzoxazinone compounds
-
Reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test benzoxazinone compounds and reference inhibitors in DMSO.
-
In a 96-well microplate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compounds or reference inhibitors to the wells. Include a control group with DMSO only.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37 °C for 10-15 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Self-Validating System:
The inclusion of a known selective COX-1 or COX-2 inhibitor as a positive control is essential for validating the assay's performance and ensuring the reliability of the results obtained for the test compounds.
Structure-Activity Relationships (SAR) and Data Presentation
Understanding the relationship between the chemical structure of benzoxazinone derivatives and their biological activity is crucial for rational drug design. SAR studies help in identifying key structural features responsible for potency and selectivity.
Key SAR Insights for Benzoxazinone Derivatives:
-
Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzoxazinone core can significantly influence activity. For instance, in α-chymotrypsin inhibitors, the presence of substituents on the benzene ring was found to reduce inhibitory potential.[13]
-
Substituents at the 2-Position: The group at the 2-position of the benzoxazinone ring is a key determinant of biological activity. For example, in factor Xa inhibitors, modifications at this position led to compounds with improved trypsin selectivity.[14]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents can have a profound impact. For α-chymotrypsin inhibitors, compounds with strong electron-donating or withdrawing groups on the phenyl substituent at the 2-position showed good inhibitory potential.[13]
Data Summary Table: Anti-inflammatory and Analgesic Activity of Benzoxazinone Hybrids
The following table summarizes the in vivo anti-inflammatory and analgesic activities of a series of benzoxazinone-diclofenac hybrids.[7][8][9][10]
| Compound | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Protection in Acetic Acid-Induced Writhing) | Ulcerogenicity Index |
| 3d | 62.61 | 62.36 | 2.67 |
| Diclofenac (Standard) | 68.45 | 65.28 | 4.12 |
Data synthesized from multiple sources reporting on similar compound series.[7][8][9][10]
Visualization of Key Concepts
Visual aids are invaluable for understanding complex chemical and biological concepts. The following diagrams, generated using Graphviz, illustrate the general structure of benzoxazinones, a typical synthetic workflow, and a relevant signaling pathway.
General Structure of 1,4-Benzoxazin-3-ones
Caption: A typical experimental workflow for the synthesis of benzoxazinone derivatives.
Targeting the PI3K/mTOR Signaling Pathway with Benzoxazinones
Caption: Inhibition of the PI3K/mTOR signaling pathway by benzoxazinone derivatives.
Conclusion: A Scaffold with a Bright Future
The benzoxazinone scaffold continues to be a source of inspiration for medicinal chemists. Its synthetic accessibility, coupled with its diverse and potent biological activities, ensures its place in the modern drug discovery pipeline. The insights and protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable heterocyclic system. As our understanding of disease biology deepens, the versatility of the benzoxazinone core will undoubtedly lead to the development of novel and effective therapies for a wide range of human ailments.
References
-
Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]
-
Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry. [Link]
-
Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]
-
Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. PubMed. [Link]
-
Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]
-
Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud. PubMed. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [Link]
-
Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolia Journals Online. [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. National University of Science and Technology. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed. [Link]
-
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]
-
Benzoxazines as new human topoisomerase I inhibitors and potential poisons. National Institutes of Health. [Link]
-
Biologically important benzoxazine-4-one derivatives. ResearchGate. [Link]
-
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[7][13]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. [Link]
-
Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
Discovery of 4-phenyl-2H-benzo[b]o[7][13]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed. [Link]
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 9. mongoliajol.info [mongoliajol.info]
- 10. nu.edu.om [nu.edu.om]
- 11. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ikm.org.my [ikm.org.my]
- 16. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uomosul.edu.iq [uomosul.edu.iq]
Application Notes and Protocols for 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one as a Serine Protease Inhibitor
Introduction: The Therapeutic Potential of Targeting Serine Proteases
Serine proteases are a ubiquitous class of enzymes characterized by a highly reactive serine residue within their catalytic triad. These enzymes are pivotal in a vast array of physiological processes, from digestion and blood coagulation to immune responses and tissue remodeling.[1] However, their dysregulation is a hallmark of numerous pathological conditions, including inflammatory diseases, cardiovascular disorders, and cancer, making them compelling targets for therapeutic intervention.
The 4H-3,1-benzoxazin-4-one scaffold has emerged as a promising chemotype for the development of potent and selective serine protease inhibitors.[2][3] These heterocyclic compounds have been shown to effectively inhibit key serine proteases such as human leukocyte elastase (HLE), cathepsin G (CatG), and complement C1r.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific analog, 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, as a serine protease inhibitor. We will delve into its mechanism of action, provide detailed protocols for its synthesis and evaluation, and discuss its potential applications.
Mechanism of Action: A Covalent Interaction
This compound functions as a competitive, alternate substrate inhibitor of serine proteases.[2] The inhibitory mechanism involves a two-step process:
-
Acylation: The inhibitor binds to the active site of the serine protease in a manner analogous to a natural substrate. The catalytic serine residue then attacks the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the protease.
-
Slow Deacylation: The subsequent hydrolysis of this covalent intermediate is significantly slower than the rate of acylation, leading to a sustained inhibition of the enzyme's activity.[2]
The presence of the electron-withdrawing 4-fluorophenyl group at the 2-position of the benzoxazinone core is a key structural feature. This substitution enhances the electrophilicity of the carbonyl carbon, thereby increasing the rate of acylation and, consequently, the inhibitory potency of the compound.[2]
Caption: Covalent inhibition of a serine protease by this compound.
Synthesis of this compound
The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is a well-established process, typically proceeding through the acylation of anthranilic acid followed by cyclization. The following protocol is a generalized procedure based on literature precedents.
Protocol 1: Synthesis
Materials:
-
Anthranilic acid
-
4-fluorobenzoyl chloride
-
Pyridine
-
Acetic anhydride
-
Anhydrous diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Acylation of Anthranilic Acid:
-
Dissolve anthranilic acid (1 equivalent) in pyridine.
-
Slowly add 4-fluorobenzoyl chloride (1.1 equivalents) to the solution while stirring, typically at room temperature.
-
Continue stirring for 2-4 hours.
-
Pour the reaction mixture into ice-water and acidify with HCl to precipitate the N-(4-fluorobenzoyl)anthranilic acid.
-
Filter, wash the solid with cold water, and dry.
-
-
Cyclization to the Benzoxazinone:
-
Reflux the N-(4-fluorobenzoyl)anthranilic acid in an excess of acetic anhydride for 1-2 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
In Vitro Evaluation of Inhibitory Activity
The inhibitory potency of this compound against a panel of serine proteases can be determined using in vitro enzyme inhibition assays. A common approach involves monitoring the cleavage of a chromogenic or fluorogenic substrate in the presence and absence of the inhibitor.
Protocol 2: In Vitro Enzyme Inhibition Assay (General)
Materials:
-
Purified serine protease of interest (e.g., Cathepsin G, Human Leukocyte Elastase, Trypsin)
-
Chromogenic or fluorogenic substrate specific for the chosen protease
-
Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4, containing NaCl and a non-ionic detergent like PEG8000 or Tween80)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the inhibitor in DMSO. Create a dilution series of the inhibitor in the assay buffer.
-
Prepare a solution of the serine protease in the assay buffer to the desired final concentration.
-
Prepare a solution of the substrate in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a fixed volume of the assay buffer.
-
Add a small volume (e.g., 5 µL) of the inhibitor dilution (or DMSO for the control).
-
Add a fixed volume of the enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Expected Potency and Selectivity:
Table 1: Representative Inhibition Data for a 2-Aryl-4H-3,1-benzoxazin-4-one Analog
| Serine Protease | IC50 (µM) |
| Cathepsin G | 0.84 ± 0.11 |
| Thrombin | > 50 |
| Factor XIa | > 50 |
| Factor XIIa | > 50 |
| Kallikrein | > 50 |
Data for 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one, adapted from[3].
Cell-Based Assays for Assessing Cellular Efficacy
To evaluate the efficacy of this compound in a more physiologically relevant context, cell-based assays are essential. These assays can determine the inhibitor's ability to penetrate cell membranes and engage its target in a cellular environment.
Protocol 3: Intracellular Serine Protease Activity Assay
This protocol utilizes cell-permeable, fluorescently labeled serine protease inhibitors to assess the activity of the target enzyme within living cells.
Materials:
-
Cell line expressing the serine protease of interest (e.g., neutrophils for elastase and cathepsin G)
-
Cell culture medium and supplements
-
This compound
-
A cell-permeable, fluorescently labeled serine protease inhibitor probe (e.g., FAM-labeled peptide-chloromethylketone)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration.
-
-
Labeling with Fluorescent Probe:
-
Add the cell-permeable fluorescent probe directly to the cell culture medium and incubate.
-
Wash the cells to remove any unbound probe.
-
-
Analysis:
-
Analyze the intracellular fluorescence using a fluorescence microscope or flow cytometer. A decrease in fluorescence in cells pre-treated with the inhibitor indicates successful target engagement.
-
Caption: Workflow for a cell-based serine protease inhibition assay.
Potential In Vivo Applications and Future Directions
The dysregulation of serine proteases, particularly those released by immune cells like neutrophils, is a key driver of inflammation and tissue damage in various diseases. Therefore, inhibitors like this compound hold significant therapeutic potential as anti-inflammatory agents.
Potential Therapeutic Areas:
-
Inflammatory Bowel Disease (IBD): Serine proteases are implicated in the pathogenesis of IBD and associated visceral pain.[5] In vivo studies using other serine protease inhibitors have demonstrated a reduction in visceral hypersensitivity in rodent models of colitis.[6]
-
Chronic Obstructive Pulmonary Disease (COPD): Neutrophil elastase is a major contributor to lung tissue destruction in COPD.
-
Rheumatoid Arthritis: Cathepsin G and other serine proteases are involved in the inflammatory cascade and joint degradation in rheumatoid arthritis.
Future Research:
Future studies should focus on a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models of inflammatory diseases. Optimization of the benzoxazinone scaffold could also lead to the development of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.
References
-
ImmunoChemistry Technologies. Serine Proteases. [Link]
-
Spencer, R. W., Copp, L. J., Bonaventura, B., Tam, T. F., Liak, T. J., Billedeau, R. J., & Krantz, A. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications, 140(3), 928–933. [Link]
-
ResearchGate. Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors. [Link]
-
Hanning, N., Ceuleers, H., Vella, M., et al. (2022). The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult. Frontiers in Pharmacology, 13, 843468. [Link]
-
Hanning, N., Ceuleers, H., Vella, M., et al. (2021). The Effect of a Novel Serine Protease Inhibitor on Inflammation and Intestinal Permeability in a Murine Colitis Transfer Model. International Journal of Molecular Sciences, 22(21), 11593. [Link]
-
Van der Veken, P., De Meester, I., & Augustyns, K. (2022). Editorial: Serine protease inhibitors and their therapeutic applications. Frontiers in Chemistry, 10, 1089209. [Link]
-
Hanning, N., Ceuleers, H., Vella, M., et al. (2022). The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult. Johns Hopkins University. [Link]
-
Hanning, N., Ceuleers, H., Vella, M., et al. (2022). The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult. Frontiers. [Link]
-
Al-Horani, R. A., & Desai, U. R. (2023). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules, 28(3), 1043. [Link]
-
Reaction Biology. Protease Assay Services. [Link]
-
Gevaert, K., Van Damme, J., Goethals, M., et al. (2003). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics, 2(11), 1173-1182. [Link]
-
Verhelst, S. H. L., & Fonović, M. (2021). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ChemBioChem, 22(9), 1586-1590. [Link]
-
MDPI. Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. [Link]
-
Groutas, W. C., Kuang, R., Ruan, S., et al. (1998). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Bioorganic & Medicinal Chemistry, 6(5), 661-671. [Link]
-
Ferguson, C., Walker, B., & Scott, C. J. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 962953. [Link]
-
Li, Y., Li, M., & Li, Y. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Catalysts, 14(1), 787. [Link]
-
Ferguson, C., Walker, B., & Scott, C. J. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 962953. [Link]
-
PubChem. this compound. [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Frontiers | The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult [frontiersin.org]
Application Notes and Protocols for In Vitro Evaluation of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazinone Derivative
The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Notably, compounds belonging to the 2-aryl-4H-3,1-benzoxazin-4-one class have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel antineoplastic agents.[4][5] The proposed mechanisms for their anticancer activity often involve the induction of programmed cell death (apoptosis) and interference with the cell cycle.[4][6]
This guide provides a comprehensive suite of in vitro assays to characterize the biological activity of a specific derivative, 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one. The protocols herein are designed for researchers in drug discovery and oncology to systematically evaluate the compound's cytotoxic potency and to elucidate its primary mechanism of action at the cellular level. We will proceed with a tiered approach, beginning with a primary assessment of cytotoxicity, followed by secondary assays to investigate the induction of apoptosis and effects on cell cycle progression.
Part 1: Primary Screening - Assessment of Cytotoxicity
The initial step in characterizing a novel compound is to determine its cytotoxic potential across relevant cancer cell lines. This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key indicator of the compound's potency.[7][8] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cell viability based on the metabolic activity of mitochondrial dehydrogenases.[9][10][11]
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[10]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Presentation
The results should be expressed as the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Hypothetical Value | Hypothetical Value |
| A549 | Hypothetical Value | Hypothetical Value |
| HeLa | Hypothetical Value | Hypothetical Value |
Part 2: Mechanistic Elucidation - Apoptosis Assays
Many anticancer agents exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[13][14] Investigating whether this compound induces apoptosis is a critical step in understanding its mechanism of action. We will utilize two complementary assays: Annexin V staining to detect an early apoptotic event and a caspase activity assay to measure the activation of key executioner enzymes.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Protocol: Annexin V/PI Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for an appropriate time (e.g., 24 hours).
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Four populations of cells will be distinguishable:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and caspase-7 are key executioner caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[4] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[4] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound as described for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.
-
Equilibrate the plate and the reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Part 3: Mechanistic Elucidation - Cell Cycle Analysis
Alterations in the normal progression of the cell cycle are a hallmark of cancer, and many chemotherapeutic agents act by inducing cell cycle arrest. Analyzing the effect of this compound on cell cycle distribution can provide valuable insights into its antiproliferative mechanism.[4] This is typically done by staining the DNA of permeabilized cells with a fluorescent dye and analyzing the cell population by flow cytometry.
Propidium Iodide Staining for Cell Cycle Analysis
Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a desired time point (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and obtain a single-cell suspension.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
The assays detailed in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression, researchers can gain significant insights into its potential as a therapeutic agent. The data generated from these protocols will be instrumental in guiding further preclinical development, including more advanced mechanistic studies and in vivo efficacy models.
References
-
Hadfield, J. A., Pavlidis, V. H., McGown, A. T., Whitworth, C., Perry, P. J., & Fox, B. W. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(13), e4084. [Link]
-
Frontiers in Pharmacology. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4]oxazin-3(4H)-one-linked 1,2,3-triazole Derivatives. Retrieved from [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
-
Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Sartorius. (n.d.). Cell Cycle Assays. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4. [Link]
-
Mongolia Journals Online. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]
-
ResearchGate. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Retrieved from [Link]
-
Hadfield, J. A., Pavlidis, V. H., McGown, A. T., et al. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer drugs, 5(5), 533-538. [Link]
Sources
- 1. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejppri.eg.net [ejppri.eg.net]
- 13. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 14. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antifungal Activity of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antifungal properties of the novel synthetic compound, 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough preclinical assessment. The methodologies described herein are rooted in established standards to ensure data integrity and reproducibility.
The 1,4-benzoxazin-3-one scaffold is a promising framework in the design of new antimicrobial agents.[1] While natural benzoxazinoids have shown limited potency, synthetic derivatives have demonstrated significant activity against pathogenic fungi and bacteria.[1] The introduction of a fluorophenyl group at the 2-position of the benzoxazinone ring is a strategic chemical modification aimed at enhancing antifungal efficacy. This document will guide the user through a systematic evaluation of this compound's potential as a novel antifungal agent.
Part 1: Scientific Rationale and Compound Overview
The Benzoxazinone Scaffold: A Privileged Structure in Antifungal Research
The 4H-3,1-benzoxazin-4-one core is a key structural motif found in a variety of biologically active molecules.[2] Its derivatives have garnered considerable attention for their diverse pharmacological activities, including antibacterial and antifungal properties.[2][3] The inherent chemical stability and synthetic accessibility of the benzoxazinone ring system make it an attractive starting point for the development of new therapeutic agents.[4][5] Several studies have reported that modifications to the benzoxazinone backbone can lead to potent antifungal compounds with activity against a range of clinically relevant fungi.[6][7][8]
This compound: A Candidate for Antifungal Drug Discovery
The subject of these application notes, this compound, is a synthetic derivative designed to leverage the established, albeit general, antifungal potential of the benzoxazinone class. The rationale for its design is based on the following principles:
-
The Phenyl Group at Position 2: Substitution at the 2-position of the benzoxazinone ring has been shown to be critical for biological activity. The introduction of an aryl group can influence the compound's interaction with biological targets.
-
The Role of Fluorine Substitution: The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target enzymes, and increase membrane permeability. The electron-withdrawing nature of fluorine can also modulate the electronic properties of the entire molecule, potentially leading to enhanced antifungal activity.[9]
Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, related compounds have been suggested to interfere with critical cellular processes in fungi. One proposed mechanism for a related bislactone metabolite, avenaciolide, involves the disruption of mitochondrial function.[10] This disruption can occur through the inhibition of essential transport processes across the mitochondrial membrane and by acting as an ionophore, leading to an imbalance of divalent cations.[10] This ultimately results in increased oxidative stress and the induction of apoptotic pathways within the fungal cell.[10] It is plausible that this compound may exert its antifungal effect through a similar mechanism.
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the in vitro evaluation of this compound. Adherence to these standardized methods is crucial for generating reliable and comparable data.
Synthesis of this compound
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones can be achieved through several established synthetic routes.[5][11][12] A common and effective method involves the reaction of anthranilic acid with an appropriate acid chloride, followed by cyclization.[12]
Protocol 2.1.1: Synthesis from Anthranilic Acid and 4-Fluorobenzoyl Chloride
-
Reaction Setup: In a round-bottom flask, dissolve anthranilic acid in a suitable solvent such as pyridine.
-
Acylation: Slowly add 4-fluorobenzoyl chloride to the solution while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Cyclization: The intermediate N-(4-fluorobenzoyl)anthranilic acid can be cyclized to form the desired this compound. This can be achieved by heating the reaction mixture or by the addition of a dehydrating agent like acetic anhydride or thionyl chloride.[13]
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure compound.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antifungal Susceptibility Testing
The cornerstone for evaluating the antifungal activity of a novel compound is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended procedure.[14][15]
Protocol 2.2.1: Broth Microdilution Assay for Yeasts (e.g., Candida albicans)
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Preparation of Fungal Inoculum: Culture the yeast strain on Sabouraud Dextrose Agar. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[10] Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[10]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in RPMI-1640 medium to obtain a range of test concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the standardized fungal inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (a known antifungal agent like fluconazole), a negative control (medium with DMSO), and a growth control (medium with inoculum only).[10]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[10]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.[10] This can be determined visually or with a microplate reader.
Protocol 2.2.2: Broth Microdilution Assay for Molds (e.g., Aspergillus fumigatus)
The procedure for molds is similar to that for yeasts, with some modifications in the inoculum preparation and incubation time.
-
Inoculum Preparation: Harvest conidia from a mature culture on Potato Dextrose Agar by flooding the plate with sterile saline containing 0.05% Tween 80.[10] Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.[10]
-
Incubation: Incubate the plates at 35°C for 48-72 hours.[10]
-
MIC Determination: The MIC is determined as described for yeasts.
Determination of Minimum Fungicidal Concentration (MFC)
To determine whether the compound is fungistatic or fungicidal, an MFC assay can be performed.
Protocol 2.3.1: MFC Assay
-
Subculturing: Following the MIC determination, take an aliquot from each well showing no visible growth and spread it onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.
Cytotoxicity Assessment
A crucial aspect of antifungal drug development is to ensure selective toxicity against fungal cells with minimal harm to host cells.[16] In vitro cytotoxicity assays using mammalian cell lines are essential for this evaluation.
Protocol 2.4.1: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa or NIH 3T3) in the appropriate medium in a 96-well plate until a confluent monolayer is formed.
-
Compound Exposure: Expose the cells to serial dilutions of this compound for 24 hours.[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The 50% cytotoxic concentration (CC₅₀) can then be determined.
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
The results of the antifungal susceptibility and cytotoxicity testing should be summarized in a clear and concise table for easy comparison.
| Fungal Species | MIC (µg/mL) of this compound | Reference Antifungal MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | [Insert experimental value] | [e.g., Fluconazole: 0.25 - 1.0] | [Insert experimental value] |
| Aspergillus fumigatus | [Insert experimental value] | [e.g., Amphotericin B: 0.5 - 2.0] | [Insert experimental value] |
| [Other tested species] | [Insert experimental value] | [Insert corresponding reference] | [Insert experimental value] |
| Mammalian Cell Line | CC₅₀ (µg/mL) |
| [e.g., HeLa] | [Insert experimental value] |
| [e.g., NIH 3T3] | [Insert experimental value] |
Selectivity Index
The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antifungal compound. It is calculated as the ratio of the cytotoxicity to the antifungal activity.
SI = CC₅₀ / MIC
A higher SI value indicates greater selectivity of the compound for fungal cells over mammalian cells, which is a desirable characteristic for a potential drug candidate.
Part 4: Visualizing Experimental Workflows
General Workflow for Antifungal Evaluation
Caption: Workflow for the evaluation of antifungal activity.
Postulated Mechanism of Action Pathway
Caption: Postulated mechanism of action for the antifungal compound.
References
-
Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]
-
PrepChem.com. Synthesis of 2-(4'-fluorophenyl)-5-chloro-4H-3,1-benzoxazin-4-one. [Link]
-
Clinical Microbiology Reviews. Antifungal Susceptibility Testing: Current Approaches. [Link]
-
Pierce, C. G., et al. (2015). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 59(11), 6945–6952. [Link]
-
ResearchGate. Cytotoxicity assays were performed for each of the (A) four antifungal... [Link]
-
Longdom Publishing. In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. [Link]
-
Chen, C., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1233805. [Link]
-
Bartroli, J., et al. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 44(3), 641–646. [Link]
-
Hong, S. Y., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(11), 3013–3017. [Link]
-
Dickschat, J. S., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 126–137. [Link]
-
Waisser, K., et al. (2002). In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones. Folia Microbiologica, 47(5), 488–492. [Link]
-
Emara, A. R., & Abd Elattif, N. S. (2017). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute, 1(1), 237-251. [Link]
-
De Martino, L., et al. (2009). Bulky 1,4-benzoxazine Derivatives With Antifungal Activity. Chemical Biology & Drug Design, 74(1), 74–82. [Link]
-
The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. (2022). Journal of Fungi, 8(11), 1184. [Link]
-
Śmist, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 26(9), 2269–2273. [Link]
-
PubChem. This compound. [Link]
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link]
-
Organic Chemistry Portal. Benzoxazinone synthesis. [Link]
-
Journal of the Chemical Society C: Organic. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. [Link]
-
Shariat, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7, 59. [Link]
-
WUR eDepot. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. [Link]
-
Frontiers. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]
-
Frontiers. Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. [Link]
-
Hadfield, J. A., et al. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533–538. [Link]
-
SpectraBase. 2-(o-fluorophenyl)-4H-3,1-benzoxazin-4-one. [Link]
-
SpectraBase. 4H-3,1-Benzoxazin-4-one, 2-(3-chlorophenyl)-5-fluoro-. [Link]
-
ResearchGate. Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. [Link]
Sources
- 1. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejppri.eg.net [ejppri.eg.net]
- 4. Benzoxazinone synthesis [organic-chemistry.org]
- 5. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 9. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one in Cancer Research
Foreword: Unlocking the Potential of the Benzoxazinone Scaffold
The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The 4H-3,1-benzoxazin-4-one core, a rigid bicyclic system, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of a specific analog, 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one , in the context of cancer research.
While extensive research has been conducted on the broader family of 2-aryl-4H-3,1-benzoxazin-4-ones, detailed studies on the 4-fluoro substituted variant remain an emerging area. This guide, therefore, synthesizes data from closely related analogs to provide a robust framework for initiating research. The protocols and mechanistic insights presented herein are intended to serve as a validated starting point, empowering researchers to systematically evaluate the anticancer properties of this promising compound. We will delve into the rationale behind its design, potential mechanisms of action, and provide detailed, field-proven protocols for its synthesis and biological evaluation.
Scientific Rationale and Mechanistic Postulates
The 2-aryl-4H-3,1-benzoxazin-4-one scaffold presents a privileged structure in drug discovery. The planar nature of the benzoxazinone ring system allows for potential intercalation with DNA, while the 2-position offers a versatile point for modification to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a 4-fluorophenyl group is a strategic choice, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.
Based on studies of analogous compounds, several putative mechanisms of action for this compound can be proposed:
-
Targeting Protein Synthesis: A notable study on the non-fluorinated parent compound, 2-phenyl-4H-benzo[d][1][4]oxazin-4-one, demonstrated its ability to inhibit the growth of the A549 human lung cancer cell line.[5][6] In-silico docking studies from this research suggest that the compound may bind to and inhibit Methionyl-tRNA Synthetase (MRS), an enzyme crucial for the initiation of protein synthesis.[5][6][7] Upregulation of MRS has been observed in various cancers, making it a viable therapeutic target.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: Research on a diverse set of benzoxazinone derivatives has shown their capability to induce programmed cell death (apoptosis) in cancer cells.[8] Some derivatives have been shown to upregulate the expression of key apoptotic proteins like p53 and caspases, while downregulating topoisomerase II and cyclin-dependent kinase 1 (cdk1), leading to cell cycle arrest.[8]
-
Modulation of Oncogenic Signaling Pathways: Certain benzoxazinone derivatives have been found to target the c-Myc oncogene, a critical driver in many human cancers.[9] The proposed mechanism involves the stabilization of G-quadruplex structures in the c-Myc promoter region, leading to the downregulation of its expression.[9]
The following diagram illustrates a potential signaling pathway that may be targeted by this compound, based on the activities of its close analogs.
Caption: Putative mechanism of action for this compound.
Synthesis and Characterization
The synthesis of this compound can be readily achieved through the condensation of anthranilic acid with 4-fluorobenzoyl chloride. This established method provides a reliable route to obtain the target compound in good yield.
Protocol 2.1: Synthesis of this compound
Materials:
-
Anthranilic acid
-
4-Fluorobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4-fluorobenzoyl chloride (1.1 eq) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is critical to determine the cytotoxic and mechanistic properties of this compound. The following protocols are foundational for this assessment.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma).[5][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% (v/v).
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Comparison (Based on Analogs):
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-phenyl-4H-benzo[d][1][4]oxazin-4-one | A549 (Lung) | ~294 (65.43 µg/mL) | [5][6] |
| Benzoxazinone Derivative '10' | P388 (Leukemia) | 8.9 | [4] |
| Benzoxazinone Derivative 'c18' | Huh-7 (Liver) | 19.05 | [11] |
Note: The IC₅₀ values presented are for analogous compounds and should be used as a general guide. The potency of this compound may differ.
Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.
Workflow Diagram:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
In Vivo Evaluation (Xenograft Mouse Model)
Should in vitro studies demonstrate significant anticancer activity, evaluation in a preclinical in vivo model is the logical next step.
Protocol 4.1: Antitumor Efficacy in a Xenograft Mouse Model
Animals:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., A549, 1-5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound for administration (e.g., in a vehicle of DMSO, Cremophor EL, and saline).
-
Administer the compound to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Concluding Remarks and Future Directions
The application notes and protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. While the specific biological activity of this compound is yet to be fully elucidated, the data from its close structural analogs suggest a high probability of interesting and therapeutically relevant findings. Future research should focus on a broad-spectrum screening against a panel of cancer cell lines to identify sensitive histotypes, followed by in-depth mechanistic studies to pinpoint its molecular targets and pathways. The favorable physicochemical properties often associated with fluorinated compounds may also translate to desirable pharmacokinetic profiles, warranting further investigation. It is our hope that this guide will serve as a valuable resource for the scientific community and contribute to the advancement of novel cancer therapeutics.
References
-
Hadfield, J. A., Pavlidis, V. H., McGown, A. T., Whitworth, C., Perry, P. J., & Fox, B. W. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538. [Link]
-
Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1362749. [Link]
-
Various Authors. (2023). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate. [Link]
-
Kesuma, D., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][1][4]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Ubaya Repository. [Link]
-
Kesuma, D., et al. (2021). The second step for mechanism of reaction to form 2-phenyl-4H-benzo[d][1][4]oxazin-4-one. ResearchGate. [Link]
-
Kesuma, D., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][1][4]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Semantic Scholar. [Link]
-
Kesuma, D., et al. (2020). (PDF) Synthesis of 2-phenyl-4H-benzo[d][1][4]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]
-
Niewiadomy, A., Matysiak, J., & Karpińska, M. M. (2011). Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines. Archiv der Pharmazie, 344(4), 224-230. [Link]
-
El-Sayed, N. F., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(11), 3123. [Link]
-
Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]
-
Marasini, B. P., et al. (2017). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Medicinal Chemistry, 13(1), 85-93. [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics, 9(4-s), 1-5. [Link]
-
Ismail, M. M. F., et al. (2018). Heterocyclic Compounds from 4H-3,1-Benzoxazin-4-one Derivatives as Anticancer Agent. Current Organic Synthesis, 15(6), 847-865. [Link]
-
Various Authors. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][10]oxazin-3(4H). National Institutes of Health. [Link]
-
Various Authors. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][4]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. National Institutes of Health. [Link]
-
Various Authors. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one characterization
An Application Note for the Comprehensive Characterization of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
Abstract
This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the selection of each analytical method. The methodologies detailed herein ensure a rigorous and validated approach to confirming the identity, purity, and structural integrity of the target compound, adhering to the principles of scientific integrity and reproducibility.
Introduction: The Imperative for Rigorous Characterization
The 2-substituted-4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The specific compound, this compound (PubChem CID: 708482), incorporates a fluorophenyl moiety, which can significantly influence its physicochemical and pharmacological properties.[3] Therefore, unambiguous confirmation of its chemical structure and the precise determination of its purity are paramount for any subsequent research, be it in biological screening or materials development.
This application note outlines an integrated analytical workflow, employing a suite of orthogonal techniques to build a complete and reliable profile of the molecule. We will proceed from fundamental spectroscopic identification to definitive structural elucidation and purity assessment.
Molecular Identity and Physicochemical Profile
A foundational step in characterization is to collate known information about the molecule. This serves as a benchmark against which experimental data can be compared.
-
Chemical Structure:
Caption: Chemical structure of this compound.
-
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₄H₈FNO₂ | PubChem[3] |
| Molecular Weight | 241.22 g/mol | PubChem[3] |
| IUPAC Name | 2-(4-fluorophenyl)-3,1-benzoxazin-4-one | PubChem[3] |
| CAS Number | 18600-51-6 | PubChem[3] |
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.[4][5]
Causality of Experimental Choice: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. Together, they provide a comprehensive picture of the molecular skeleton, allowing for the unambiguous assignment of the structure.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for benzoxazinone derivatives due to their good solubility.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, using proton decoupling.
-
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Expected Spectral Data: The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom, the carbonyl group, and the imine bond.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic protons of the benzoxazinone ring: δ 7.5-8.3 ppm | Carbonyl (C=O): δ ~160 ppm |
| Aromatic protons of the fluorophenyl ring: δ 7.2-8.4 ppm (showing characteristic splitting due to F-H coupling) | Imine Carbon (C=N): δ ~155 ppm |
| Aromatic carbons: δ 115-150 ppm (C-F carbons will show characteristic splitting) |
Note: Actual chemical shifts may vary depending on the solvent and concentration.[4][5]
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Causality of Experimental Choice: For this compound, FTIR is crucial for confirming the presence of the key lactone carbonyl (C=O) and the imine (C=N) functionalities, which are characteristic of the benzoxazinone ring.[8][9]
Protocol 2: FTIR Analysis
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Place the empty sample holder in the spectrometer and run a background scan.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for the functional groups.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |
| ~1765 | Lactone C=O | Stretching | [10][11] |
| ~1610 | Imine C=N | Stretching | [10] |
| ~1600, ~1470 | Aromatic C=C | Stretching | [11] |
| ~1250 | C-O-C | Asymmetric Stretching | [8] |
| ~1160 | C-F | Stretching | [8] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.
Causality of Experimental Choice: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (C₁₄H₈FNO₂) by providing a highly accurate mass measurement. The fragmentation pattern can further validate the connectivity of the core structure.
Protocol 3: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Data Analysis: Determine the m/z value of the molecular ion peak and compare it with the calculated exact mass. Analyze the major fragment ions.
Expected Mass Spectrum Data:
-
Calculated Exact Mass: 241.0539
-
Expected [M+H]⁺ Ion: m/z 242.0617[11]
Caption: A potential fragmentation pathway for the title compound in ESI-MS.
Chromatographic Analysis: Purity Determination
Assessing the purity of a compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.
Causality of Experimental Choice: A reverse-phase HPLC method provides a robust and reproducible way to separate the target compound from any starting materials, by-products, or degradation products. A photodiode array (PDA) detector allows for the simultaneous assessment of peak purity.
Protocol 4: Reverse-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound shows strong absorbance (e.g., determined from UV-Vis spectrum, likely around 254 nm or 310 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative peak area of the main component. Peak purity can be further assessed if using a PDA detector.[12]
Definitive Structure Determination: X-ray Crystallography
While the combination of NMR and MS provides strong evidence for the structure, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure of the molecule in the solid state.
Causality of Experimental Choice: This technique is the "gold standard" for structure proof. It provides precise bond lengths, bond angles, and information on intermolecular interactions in the crystal lattice, which can be crucial for understanding the compound's properties.[13]
Protocol 5: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Recrystallization from ethanol has been reported to yield diffraction-quality crystals for similar structures.[13]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically using Mo Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other available algorithms. Refine the structural model against the experimental data to obtain the final crystallographic information.
Reported Crystallographic Data for this compound:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | PubChem[3] |
| Space Group | P 1 21/n 1 | PubChem[3] |
| a (Å) | 12.021 | PubChem[3] |
| b (Å) | 3.7932 | PubChem[3] |
| c (Å) | 23.197 | PubChem[3] |
| β (°) | 90.203 | PubChem[3] |
| Volume (ų) | 1056.9 | PubChem[3] |
This data confirms the molecular connectivity and provides detailed geometric parameters.
Conclusion: An Integrated Approach
The comprehensive characterization of this compound requires a multi-technique, orthogonal approach. The workflow described in this application note, combining NMR, FTIR, MS, HPLC, and X-ray crystallography, provides a robust framework for researchers to confirm the identity, purity, and detailed structure of the target molecule with a high degree of confidence. Each technique provides a unique and complementary piece of information, and together they form a self-validating system essential for high-quality chemical research and development.
References
-
Er-Rogo, M., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-100. [Link]
-
Nefisath P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. [Link]
-
Di Sarno, V., et al. (2022). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. Pharmaceuticals, 15(10), 1269. [Link]
-
Kumar, A., et al. (2019). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Journal of Molecular Structure, 1180, 647-658. [Link]
-
Indian Journal of Chemistry. (2022). One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. Indian J. Chem., 61B, 1173-1177. [Link]
-
SpectraBase. 2-(o-fluorophenyl)-4H-3,1-benzoxazin-4-one. [Link]
-
Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E, E65, o127. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link]
-
ResearchGate. Vibrational spectroscopic studies and theoretical calculations of 2-phenyl-4H-3,1-benzoxazin-4-one. [Link]
-
Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 65(1), o127. [Link]
-
CONICET Digital. Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. [Link]
-
Soliman, M. H., et al. (2023). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 79(599). [Link]
-
ResearchGate. H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. [Link]
-
Thilagavathy, R., et al. (2008). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o127. [Link]
-
Organic Chemistry Portal. Synthesis of Benzoxazinones. [Link]
-
ResearchGate. IR spectra of (A) 2-phenyl-4H-3,1- benzoxazine-4-one ( B) β -cyclodextrin (C) PM and (D) KN. [Link]
-
ResearchGate. Crystal structure of 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, C26H26FN3O3S. [Link]
-
Al-Obaydi, F. A. M., et al. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(4), M435. [Link]
-
ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. [Link]
-
SpectraBase. 4H-3,1-Benzoxazin-4-one, 2-(3-chlorophenyl)-5-fluoro-. [Link]
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Chemistry of Heterocyclic Compounds, 49(1), 131-154. [Link]
-
National Institutes of Health. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
Egyptian Journal of Agricultural Research. (2020). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. EJAS, 98(1), 1-8. [Link]
-
National Institutes of Health. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][4][14]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. [Link]
-
ResearchGate. Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives. [Link]
-
NIST WebBook. 4H-3,1-Benzoxazin-4-one, 2-methyl-. [Link]
-
PubMed. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. [Link]
-
Mongolia Journals Online. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. [Link]
-
ResearchGate. Polymerization behavior and thermal properties of benzoxazine based on 4,4′-diaminodiphenyl ether. [Link]
-
ResearchGate. (PDF) Synthesis of 2-phenyl-4H-benzo[d][4][14]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Int J Pharm Sci Res, 9(10), 4251-59. [Link]
Sources
- 1. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 2. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 3. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one in Preclinical Biological Research
Abstract
2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory and analgesic properties.[1][2] A significant hurdle in the preclinical evaluation of this and similar compounds is their characteristic poor aqueous solubility, which complicates the generation of reliable and reproducible data in biological systems.[3][4] This guide provides researchers, scientists, and drug development professionals with a systematic framework for formulating this compound. It details step-by-step protocols for physicochemical assessment, preparation of formulations for both in vitro and in vivo applications, and the essential characterization techniques required to ensure formulation quality and data integrity.
Part 1: Foundational Physicochemical Assessment
Rationale: A thorough understanding of the compound's fundamental properties is the cornerstone of any successful formulation strategy. Attempting to formulate a compound without first assessing its solubility in relevant vehicles is inefficient and can lead to failed experiments. An initial solubility screen provides the empirical data needed to select the most appropriate formulation pathway, whether it be a simple solution, a co-solvent system, or a more complex nanoparticle-based approach.[5]
Protocol 1: Foundational Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of common pharmaceutical solvents and vehicles.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Ethanol (200 proof, anhydrous)
-
Polyethylene glycol 400 (PEG 400), NF grade
-
Propylene glycol (PG), USP grade
-
Polysorbate 80 (Tween® 80), NF grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermomixer or shaking incubator
-
Analytical balance
-
Microcentrifuge and tubes
Methodology:
-
Preparation: Accurately weigh 2-5 mg of the compound into separate 1.5 mL microcentrifuge tubes for each solvent to be tested.
-
Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding tube.
-
Equilibration: Vortex the tube vigorously for 2 minutes. Place the tube in a thermomixer set to 25°C and shake at 1000 rpm for 1-2 hours to facilitate dissolution.
-
Visual Assessment: After equilibration, visually inspect the tube for any undissolved solid particles. If the solution is completely clear, the compound is soluble at that concentration.
-
Incremental Addition: If the compound is fully dissolved, add another aliquot of compound and repeat steps 3-4. If solid remains, add incremental volumes of the solvent (e.g., 100 µL at a time), repeating steps 3-4 after each addition until the compound is fully dissolved.
-
Saturation Point: The concentration at which no more compound will dissolve is the saturation solubility. If the compound does not dissolve even after adding a large volume of solvent (e.g., up to 1 mL), its solubility is considered very low.
-
Centrifugation: For samples that appear saturated, centrifuge at 10,000 x g for 10 minutes to pellet any remaining undissolved solid, confirming that the supernatant is saturated.
-
Record Data: Carefully record the volume of solvent required to dissolve the initial mass of the compound and calculate the approximate solubility in mg/mL.
Data Presentation: Comparative Solubility Profile
The data below is representative of a typical poorly soluble compound and serves as a guide for interpreting experimental results.
| Vehicle | Approx. Solubility (mg/mL) | Observations |
| PBS, pH 7.4 | < 0.001 | Practically insoluble; fine suspension |
| Ethanol | ~5 | Sparingly soluble |
| Propylene Glycol (PG) | ~15 | Soluble with agitation |
| PEG 400 | ~40 | Freely soluble |
| DMSO | > 150 | Very soluble |
Part 2: Formulation for In Vitro Cell-Based Assays
Rationale: The primary objective for in vitro studies is to introduce the compound to the aqueous cell culture environment without it precipitating out of solution. The most common and direct method is to prepare a highly concentrated stock solution in a water-miscible organic solvent, typically DMSO, which is then diluted to the final working concentration in the culture medium.[6][7] The critical consideration is the final solvent concentration, as excessive DMSO can be cytotoxic or induce unintended biological effects, confounding the experimental results.[8][9] Therefore, the final concentration should ideally be kept at or below 0.1-0.5% (v/v), and a vehicle control (medium with the same final DMSO concentration) must always be included in the experiment.[6][7]
Workflow for In Vitro Formulation and Dosing
Caption: Decision tree for selecting an appropriate in vivo formulation strategy.
Protocol 3: Co-Solvent Formulation for Intravenous (IV) Administration
Objective: To prepare a clear, sterile, injectable solution for a low-dose IV study (e.g., 1-5 mg/kg) using a biocompatible co-solvent system.
Rationale: This formulation uses PEG 400 as the primary solubilizing agent, Polysorbate 80 as a surfactant to enhance solubility and prevent precipitation upon dilution in the bloodstream, and sterile saline to ensure tonicity. [10][11] Materials:
-
This compound
-
PEG 400, NF grade, sterile
-
Polysorbate 80 (Tween® 80), NF grade, sterile
-
0.9% Sodium Chloride for Injection, USP (Sterile Saline)
-
Sterile, depyrogenated glass vials and magnetic stir bars
Example Formulation (for a 1 mg/mL final concentration):
-
Vehicle Composition: 20% PEG 400, 10% Polysorbate 80, 70% Sterile Saline (v/v/v)
Methodology (Aseptic Technique Required):
-
Vehicle Preparation: In a sterile vial, combine 2 mL of PEG 400 and 1 mL of Polysorbate 80.
-
Drug Solubilization: Add 10 mg of the compound to the PEG 400/Polysorbate 80 mixture. Add a sterile magnetic stir bar and stir until the compound is completely dissolved, forming a clear concentrate. Gentle warming (30-40°C) can be applied if needed.
-
Aqueous Dilution: While stirring, slowly add 7 mL of sterile saline to the concentrate in a dropwise manner. Causality: A slow addition rate is crucial to prevent the drug from precipitating out of the supersaturated solution.
-
Final Inspection: The final formulation should be a clear, homogenous solution free of any visible particles.
-
Sterile Filtration (Optional but Recommended): If prepared from non-sterile components, filter the final solution through a 0.22 µm sterile syringe filter into a final sterile vial. [12]
Protocol 4: Nanosuspension Formulation via Nanoprecipitation
Objective: To prepare a sterile nanosuspension for higher dose studies or to improve oral bioavailability.
Rationale: Nanoprecipitation, a bottom-up approach, is a straightforward method to produce drug nanoparticles. [13]The drug is dissolved in a water-miscible organic solvent and then rapidly introduced into an aqueous anti-solvent containing a stabilizer. The abrupt change in polarity causes the drug to precipitate into nanosized particles, while the stabilizer adsorbs to the particle surface, preventing aggregation. [4][13] Materials:
-
This compound
-
Acetone, HPLC grade
-
Polysorbate 80, NF grade
-
Sterile Water for Injection, USP
-
Magnetic stirrer and stir plate
-
Rotary evaporator
Methodology:
-
Organic Phase: Prepare a 10 mg/mL solution of the compound in acetone. Ensure it is fully dissolved.
-
Aqueous Phase: Prepare a 0.5% (w/v) solution of Polysorbate 80 in sterile water. For example, dissolve 50 mg of Polysorbate 80 in 10 mL of sterile water.
-
Precipitation: Place the aqueous phase on a magnetic stirrer set to a high speed (e.g., 800-1000 rpm). Using a syringe, rapidly inject the organic phase (1 mL) into the stirring aqueous phase (10 mL). A milky-white suspension should form instantly.
-
Solvent Removal: Transfer the suspension to a round-bottom flask and remove the acetone using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
Final Volume Adjustment: After all acetone is removed, adjust the final volume with sterile water if necessary to achieve the target concentration (e.g., 1 mg/mL).
-
Storage: Store the nanosuspension in a sterile vial at 2-8°C. Always re-disperse by gentle shaking or vortexing before use.
Part 4: Essential Quality Control & Characterization
Rationale: Uncharacterized formulations lead to irreproducible results and potential safety issues. It is imperative to verify the critical quality attributes of every formulation batch before use. This self-validating process ensures that the dose administered is accurate and that the physical properties of the formulation are as intended. [14][15]Dynamic Light Scattering (DLS) is essential for confirming particle size in nanosuspensions and for detecting early signs of precipitation in co-solvent systems. [16][17]HPLC analysis provides the definitive measure of drug concentration.
Protocol 5: Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To measure the mean particle size (Z-average) and size distribution (Polydispersity Index, PDI) of the prepared formulations.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the formulation in the same vehicle it was made in (for co-solvents) or in sterile water (for nanosuspensions) to a suitable concentration for DLS analysis (to achieve a count rate recommended by the instrument manufacturer).
-
Instrument Setup: Equilibrate the DLS instrument to 25°C.
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform at least three replicate measurements.
-
Data Interpretation:
-
Z-Average: For a nanosuspension, this should be in the desired range (e.g., 100-300 nm). For a co-solvent solution, it should be very small (<10 nm), indicating molecular dispersion. A large Z-average in a co-solvent system indicates precipitation or aggregation. [18] * Polydispersity Index (PDI): This value indicates the breadth of the size distribution. A PDI value < 0.3 is generally considered acceptable and indicative of a relatively uniform particle population. [16]
-
Protocol 6: Drug Concentration Verification by HPLC
Objective: To confirm that the final concentration of the active compound in the formulation matches the target concentration.
Methodology:
-
Standard Curve: Prepare a standard curve of the compound in a suitable mobile phase or solvent.
-
Sample Preparation: Accurately dilute a sample of the final formulation with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Analysis: Inject the prepared sample and standards onto a suitable HPLC system with a C18 column and UV detection.
-
Quantification: Calculate the concentration of the compound in the formulation by comparing its peak area to the standard curve. The result should be within ±10% of the target concentration.
Data Presentation: Formulation Characterization Summary
| Formulation Type (Protocol) | Appearance | Z-Average (d.nm) | PDI | Concentration (mg/mL) |
| Co-Solvent (Protocol 3) | Clear, colorless | < 10 | N/A | 1.0 ± 0.1 |
| Nanosuspension (Protocol 4) | Milky, opalescent | 185 ± 15 | 0.21 | 1.0 ± 0.1 |
Conclusion
The successful biological evaluation of this compound is critically dependent on the development of appropriate and well-characterized formulations. There is no single "best" formulation; the optimal choice is dictated by the specific requirements of the experiment, including the route of administration, the required dose, and the biological system under investigation. By employing a systematic approach—beginning with solubility screening, followed by rational formulation design based on the application, and concluding with rigorous physicochemical characterization—researchers can ensure the delivery of an accurate dose in a safe and effective manner. This diligence is fundamental to generating high-quality, reproducible data and advancing the study of this promising compound.
References
- Schäfer, P. (2022).
- Trivedi, R., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Nanoscience & Nanotechnology-Asia.
- Pharmaoffer. (n.d.). Excipients for Parenterals. Pharmaoffer.
- Pharmabiz. (2024). US FDA guidance on formulation development to bolster opportunities for Indian companies. Pharmabiz.com.
- Roquette. (n.d.).
- O'Mary, H.L., & Cui, Z. (2022). Injectable Formulations of Poorly Water-Soluble Drugs. In: Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series, vol 50. Springer, Cham.
- Atienzar, F. A., et al. (2025). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines.
- Patel, J., et al. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed.
- Adair, J. C., & Collins, J. L. (2003). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Biotechnic & Histochemistry.
- Sahu, S.K., et al. (2023). Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. World Journal of Pharmaceutical Research.
- Bøgh, K. L., & Nielsen, C. (2016). Considerations regarding use of solvents in in vitro cell based assays. Biologicals.
- BenchChem. (2025). Application Notes & Protocols: Formulating Epitaraxerol for In Vivo Animal Studies. BenchChem.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry.
- U.S. Food and Drug Administration. (2024). Guidance for Industry #290 (VICH GL61) - Pharmaceutical Development. FDA.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
- Singh, Y., et al. (2017). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Applied Nanoscience.
- Singh, I., et al. (2025). Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs.
- BenchChem. (2025).
- da Silva, A. C. A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports.
- U.S. Food and Drug Administration. (2009). Q8(R2) Pharmaceutical Development. FDA.
- Creative Proteomics. (n.d.). Dynamic Light Scattering (DLS).
- Jutila, A., et al. (2022).
- CD Formulation. (n.d.). Dynamic Light Scattering (DLS) Technology.
- Bøgh, K. L., & Nielsen, C. (2016). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- Wyatt Technology. (2014). Characterizing Antibody-Drug Conjugates for Biotherapeutics with the Light Scattering Toolkit.
- NIH Office for Animal Care and Use. (2009). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics.
- Michael, I. (2025). Formulation strategies for poorly soluble drugs.
Sources
- 1. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 2. jddtonline.info [jddtonline.info]
- 3. pharmtech.com [pharmtech.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. worldscientific.com [worldscientific.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one synthesis
Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to ensure your success in the lab.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound. The classical and most direct route involves the reaction of anthranilic acid with 4-fluorobenzoyl chloride.
FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a common issue in benzoxazinone synthesis and can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Incomplete N-acylation or Cyclization: The reaction proceeds in two key steps: N-acylation of anthranilic acid to form N-(4-fluorobenzoyl)anthranilic acid, followed by intramolecular cyclization.[1][2] Inefficient cyclization is a frequent bottleneck.
-
Side Reactions: The primary competing reaction is the formation of the stable N-acylanthranilic acid intermediate without subsequent cyclization.[3]
-
Moisture: The starting materials, particularly 4-fluorobenzoyl chloride, are sensitive to moisture.[4] Hydrolysis of the acyl chloride will quench the reaction and reduce the yield.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous pyridine is a classic choice as it acts as both a solvent and an acid scavenger. Other options include chloroform or 1,2-dichloroethane with an added base like triethylamine.[1][5][6] | Pyridine effectively neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[5] |
| Stoichiometry | Use of at least two equivalents of 4-fluorobenzoyl chloride can improve yields.[3][6] | The first equivalent acylates the amino group of anthranilic acid. The second equivalent is thought to react with the carboxylic acid to form a mixed anhydride, which is a more reactive intermediate for cyclization.[2] |
| Temperature | The reaction is typically performed at low temperatures (0-8°C) initially during the addition of the acyl chloride, followed by stirring at room temperature.[7] | Low initial temperatures control the exothermic acylation reaction. Subsequent warming promotes the cyclization step. |
| Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. | Insufficient time will result in incomplete reaction, while excessively long times may lead to degradation or side product formation. |
| Cyclizing Agents | For the cyclization of the N-acylanthranilic acid intermediate, agents like acetic anhydride or thionyl chloride can be employed.[2][8] | These reagents activate the carboxylic acid group, facilitating the intramolecular nucleophilic attack by the amide nitrogen to form the benzoxazinone ring.[2] |
FAQ 2: My TLC analysis shows multiple spots, including what I suspect is the uncyclized intermediate. How can I confirm this and promote full conversion?
Answer:
The presence of multiple spots on TLC is a strong indicator of an incomplete reaction or the formation of byproducts. The most likely major byproduct is the N-(4-fluorobenzoyl)anthranilic acid intermediate.
Confirmation of the Intermediate:
-
Co-spotting: If you have a standard of the N-acylanthranilic acid, you can co-spot it on the TLC plate with your reaction mixture. If one of the spots in your reaction mixture has the same Rf value as the standard, it is likely the intermediate.
-
Spectroscopic Analysis: If you isolate the byproduct by column chromatography, you can use ¹H NMR and IR spectroscopy to confirm its structure. The intermediate will show characteristic peaks for both the carboxylic acid (-COOH) and amide (-NH-CO-) functional groups.
Promoting Full Conversion:
-
Increase Reaction Time/Temperature: As a first step, you can try extending the reaction time or gently heating the mixture (e.g., to 40-50°C) while monitoring by TLC.
-
Add a Dehydrating/Cyclizing Agent: If extending the reaction time is ineffective, the addition of a cyclizing agent can drive the reaction to completion. Acetic anhydride is a common choice.[2] After the initial acylation, the solvent can be removed, and the residue can be refluxed with acetic anhydride.
FAQ 3: I am having trouble with the purification of the final product. What are the recommended procedures?
Answer:
Purification of this compound typically involves removing the excess reagents, the acid scavenger (and its salt), and any byproducts.
Work-up Procedure:
-
Neutralization: After the reaction is complete, the mixture is often poured into a cold solution of sodium bicarbonate or dilute HCl to neutralize excess base or unreacted acid chloride, respectively.[7]
-
Extraction: The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.
Purification Methods:
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. Ethanol is a commonly used solvent for the recrystallization of 2-phenyl-4H-3,1-benzoxazin-4-one.[7] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
FAQ 4: What are the key safety precautions I should take when working with 4-fluorobenzoyl chloride?
Answer:
4-Fluorobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[4][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling the vapors, which are irritating to the respiratory system.[10][11]
-
Handling: 4-Fluorobenzoyl chloride is a combustible liquid and should be kept away from heat and open flames.[4] It is also corrosive to metals.[4]
-
Moisture Sensitivity: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Spills: In case of a spill, absorb it with an inert material like dry sand or diatomite and dispose of it as hazardous waste.[10]
-
First Aid:
-
Skin Contact: Causes severe skin burns. Immediately wash the affected area with plenty of water and remove contaminated clothing.[9]
-
Eye Contact: Causes serious eye damage. Rinse cautiously with water for several minutes and seek immediate medical attention.[4][9]
-
Inhalation: Remove to fresh air. If breathing is difficult, seek immediate medical attention.[10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard method adapted from literature procedures for similar compounds.[6][7]
Materials:
-
Anthranilic acid
-
4-Fluorobenzoyl chloride
-
Anhydrous pyridine
-
Sodium bicarbonate solution (5%)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine (approx. 10 mL per gram of anthranilic acid).
-
Cool the solution in an ice bath to 0-5°C.
-
Add 4-fluorobenzoyl chloride (2.2 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold 5% sodium bicarbonate solution while stirring.
-
A solid product should precipitate. Continue stirring for 30 minutes.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Visualizations
Reaction Pathway
Caption: A logical workflow for troubleshooting low yields.
References
-
Capot Chemical Co., Ltd. (2010, September 28). MSDS of 4-fluorobenzoyl chloride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4'-fluorophenyl)-5-chloro-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Benzoxazinone Synthesis.
- Zhang, Y., et al. (2020). Oxidative NHC catalysis for base-free synthesis of benzoxazinones and benzoazoles by thermal activated NHCs precursor ionic liquid. Tetrahedron, 76(49), 131625.
-
Study.com. (n.d.). What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride?. Retrieved from [Link]
- Jacob, D., & Mathew, L. (2007).
- Gunturu, K. C., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(5), 1084.
- Ghorbani-Choghamarani, A., & Yousofvand, Z. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(58).
- Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.
-
Reddy, T. J., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones.
- Nefisath, P., et al. (2015). Synthesis and Characterization of Benzoxazinone Derivatives. International Journal of ChemTech Research, 8(11), 373-378.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Asiri, A. M., et al. (2011). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3245.
- Smalley, R. K., & Suschitzky, H. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593.
- BenchChem. (2025).
- ResearchGate. (2023, June 22). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
-
Patel, S., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d]o[4][9]xazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16.
- Mohammadi, K., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 547-553.
- Quora. (2017, December 21).
- Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Chemistry of Heterocyclic Compounds, 49(1), 131-155.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides.
- Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
-
Mohammadi, K., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d]o[4][9]xazines and Biological Evaluation of Activity in Breast Cancer Cells.
- SciSpace. (2004, July 31). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
- MDPI. (n.d.).
- Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE.
- RACO. (n.d.).
Sources
- 1. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Fluorobenzoyl Chloride | 403-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. capotchem.cn [capotchem.cn]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and overcome common challenges.
Introduction to the Synthesis
The synthesis of this compound, a key scaffold in medicinal chemistry, typically involves the reaction of anthranilic acid with 4-fluorobenzoyl chloride.[1][2] This process, while established, can be prone to issues that affect both yield and purity. The core of the synthesis relies on the initial N-acylation of anthranilic acid to form N-(4-fluorobenzoyl)anthranilic acid, followed by a cyclization step to yield the desired benzoxazinone.[3][4] Understanding the nuances of this two-step sequence is critical for successful and reproducible synthesis.
Reaction Workflow
The general workflow for the synthesis is outlined below. Subsequent sections will delve into troubleshooting specific issues that may arise at each stage.
Sources
- 1. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
Welcome to the technical support resource for 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising compound. As a molecule with significant hydrophobic character, its poor aqueous solubility is a primary hurdle in advancing from promising in vitro data to robust biological and preclinical evaluation. This document provides a structured approach to diagnosing and solving these issues, grounded in established pharmaceutical science principles.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling and formulation of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of the molecule is the first step in troubleshooting. Key computed and observed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈FNO₂ | PubChem[1] |
| Molecular Weight | 241.22 g/mol | PubChem[1] |
| Appearance | Solid | ProQuest[2] |
| General Solubility | Likely soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2][3][4] | Multiple Sources |
| Aqueous Solubility | Predicted to be very low or practically insoluble. | Inferred from Structure |
Q2: Why is this compound expected to be poorly soluble in aqueous media?
The molecular structure is the primary determinant of its solubility. The compound consists of two aromatic rings (a fluorophenyl group and a fused benzene ring) which are inherently hydrophobic ("water-fearing"). While the benzoxazinone core contains polar heteroatoms (oxygen and nitrogen), their contribution to overall polarity is insufficient to overcome the large, non-polar surface area of the aromatic systems. This leads to unfavorable energetics when attempting to dissolve the compound in a highly polar solvent like water, resulting in low solubility.
Q3: What common organic solvents can I use to prepare a stock solution?
For initial in vitro screening, high-concentration stock solutions are typically prepared in aprotic polar solvents. Based on data from structurally related benzoxazinone derivatives, the following solvents are recommended:
Important: Always prepare the highest feasible concentration in your stock solvent. The primary solubility issue arises when this organic stock is diluted into an aqueous buffer for biological assays, often leading to precipitation.
Q4: What are the principal strategies to improve the aqueous solubility of this compound for biological testing?
There is no single universal solution; the best approach depends on the experimental context (e.g., in vitro cell assay vs. in vivo animal study).[5] The most effective strategies fall into three main categories:
-
Formulation-Based Approaches: Modifying the vehicle to make it more hospitable to the compound. This includes co-solvency, surfactants, and complexation.[6][7]
-
Physical Modifications: Altering the solid-state properties of the compound itself to enhance its dissolution rate and solubility, primarily through solid dispersions.[8][9][10]
-
Chemical Modifications: Synthetically altering the molecule to create a more soluble version (a prodrug) that converts back to the active parent compound in vivo.[11][12]
Section 2: Troubleshooting Guide: Compound Precipitation
This section addresses the most frequent experimental problem: the compound crashing out of solution upon dilution of an organic stock into aqueous media.
Caption: Decision workflow for addressing compound precipitation.
Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Determination of Solubility
Objective: To quantitatively assess the solubility of the compound in various relevant solvents.
Methodology:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a series of 1.5 mL vials.
-
To each vial, add 1 mL of a different test solvent (e.g., Water, PBS pH 7.4, 5% HCl, 5% NaOH, Ethanol, Propylene Glycol, DMSO).[13][14][15]
-
Seal the vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[16]
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable organic solvent (in which the compound is freely soluble, like acetonitrile or methanol) to a concentration within the linear range of an analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound against a standard curve.
Causality Explained: This equilibrium solubility test provides the thermodynamic solubility limit in each solvent. Solubility in acidic or basic solutions can indicate if the compound has ionizable functional groups, though for this molecule, significant pH-dependent solubility is not expected.[14][17]
Protocol 2: Formulation using Co-solvency
Objective: To prepare a stock solution in a vehicle that is miscible with water and maintains drug solubility upon dilution. Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic drug.[6][18][19]
Materials:
-
This compound
-
Ethanol (USP grade)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 300 (PEG 300)
-
Deionized Water
Methodology:
-
Prepare a series of co-solvent blends. A common starting point for a ternary system is a mixture of Ethanol:PG:Water or Ethanol:PEG 300:Water.
-
Example Blend (40% PEG 300, 10% Ethanol):
-
To a clean glass vial, add 4 mL of PEG 300.
-
Add 1 mL of Ethanol.
-
Vortex to mix thoroughly.
-
Add 5 mL of deionized water and mix until a clear, homogenous solution is formed.
-
-
Using the method from Protocol 1, determine the solubility of the compound in this new co-solvent vehicle.
-
Once a suitable co-solvent system is identified, it can be used to prepare a high-concentration stock that is then diluted into the assay medium.
Trustworthiness Check: The final formulation must be visually inspected for clarity (absence of precipitation) at the final concentration and confirmed to have no adverse effects on the biological assay (e.g., vehicle control).
Protocol 3: Preparation of a Solid Dispersion via Solvent Evaporation
Objective: To enhance solubility by converting the crystalline drug into a more soluble, amorphous state by dispersing it at a molecular level within a hydrophilic polymer matrix.[8][10][20]
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene Glycol 6000 (PEG 6000), or HPMC).[21][22]
-
A common volatile solvent (e.g., Methanol, Acetone, or Dichloromethane).
Methodology:
-
Select a drug-to-polymer ratio to test (e.g., 1:4 w/w).
-
Dissolve 50 mg of the compound and 200 mg of PVP K30 in a minimal amount of a common solvent (e.g., 5-10 mL of methanol) in a round-bottom flask.[23] Ensure both components are fully dissolved.
-
Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a moderate temperature (e.g., 40-50°C) to avoid thermal degradation.
-
A thin film will form on the flask wall. Further dry this film under high vacuum for several hours to remove all residual solvent.
-
Scrape the resulting solid mass. This is the solid dispersion. It can be gently ground to a fine powder.
-
Test the dissolution rate and solubility of this solid dispersion powder in your aqueous buffer compared to the raw crystalline drug.
Causality Explained: In this solid state, the individual drug molecules are separated by the water-soluble polymer.[21] This prevents the drug from forming a stable, low-solubility crystal lattice. When the powder is added to water, the polymer rapidly dissolves, releasing the drug in a high-energy, amorphous, and transiently supersaturated state, which significantly boosts bioavailability.[10]
Caption: How solid dispersions improve drug solubility.
Section 4: Advanced Strategies
For projects requiring significant investment, such as formal preclinical development, more advanced strategies may be warranted.
-
Prodrug Synthesis: This involves chemically modifying the this compound molecule to attach a highly water-soluble promoiety, such as an amino acid, phosphate, or polyethylene glycol chain.[11][24] This new entity, the "prodrug," is highly soluble and is designed to be cleaved by enzymes in the body to release the parent drug at the site of action.[12][25] This approach requires significant synthetic chemistry expertise but can be extremely effective.[11]
-
Nanotechnology: Techniques like high-pressure homogenization or media milling can reduce drug particle size to the nanometer scale.[5][26][27] These "nanosuspensions" have a vastly increased surface area, leading to a much faster dissolution rate.[26] Alternatively, lipid-based nanoemulsions or polymeric nanoparticles can encapsulate the drug, providing a soluble formulation suitable for various administration routes.[27][28]
References
-
Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Singh, J., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]
-
Der Pharmacia Lettre. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A Review on Solubility Enhancement by Solid Dispersion Method. [Link]
-
Zhang, H., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
ProQuest. (n.d.). Synthesis and Characterization of Benzoxazinone Derivatives. [Link]
-
ResearchGate. (n.d.). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Dias, A. R. O., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
Molecules. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. [Link]
-
ResearchGate. (n.d.). Prodrugs for Improved Aqueous Solubility. [Link]
-
MDPI. (2019). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. [Link]
-
Journal of Harmonized Research in Pharmacy. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. [Link]
-
University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
Faculty Websites. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]
-
National Institutes of Health. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
ResearchGate. (n.d.). pH-dependent solubility profile of new NTZ analogs. a Compound 1. [Link]
-
PubChem. (n.d.). 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one. [Link]
-
Arkivoc. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. [Link]
-
PubChem. (n.d.). 4H-3,1-Benzoxazin-4-one. [Link]
-
National Institutes of Health. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]
-
Egyptian Journal of Biological Pest Control. (n.d.). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. [Link]
-
YouTube. (2020). How Does pH Affect Solubility?. [Link]
-
MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]
-
ResearchGate. (n.d.). pH-dependent solubility profile of new NTZ analogs. a Compound 1. [Link]
Sources
- 1. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. ejppri.eg.net [ejppri.eg.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. japsonline.com [japsonline.com]
- 24. johronline.com [johronline.com]
- 25. researchgate.net [researchgate.net]
- 26. ijpbr.in [ijpbr.in]
- 27. ascendiacdmo.com [ascendiacdmo.com]
- 28. pharmtech.com [pharmtech.com]
Technical Support Center: Purification of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the purification of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one. This resource is designed to provide practical, in-depth guidance to overcome common challenges encountered during the purification of this and structurally related benzoxazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of anthranilic acid with an acyl chloride (like 4-fluorobenzoyl chloride).[1][2] Potential impurities include:
-
Unreacted Starting Materials: Anthranilic acid and 4-fluorobenzoyl chloride.
-
N-acylanthranilic Acid Intermediate: The primary intermediate, N-(4-fluorobenzoyl)anthranilic acid, may be present if cyclization is incomplete.[2][3]
-
Byproducts from Side Reactions: Depending on the reaction conditions (e.g., excess reagents, temperature), other side products can form. It is crucial to ensure the purity of your starting materials to minimize byproduct formation.[4]
Q2: My crude product is a pale yellow solid. Is this normal, and what purification methods are recommended?
A2: Yes, a pale yellow solid is commonly reported for 2-phenyl-4H-3,1-benzoxazin-4-one and its derivatives upon initial synthesis.[5][6][7] The two primary and most effective purification methods for this class of compounds are recrystallization and column chromatography.
-
Recrystallization: This is often the first method of choice for obtaining high-purity, crystalline material, especially if the impurities have significantly different solubility profiles. Ethanol is a frequently cited solvent for recrystallizing similar benzoxazinone derivatives.[5][6][7]
-
Column Chromatography: Flash chromatography using silica gel is highly effective for separating the target compound from starting materials and byproducts.[4] A common eluent system is a gradient of hexane and ethyl acetate.[4][8]
Q3: I'm having trouble getting my compound to crystallize from ethanol. It's "oiling out." What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated or cooled too quickly, or when the solvent is not ideal.
Troubleshooting Steps:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional solvent to reduce the saturation level slightly.
-
Cool the solution very slowly. Allow the flask to cool to room temperature undisturbed over several hours before moving it to an ice bath or refrigerator.
-
Try a different solvent system. If ethanol is not working, consider a solvent pair like dichloromethane/hexane or ethyl acetate/hexane. Dissolve the compound in the minimum amount of the more polar solvent (e.g., ethyl acetate) and slowly add the less polar "anti-solvent" (e.g., hexane) until turbidity persists. Then, allow it to cool slowly.
Troubleshooting Purification Workflows
This section provides a logical framework for addressing common purification challenges.
Workflow 1: Troubleshooting Recrystallization
The following diagram outlines a decision-making process for optimizing the recrystallization of this compound.
Caption: Decision tree for recrystallization troubleshooting.
Workflow 2: Troubleshooting Column Chromatography
This diagram illustrates a systematic approach to resolving common issues during silica gel column chromatography.
Caption: Troubleshooting guide for column chromatography.
Detailed Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is adapted from procedures used for similar 2-phenyl-4H-3,1-benzoxazin-4-one compounds.[5][6][7]
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and bring the mixture to a gentle boil while stirring.
-
Continue adding small portions of hot ethanol until the solid completely dissolves. Note: If some material does not dissolve even with excess solvent, it may be an insoluble impurity. Perform a hot filtration to remove it.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the final purified product.
Protocol 2: Flash Column Chromatography
This is a general procedure for purifying benzoxazinone derivatives on silica gel.[4]
Objective: To separate the target compound from starting materials and byproducts.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC Grade)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the eluent. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane. The optimal gradient should be determined beforehand by Thin Layer Chromatography (TLC).
-
Collect Fractions: Collect fractions continuously and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the fractions containing the pure compound and remove the solvent under reduced pressure to yield the purified product as a solid.
Purity Assessment Data
After purification, it is essential to confirm the purity and identity of the compound. Standard characterization methods include:
| Technique | Expected Outcome | Purpose |
| Melting Point | A sharp, defined melting range. | A broad melting range indicates the presence of impurities. |
| ¹H NMR | Clean spectrum with expected chemical shifts and integration values. | Confirms the structure and identifies proton-containing impurities. |
| ¹³C NMR | Spectrum showing the correct number of carbon signals. | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass (C₁₄H₈FNO₂ ≈ 241.22 g/mol ). | Confirms the molecular weight of the compound. |
| FT-IR | Characteristic peaks for C=O (lactone), C=N, and C-F bonds. | Confirms the presence of key functional groups. |
References
- BenchChem. (2025). Technical Support Center: 4H-3,1-Benzoxazine Synthesis. BenchChem.
-
Thilagavathy, R., et al. (2008). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, E65(1), o127. Available at: [Link]
-
Thilagavathy, R., et al. (2008). 2-Phenyl-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4'-fluorophenyl)-5-chloro-4H-3,1-benzoxazin-4-one. PrepChem.com. Available at: [Link]
-
Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Fomsgaard, I. S., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001-1008. Available at: [Link]
-
Fomsgaard, I. S., et al. (2006). Structures of (a) benzoxazinone derivatives.... ResearchGate. Available at: [Link]
-
Shariat, M. (2001). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecular Diversity Preservation International (MDPI). Available at: [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Organic-Chemistry.org. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Semantic Scholar. Available at: [Link]
-
Jiménez-Orozco, A., et al. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][4][6]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 6(11), 7486–7496. Available at: [Link]
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 55. Available at: [Link]
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Reactions in Benzoxazinone Synthesis
Introduction
Benzoxazinone derivatives are crucial scaffolds in medicinal chemistry and materials science, valued for their wide range of biological activities and applications.[1][2] However, their synthesis is not without challenges. Researchers frequently encounter side reactions that can significantly lower yields, complicate purification, and sometimes lead to unexpected products. This guide is designed to serve as a technical resource for scientists and professionals in drug development, providing in-depth troubleshooting for the most common side reactions encountered during benzoxazinone synthesis. By understanding the underlying mechanisms of these side reactions, researchers can effectively optimize their reaction conditions to favor the formation of the desired benzoxazinone product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete Cyclization - Formation of N-Acylanthranilic Acid
Question: I am synthesizing a 2-substituted-4H-3,1-benzoxazin-4-one from anthranilic acid and an acyl chloride, but I'm observing a low yield of my target molecule and a significant amount of a byproduct. What is the likely side reaction, and how can I prevent it?
Answer:
A prevalent side reaction in this synthesis is the formation of the N-acylanthranilic acid intermediate, which fails to cyclize to the desired benzoxazinone.[3] This occurs when only one equivalent of the acyl chloride reacts with the amino group of anthranilic acid.
Causality and Mechanism:
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and acyl chlorides typically proceeds through a two-step mechanism. First, the amino group of anthranilic acid is acylated by one molecule of the acyl chloride. The second step involves the reaction of the carboxylic acid group with a second molecule of the acyl chloride to form a mixed anhydride. This mixed anhydride is a highly reactive intermediate that readily undergoes intramolecular cyclization to form the benzoxazinone ring, with the loss of a molecule of acid.[1] If the reaction stalls after the initial N-acylation, the N-acylanthranilic acid will be the major product.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use at least two equivalents of the acyl chloride. | The first equivalent acylates the amino group, and the second is necessary to form the mixed anhydride with the carboxylic acid, which facilitates the crucial cyclization step.[1][3] |
| Reaction Conditions | The reaction is commonly performed in pyridine, which acts as both a base and a catalyst.[1] Ensure the pyridine is anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | Pyridine neutralizes the HCl generated during the reaction, driving the equilibrium towards the products. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride and the mixed anhydride intermediate. |
| Alternative Cyclizing Agent | If the N-acylanthranilic acid is isolated, it can often be cyclized by heating it in acetic anhydride.[1][3] | Acetic anhydride acts as a dehydrating agent, promoting the intramolecular condensation to form the benzoxazinone ring. |
Workflow for Troubleshooting Low Benzoxazinone Yield:
Caption: Troubleshooting workflow for low benzoxazinone yield.
Issue 2: Ring Opening and Hydrolysis of the Benzoxazinone Ring
Question: My synthesized benzoxazinone appears to be degrading during workup or purification. What could be causing this instability?
Answer:
The benzoxazinone ring is susceptible to nucleophilic attack, leading to ring-opening reactions.[1] This is a common cause of product degradation, especially in the presence of nucleophiles like water, alcohols, or amines.
Causality and Mechanism:
The carbonyl group at C-4 and the carbon atom at C-2 of the benzoxazinone ring are both electrophilic and can be attacked by nucleophiles.[4] The primary direction of attack can depend on the nature of the substituent at the 2-position and the nucleophile itself. For instance, hydrolysis of 2-aryl-4H-3,1-benzoxazin-4-ones typically leads to the formation of N-acylanthranilic acids.[1]
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Work-up Conditions | Avoid prolonged exposure to aqueous acidic or basic conditions. If an aqueous wash is necessary, use neutral water or brine and minimize the contact time. | Both acidic and basic conditions can catalyze the hydrolysis of the benzoxazinone ring. |
| Purification | Use non-protic solvents for chromatography and recrystallization whenever possible. If protic solvents are unavoidable, minimize the purification time and temperature. | Protic solvents like methanol or ethanol can act as nucleophiles and cause ring-opening to form the corresponding methyl or ethyl esters of the N-acylanthranilic acid.[1] |
| Storage | Store the purified benzoxazinone in a desiccator under an inert atmosphere. | This will protect the compound from atmospheric moisture and prevent slow hydrolysis over time. |
Visualization of Nucleophilic Attack:
Caption: Nucleophilic attack on the benzoxazinone ring.
Issue 3: Formation of Dihydro-benzoxazinone Intermediates
Question: In my synthesis of a 2-aryl-4H-benzo[d][1][3]oxazin-4-one from anthranilic acid and a triethyl orthoester, I'm isolating a significant amount of a dihydro-benzoxazinone intermediate. Why is this happening, and how can I drive the reaction to completion?
Answer:
The formation of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][1][3]oxazin-4-ones is a known issue, particularly when the anthranilic acid contains electron-withdrawing groups (e.g., -NO₂, -Cl).[5] These groups decrease the electron density of the aromatic ring, making the final elimination of ethanol to form the aromatic benzoxazinone ring more difficult.[5]
Causality and Mechanism:
The reaction proceeds through the formation of an iminium intermediate, followed by ring closure to form the dihydro-benzoxazinone. The final step is the elimination of an alcohol molecule (in this case, ethanol) to yield the fully aromatic benzoxazinone. Electron-withdrawing groups on the anthranilic acid ring destabilize the transition state for this elimination step, causing the dihydro intermediate to accumulate.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Reaction Time and Temperature | Prolonging the reaction time or increasing the temperature can often promote the final elimination step.[5] | Providing more energy and time can help overcome the activation barrier for the elimination of ethanol. |
| Acid Catalyst | The use of an acid catalyst can facilitate the elimination. | The acid protonates the ethoxy group, making it a better leaving group (ethanol). |
| Microwave Irradiation | Microwave-assisted synthesis has been shown to be effective in driving this reaction to completion.[5] | Microwaves can provide rapid and uniform heating, which can promote the elimination reaction. |
Issue 4: Polymerization and Dimerization
Question: I'm observing the formation of high molecular weight species and intractable materials in my benzoxazine synthesis. What could be the cause?
Answer:
Under certain conditions, particularly at elevated temperatures, benzoxazine monomers can undergo ring-opening polymerization.[6] Dimerization can also occur as a competing side reaction.[6][7]
Causality and Mechanism:
The oxazine ring in benzoxazines is strained and can undergo cationic ring-opening polymerization, which is often initiated by acidic impurities or heat.[6] This process leads to the formation of a polybenzoxazine network. Dimerization can also occur through various pathways, leading to complex product mixtures.[6]
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Temperature Control | Carefully control the reaction temperature and avoid excessive heating. | Higher temperatures can promote the ring-opening polymerization of the benzoxazine product.[8] |
| Purity of Reagents | Use purified starting materials to minimize the presence of acidic impurities that can catalyze polymerization. | Impurities can act as initiators for the polymerization process.[8] |
| Reaction Time | Monitor the reaction closely and stop it once the desired product is formed to prevent subsequent polymerization. | Prolonged reaction times at elevated temperatures increase the likelihood of polymerization. |
References
- Technical Support Center: Benzoxazinone Synthesis - Benchchem. (n.d.).
- Hydrolysis of 2-aryl-4h-3, 1-benzoxazin-4-ones - ElectronicsAndBooks. (n.d.).
- El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
-
S. S. (2013, May 16). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
- Zhang, Y., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved January 14, 2026, from [Link]
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT - Middle East Technical University. (2021, January 12). Retrieved January 14, 2026, from [Link]
- Gholap, A. R. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-713.
- Zhang, Y., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Retrieved January 14, 2026, from [Link]
-
Scheme 1. Reaction of 1 with 2-aminobenzoic acid in different media. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
A proposed mechanism for benzoxazinone synthesis. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Li, S., et al. (2017). Synthesis and characterization of aniline-dimer-based electroactive benzoxazine and its polymer. RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. (2022, November 14). MDPI. Retrieved January 14, 2026, from [Link]
- Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (n.d.).
-
Synthesis and Reactions of Some New Substituted Benzoxazin-4-one and Quinazolin-4-one. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020, March 10). Retrieved January 14, 2026, from [Link]
-
Synthesis and Properties of Benzoxazine Resins - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
New synthetic approaches for the construction of 2-aminophenoxazinone architectures. (n.d.). Retrieved January 14, 2026, from [Link]
-
Simplified mechanisms for the polymerization of benzoxazines. (a) The... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. (2016, April 13). Retrieved January 14, 2026, from [Link]
-
Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry - RACO. (n.d.). Retrieved January 14, 2026, from [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - NIH. (2004, July 31). Retrieved January 14, 2026, from [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2]naphthyrin-5(6H)-one - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence - Organic Process Research & Development (ACS Publications). (2016, December 26). Retrieved January 14, 2026, from [Link]
-
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PubMed Central. (2024, June 28). Retrieved January 14, 2026, from [Link]
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. jddtonline.info [jddtonline.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
Stability of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one under different conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. This document aims to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity of your research and development activities.
Introduction to the Stability of this compound
This compound is a member of the benzoxazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The stability of this compound is a critical parameter that can influence its efficacy, safety, and shelf-life in pharmaceutical formulations. Understanding its degradation pathways under various stress conditions is essential for developing robust formulations and analytical methods.
The core structure of this compound features a benzoxazinone ring system, which is known to be susceptible to hydrolysis, particularly at the ester and imine functionalities within the ring. The presence of the electron-withdrawing fluorine atom on the phenyl ring may also influence the molecule's reactivity and degradation profile. This guide will delve into the practical aspects of handling this compound and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of the 4H-3,1-benzoxazin-4-one scaffold, the primary degradation pathways are expected to be hydrolysis and photolysis.
-
Hydrolysis: The benzoxazinone ring is susceptible to nucleophilic attack by water. Under acidic conditions, the degradation is likely initiated by protonation of the nitrogen or carbonyl oxygen, followed by water attack. In alkaline conditions, direct nucleophilic attack of hydroxide ions on the carbonyl carbons (C4 and C2) is the probable mechanism. This leads to ring opening and the formation of N-acylanthranilic acid derivatives.
-
Photolysis: Aromatic and heterocyclic compounds can be sensitive to light.[2] Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products. The specific photolytic pathway for this compound has not been extensively studied, but related structures can undergo complex reactions, including radical-mediated processes.
Q2: I am observing a rapid loss of my compound in a neutral aqueous solution at room temperature. What could be the cause?
A2: While the benzoxazinone ring is generally more stable in acidic conditions, it can still be susceptible to hydrolysis at neutral pH, albeit at a slower rate than in alkaline conditions. Some studies on related benzoxazinones have shown sensitivity to hydrolysis in a pH range of 4.0 to 8.0.[3] Additionally, enzymatic degradation could be a factor if your solution is not sterile. It is also crucial to ensure the absence of any nucleophilic impurities in your solution that could catalyze degradation.
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical reactions, an increase in temperature will likely accelerate the degradation of this compound. Thermal degradation can occur in both solid and solution states. In solution, higher temperatures will increase the rate of hydrolysis. In the solid state, elevated temperatures can provide the energy needed to overcome the activation energy for decomposition, potentially leading to the formation of various degradation products.
Q4: Are there any specific solvents I should avoid when working with this compound?
A4: Protic solvents, especially those containing water, can facilitate hydrolysis. While many organic solvents will be suitable for short-term handling, for long-term storage, it is advisable to use anhydrous aprotic solvents and store the compound in a desiccated environment. The use of halogenated solvents in combination with light exposure should be approached with caution, as this can sometimes promote photodegradation.[2]
Q5: Can formulation excipients impact the stability of this compound?
A5: Yes, excipients can significantly influence drug stability.[4] For this compound, you should be particularly mindful of:
-
pH-modifying excipients: Acidic or basic excipients can alter the micro-pH of the formulation and catalyze hydrolysis.
-
Hygroscopic excipients: These can absorb moisture from the environment, which can then be available to participate in hydrolytic degradation.
-
Excipients with reactive impurities: Some excipients may contain reactive impurities that can directly react with the compound.
It is crucial to conduct compatibility studies with your intended excipients.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram during routine analysis. | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure, humidity). 2. Prepare fresh solutions and re-analyze. 3. Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them. |
| Loss of potency in a liquid formulation over a short period. | Hydrolysis of the benzoxazinone ring. | 1. Determine the pH of the formulation and adjust to a more acidic pH if possible. 2. Consider using a non-aqueous solvent system. 3. Evaluate the need for a buffering agent to maintain an optimal pH. |
| Discoloration of the solid compound upon storage. | Photodegradation or oxidative degradation. | 1. Store the compound in a light-resistant container. 2. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Characterize the discolored material to identify the degradation products. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in the specific assay buffer and under the assay conditions (temperature, incubation time). 2. Prepare fresh stock solutions for each experiment. 3. Consider the use of a stabilizing agent if degradation is unavoidable. |
Proposed Degradation Pathways
The following diagrams illustrate the plausible degradation pathways of this compound based on established chemical principles of the benzoxazinone ring system.
Caption: Proposed Hydrolytic Degradation Pathways.
Caption: Proposed General Photolytic Degradation Pathway.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify the potential degradation products and assess the intrinsic stability of this compound.
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Calibrated pH meter
-
Photostability chamber with controlled light exposure (ICH Q1B compliant)[5]
-
Temperature-controlled oven
-
HPLC or UPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
Experimental Workflow
Caption: Experimental Workflow for Forced Degradation Study.
Step-by-Step Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature and monitor for degradation at various time points (e.g., 5, 15, 30, 60 minutes), as alkaline hydrolysis is expected to be rapid.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, and analyze at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Solution: Place a vial of the stock solution in an oven at 80°C and analyze at various time points.
-
Solid State: Place a known amount of the solid compound in an oven at 80°C and periodically dissolve a sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Solution: Expose a solution of the compound in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
Solid State: Spread a thin layer of the solid compound in a petri dish and expose it to the same light conditions.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
UPLC-PDA-MS Analysis:
-
Develop a stability-indicating UPLC method capable of separating the parent compound from its degradation products. A gradient elution with a C18 column is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient could be 10-90% B over 10 minutes.
-
Detection: Use a PDA detector to monitor the absorbance spectrum and an MS detector to obtain mass information for the parent compound and any degradation products.
-
Data Analysis
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify the major degradation products by analyzing their retention times, UV spectra, and mass-to-charge ratios (m/z) from the MS data.
-
Propose structures for the degradation products based on their mass fragmentation patterns.
Summary of Hypothetical Forced Degradation Data
The following table presents hypothetical data to illustrate the expected stability profile of this compound under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |
| 0.1 N HCl | 24 hours | 60°C | 15% | N-(4-fluorobenzoyl)anthranilic acid |
| 0.1 N NaOH | 1 hour | Room Temp. | >90% | N-(4-fluorobenzoyl)anthranilic acid |
| 3% H₂O₂ | 24 hours | Room Temp. | <5% | Minor unidentified polar products |
| Thermal (Solid) | 48 hours | 80°C | <2% | - |
| Thermal (Solution) | 48 hours | 80°C | 10% | N-(4-fluorobenzoyl)anthranilic acid |
| Photolytic (ICH Q1B) | - | - | 25% | Multiple photoproducts |
This guide provides a comprehensive framework for understanding and investigating the stability of this compound. By following these guidelines and adapting them to your specific experimental needs, you can ensure the quality and reliability of your research.
References
- Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.
- Errede, L. A. (1976). Hydrolysis of 2-aryl-4h-3, 1-benzoxazin-4-ones. Journal of Organic Chemistry, 41(10), 1763–1765.
- Hadfield, J. A., Pavlidis, V. H., McGown, A. T., Whitworth, C., Perry, P. J., & Fox, B. W. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538.
- Ismail, M. F., Shams, N. A., Salem, M. R., & Emara, S. A. (1982). Chemistry of 4H-3,1-Benzoxazin-4-ones. Reviews in Inorganic Chemistry, 4(3), 223-261.
- Macias, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Phytochemistry, 66(13), 1538-1547.
- Patel, H., & Shah, V. (2023). Exploring the Effects of Excipients on Drug Stability and Bioavailability.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- RSC Publishing. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
-
Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[6][7]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-890.
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Taylor, R. (1985). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 737-742.
- Verma, A., & Kumar, S. (2016). Selective Oxidative Decarbonylative Cleavage of Unstrained C(sp3)–C(sp2) Bond: Synthesis of Substituted Benzoxazinones. Organic Letters, 18(17), 4388–4391.
- Woodward, M. D., Corcuera, L. J., Helgeson, J. P., & Upper, C. D. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 61(5), 796–802.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Kamal, A., & Ramana, A. V. (2007). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Iranian Chemical Society, 4(4), 484-488.
-
Goll, F. D., Welscher, P., Bodenmüller, F., Blinder, R., & Ziener, U. (2024). New Insights into the Photostability of Phenoxazines. ChemistryViews. Retrieved from [Link]
- MDPI. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)
-
PubMed. (1991). 1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 3. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming low bioactivity of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one derivatives
Welcome to the technical support center for researchers working with 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one derivatives. This guide is designed to help you troubleshoot and overcome the common challenge of low bioactivity observed during preclinical development. As drug development professionals, we understand that promising initial hits can often stall due to complex issues like poor solubility, metabolic instability, or suboptimal target engagement. This document provides a structured, causality-driven approach to identifying and solving these problems.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions researchers face when a potent compound on paper fails to perform in biological assays.
Question 1: My this compound derivative shows excellent potency in my biochemical assay but is inactive in my cell-based assay. What's the most likely cause?
The most common culprit for this discrepancy is poor membrane permeability or low aqueous solubility, which prevents the compound from reaching its intracellular target.[1] The 2-phenyl-4H-3,1-benzoxazin-4-one core is a relatively rigid, planar, and lipophilic structure, which can lead to poor solubility in the aqueous media used for cell culture.[2][3] Precipitation of the compound in the assay medium is a frequent issue that can lead to inaccurate data regarding its properties.[1]
Initial Diagnostic Workflow:
-
Visual Inspection: Check for compound precipitation in your cell culture wells or stock solutions under a microscope.
-
Solubility Assessment: Perform a basic kinetic solubility assay in your cell culture medium. (See Protocol 1).
-
LogP Calculation: Use computational tools to predict the LogP value. A high LogP (typically > 4-5) suggests high lipophilicity, which often correlates with poor aqueous solubility.
Question 2: I've confirmed my compound is soluble in the assay medium, but the bioactivity remains low. What should I investigate next?
If solubility is not the issue, the next logical steps are to investigate metabolic instability and potential efflux by cellular transporters.
-
Metabolic Instability: The benzoxazinone ring can be susceptible to metabolic transformations.[4] Your compound might be rapidly metabolized by enzymes present in the cells (e.g., cytochrome P450s) into an inactive form. A preliminary study on benzoxazinone derivatives identified specific structural parts that are prone to metabolic transformations, which significantly impacts their in vitro half-life.[4]
-
Cellular Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell, preventing it from reaching the necessary intracellular concentration.
A logical troubleshooting workflow can help diagnose the root cause of low bioactivity.
Caption: Initial troubleshooting workflow for low bioactivity.
Part 2: Troubleshooting Guides - In-Depth Experimental Solutions
This section provides detailed strategies and protocols for overcoming specific, identified issues.
Guide 1: Addressing Poor Aqueous Solubility and Bioavailability
Low aqueous solubility is a major hurdle for many drug candidates, limiting their absorption and bioavailability.[5] It is estimated that up to 90% of compounds in the development pipeline require solubility enhancement.[5]
Strategy 1.1: Formulation Optimization
Before undertaking chemical modifications, optimizing the formulation is a crucial and often successful first step.[6] The goal is to increase the apparent solubility of the compound in your experimental system.
Common Formulation Techniques:
| Technique | Mechanism of Action | Typical Application | Considerations |
| pH Modification | For ionizable compounds, adjusting the pH of the medium can significantly increase solubility.[6] | Compounds with acidic or basic functional groups. | Check the pKa of your compound. Ensure the final pH is compatible with your assay system. |
| Co-solvents | Using water-miscible organic solvents (e.g., DMSO, ethanol, PEG-400) to increase the solubility of lipophilic compounds.[6] | In vitro assays. | High concentrations of co-solvents can be toxic to cells. Always run a vehicle control. |
| Surfactants | Surfactants form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[7] | Both in vitro and in vivo formulations. | Choose non-ionic, low-toxicity surfactants (e.g., Tween® 80, Cremophor® EL). |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, forming inclusion complexes with poorly soluble drugs.[8] | In vitro and in vivo. | Can affect drug-protein binding and permeability. Stoichiometry of complexation is important. |
| Lipid-Based Formulations | Incorporating the drug into lipid vehicles like oils or self-emulsifying drug delivery systems (SEDDS).[7][8] | Primarily for in vivo (oral) administration. | Enhances absorption through the lymphatic system.[7] |
Strategy 1.2: Particle Size Reduction
Decreasing the particle size of a solid drug increases its surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[1][9]
-
Micronization: Reduces particle size to the micron range (2-5 µm) using techniques like air-jet milling.[7]
-
Nanonization: Creates nanoparticles (100-300 nm) via methods like wet media milling or high-pressure homogenization, which can significantly improve bioavailability.[8][9]
Strategy 1.3: Prodrug Approach
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[10] This is an effective strategy for overcoming low solubility.[11][12][13]
-
Mechanism: A polar, water-solubilizing group (e.g., phosphate, amino acid, or polyethylene glycol) is attached to the parent molecule.[13][14] This promoiety is cleaved by enzymes like phosphatases or esterases at the target site or during absorption, releasing the active drug.[13]
Caption: Conceptual workflow of a prodrug strategy.
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the kinetic solubility of a test compound in a physiologically relevant buffer.
Materials:
-
Test compound (this compound derivative)
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well polypropylene plates
-
96-well UV-transparent microplates
-
Plate shaker
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Addition to Buffer: Add 2 µL of each DMSO concentration to 198 µL of PBS (pH 7.4) in a new 96-well plate. This results in a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM downwards.
-
Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for equilibration.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet any precipitated compound.
-
Measurement: Carefully transfer a portion of the supernatant (e.g., 100 µL) to a UV-transparent microplate.
-
Quantification: Measure the absorbance at the compound's λmax. Create a standard curve using the concentrations that did not show visible precipitation to determine the concentration of the dissolved compound in the higher-concentration wells. The highest concentration at which the compound remains in solution is the kinetic solubility.
Guide 2: Investigating and Overcoming Metabolic Instability
Benzoxazinone derivatives can be substrates for metabolic enzymes, leading to rapid clearance and low in vivo exposure.[4] Identifying the metabolic "soft spots" is key to improving stability.
Strategy 2.1: In Vitro Metabolic Stability Assays
-
Liver Microsomes: The primary tool for assessing Phase I (oxidative) metabolism. Human or animal liver microsomes contain a high concentration of cytochrome P450 enzymes. The disappearance of the parent compound over time is measured.
-
Hepatocytes: Provide a more complete picture, as they contain both Phase I and Phase II (conjugative) enzymes.
Strategy 2.2: Structural Modification (Metabolic Blocking)
Once a metabolic liability is identified, medicinal chemistry strategies can be employed to block the site of metabolism.[15]
-
Fluorination: The 4-fluorophenyl group is a common feature in medicinal chemistry. The fluorine atom can serve as a metabolic blocker, preventing para-hydroxylation of the phenyl ring, a common metabolic pathway.[16] If metabolism is occurring elsewhere, strategic placement of fluorine or other electron-withdrawing groups can enhance metabolic stability.[16][17]
-
Bioisosteric Replacement: Replace a metabolically labile group with a bioisostere that is more resistant to metabolism while retaining biological activity.[15] For example, if an ester is being rapidly hydrolyzed, it could be replaced with a more stable amide.
The relationship between a compound's structure and its metabolic fate is a cornerstone of drug design.
Caption: Factors influencing observed bioactivity.
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)
-
Positive control compound (e.g., Verapamil, known to be metabolized)
-
Negative control (compound incubated without NADPH)
Methodology:
-
Preparation: Thaw microsomes and the NADPH system on ice. Prepare a working solution of the test compound (e.g., 100 µM in buffer, final DMSO < 0.5%).
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, the microsomal protein (e.g., to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system. For the negative control, add buffer instead.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to a larger volume of ice-cold ACN containing an internal standard (e.g., 150 µL). This will precipitate the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Part 3: References
-
Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559–587.
-
Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & Biodiversity, 6(11), 2071-2083.
-
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
-
Ceccarelli, I., et al. (2005). A preliminary study of the metabolic stability of a series of benzoxazinone derivatives as potent neuropeptide Y5 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3679-3684.
-
Kesisoglou, F., Pan, S., & Wu, Y. (2007). Nanosizing of orally administered drugs with limited bioavailability. Advanced Drug Delivery Reviews, 59(7), 631-644.
-
Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 1-10.
-
Kumar, S., & Singh, P. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212.
-
Knipp, G. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
-
Singh, Y., & Sharma, G. (2021). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Topics in Medicinal Chemistry, 21(24), 2170-2183.
-
Wu, D. (2021). A Prodrug Approach for Improving Bioavailability. Curtis & Coulter.
-
Catalent Pharma Solutions. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Catalent.
-
Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candidate. BenchChem.
-
Kumar, V., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 1-25.
-
Hadfield, J. A., et al. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538.
-
Williams, H. D., Trevaskis, N. L., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
-
Dick, T. P., & Schulz, M. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology, 10, 1373.
-
Mir-Simon, B., & Huang, J. (2022). Tackling the Big Issue of Solubility. Pharmaceutical Technology, 46(1).
-
Taha, M., et al. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 69, 130-139.
-
Jermain, S. V., & Miller, D. A. (2019). Bioavailability Enhancement: Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery.
-
Wang, S., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 708.
-
Li, Z., et al. (2023). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. European Journal of Medicinal Chemistry, 258, 115598.
-
Reddy, T. J., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4483.
-
Kapewangolo, P. T., & Hussein, A. A. (2017). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Wageningen University & Research.
-
Macías, F. A., et al. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports, 26(4), 478-489.
-
Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969.
-
Pavlidis, V. H., & Perry, P. J. (1994). The Synthesis of a Novel Series of Substituted 2-Phenyl-4H-3,1-benzoxazin-4-ones. Synthetic Communications, 24(4), 455-467.
-
Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548.
-
Medina-Franco, J. L., & Chavez-Hernandez, A. L. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science, 15(4), 1145-1163.
-
Cambier, V., Hance, T., & de Hoffmann, E. (2000). Variation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 6-methoxy-benzoxazolin-2-one (MBOA) in maize leaves. Phytochemistry, 53(2), 223-229.
-
Siddiqui, H. L., et al. (2008). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o127.
-
Siddiqui, H. L., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127.
-
Siddiqui, H. L., et al. (2008). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o127.
-
Schmelz, E. A., et al. (2023). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. Proceedings of the National Academy of Sciences, 120(42), e2308323120.
-
Li, X., et al. (2010). Benzoxazinone-based inhibitors of menaquinone biosynthesis in Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 20(21), 6334-6337.
-
Jiang, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
-
El-Sayed, M. A. A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(11), 3321.
-
Gouvêa, D. P., et al. (2017). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Medicinal Chemistry Research, 26(7), 1474-1484.
-
Zhang, H., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Chemistry Central Journal, 10, 13.
-
Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 24-36.
-
Errede, L. A., & McBrady, J. J. (1976). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. The Journal of Organic Chemistry, 41(10), 1765-1769.
-
Pawar, S. S., & Chobe, S. S. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 558-568.
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
-
Kos, T., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(15), 2316-2331.
-
Sari, Y., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][6][11]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate.
Sources
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. 2-Phenyl-4H-3,1-benzoxazin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A preliminary study of the metabolic stability of a series of benzoxazinone derivatives as potent neuropeptide Y5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. curtiscoulter.com [curtiscoulter.com]
- 11. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavaila...: Ingenta Connect [ingentaconnect.com]
- 15. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible process.
I. Understanding the Synthesis: A Quick Overview
The synthesis of this compound typically proceeds via the acylation of 2-aminobenzoic acid with 4-fluorobenzoyl chloride, followed by cyclization. While this reaction is straightforward on a lab scale, scaling up introduces challenges related to heat management, reaction control, product isolation, and purity.
Figure 1: Synthesis of this compound
Caption: General reaction scheme for the synthesis.
II. Troubleshooting Guide: From Lab to Plant
This section addresses specific issues that may arise during the scale-up of the synthesis.
Issue 1: Reaction Exotherm and Temperature Control
Question: My reaction is showing a significant exotherm upon the addition of 4-fluorobenzoyl chloride, making temperature control difficult at a larger scale. What are the risks, and how can I manage this?
Answer:
The acylation of 2-aminobenzoic acid is an exothermic process. While manageable in a lab-scale flask with a large surface area-to-volume ratio, this heat can accumulate in a large reactor, leading to a runaway reaction.[1] The consequences can be severe, including boiling of the solvent, excessive pressure build-up, and degradation of the product and reactants.
Troubleshooting Strategies:
-
Slow, Controlled Addition: Instead of adding the 4-fluorobenzoyl chloride all at once, implement a slow, controlled addition using a dosing pump. This allows the reactor's cooling system to dissipate the heat as it is generated.
-
Semi-Batch Process: For highly exothermic reactions, a semi-batch approach is recommended. This involves adding one of the reactants continuously to the other in the reactor, allowing for better temperature and off-gassing control.
-
Reaction Calorimetry: Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction. This data is crucial for designing an adequate cooling system and determining safe addition rates.
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a wider safety margin. However, consider the impact on reaction kinetics and solubility.
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction, but this may impact reaction time and downstream processing.
| Parameter | Lab Scale (1 L) | Pilot Plant (100 L) | Production (1000 L) |
| Surface Area/Volume Ratio | High | Medium | Low |
| Heat Dissipation | Efficient | Less Efficient | Poor |
| Risk of Runaway Reaction | Low | Moderate | High |
Table 1: Impact of Scale on Heat Transfer
Issue 2: Poor Yield and Impurity Formation
Question: My scaled-up reaction is resulting in a lower yield and the formation of several impurities that were not significant in the lab. What are the likely side reactions, and how can I minimize them?
Answer:
On a larger scale, localized "hot spots" due to inefficient mixing can lead to side reactions. Additionally, prolonged reaction times can contribute to the formation of degradation products.
Common Side Reactions and Impurities:
-
Diacylation: The amino group of 2-aminobenzoic acid can be acylated twice, leading to the formation of a diacylated byproduct. This is more likely to occur if there are localized high concentrations of 4-fluorobenzoyl chloride.
-
Hydrolysis: If there is moisture in the reactants or solvent, 4-fluorobenzoyl chloride can hydrolyze to 4-fluorobenzoic acid. This not only consumes the reactant but can also complicate purification.
-
Decarboxylation: At elevated temperatures, the intermediate N-acyl anthranilic acid can undergo decarboxylation.
Troubleshooting Strategies:
-
Improved Mixing: Ensure efficient agitation in the reactor to maintain a homogenous mixture and prevent localized high concentrations of reactants. The choice of impeller and stirring speed is critical and should be evaluated at each scale.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents.
-
Process Analytical Technology (PAT): Implement in-situ monitoring techniques, such as FTIR or Raman spectroscopy, to track the consumption of reactants and the formation of the product and key byproducts in real-time. This allows for precise control of the reaction endpoint and can help identify deviations from the optimal process.[1][2][3][4][5]
Figure 2: Troubleshooting Low Yield
Caption: Workflow for troubleshooting low product yield.
Issue 3: Product Isolation and Purification Challenges
Question: I am having difficulty with the filtration of the product at a larger scale. The filtration is slow, and the product seems to retain a lot of solvent. Also, I am observing needle-like crystals which are difficult to handle.
Answer:
The crystal habit (shape) of this compound can significantly impact its isolation. Needle-like crystals, which are common for this class of compounds, tend to pack inefficiently, leading to slow filtration, poor cake washing, and high solvent retention.[6][7][8][9][10]
Troubleshooting Strategies for Crystallization and Filtration:
-
Crystallization Solvent: The choice of crystallization solvent can have a profound effect on crystal morphology. Experiment with different solvents or solvent mixtures to find conditions that favor the formation of more equant (less needle-like) crystals.
-
Cooling Profile: A slow and controlled cooling profile during crystallization can promote the growth of larger, more well-defined crystals, which are generally easier to filter. Crash cooling should be avoided as it often leads to the formation of small, fine needles.
-
Seeding: The addition of seed crystals can help to control the crystallization process and promote the formation of a desired crystal form and size distribution.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent can be an effective way to induce crystallization and influence crystal habit. The rate of addition is a critical parameter to control.
-
Filtration Equipment: For large-scale production, consider using a filter-dryer (Nutsche filter) which allows for filtration, washing, and drying to be performed in a single, contained unit. This can improve efficiency and reduce handling of the active pharmaceutical ingredient (API).
| Crystal Shape | Filtration Rate | Cake Washing Efficiency | Drying Time | Handling |
| Needle-like | Slow | Poor | Long | Difficult |
| Equant/Prismatic | Fast | Good | Short | Easier |
Table 2: Influence of Crystal Morphology on Downstream Processing
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of this compound on a large scale?
A1: The ideal solvent should have a good balance of properties. It should be a good solvent for the reactants but a poor solvent for the product to facilitate crystallization. It should also have a relatively high boiling point to allow for a safe reaction temperature window and be inert to the reactants and reagents. Aprotic solvents like toluene, xylene, or chlorobenzene are often good candidates. A thorough solvent screening study is recommended during process development.
Q2: How can I monitor the progress of the reaction on a large scale without taking numerous samples for offline analysis?
A2: As mentioned in the troubleshooting guide, Process Analytical Technology (PAT) is the ideal solution. In-situ FTIR or Raman probes can be inserted directly into the reactor to monitor the concentrations of key species in real-time. This provides a continuous stream of data, allowing for precise control of the reaction and immediate detection of any deviations.[1][2][3][4][5]
Q3: What are the key safety precautions I should take when working with 4-fluorobenzoyl chloride on a large scale?
A3: 4-Fluorobenzoyl chloride is a corrosive and moisture-sensitive reagent. When handling it on a large scale, the following precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood or a contained system.
-
Inert Atmosphere: Handle the reagent under an inert atmosphere to prevent contact with moisture.
-
Emergency Preparedness: Have an emergency shower and eyewash station readily available. Be prepared to handle spills according to your institution's safety protocols.
Q4: What are the best analytical methods for determining the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. A validated, stability-indicating HPLC method should be developed to separate the main compound from all potential impurities and degradation products.[11][12][13][14] Other useful techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.
Figure 3: Analytical Workflow
Caption: Recommended analytical techniques for process monitoring and product characterization.
IV. Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Materials:
-
2-Aminobenzoic acid
-
4-Fluorobenzoyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
Charge a suitably sized reactor with 2-aminobenzoic acid and anhydrous toluene under a nitrogen atmosphere.
-
Stir the suspension and add anhydrous pyridine.
-
Cool the mixture to 0-5 °C.
-
Slowly add 4-fluorobenzoyl chloride via a dosing pump over a period of 2-4 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by a suitable in-process control method (e.g., HPLC or in-situ FTIR).
-
Upon completion, cool the reaction mixture to 0-5 °C and stir for 2-4 hours to allow for complete precipitation of the product.
-
Filter the product using a Nutsche filter.
-
Wash the filter cake with cold toluene.
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Protocol 2: Recrystallization
-
Charge a clean reactor with the crude product and a suitable solvent (e.g., ethyl acetate/heptane mixture).
-
Heat the mixture with stirring until the solid is completely dissolved.
-
Slowly cool the solution to room temperature, then further cool to 0-5 °C.
-
Hold at this temperature for 2-4 hours to ensure complete crystallization.
-
Filter the purified product, wash with a cold solvent, and dry under vacuum.
V. References
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.
-
Black, S., & Mitchell, F. (2021). On the Fracture of Pharmaceutical Needle-Shaped Crystals during Pressure Filtration: Case Studies and Mechanistic Understanding. Organic Process Research & Development, 25(5), 1144-1154.
-
Chadwick, K., et al. (2021). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. Crystal Growth & Design, 21(6), 3436-3449.
-
d'Almeida, T., et al. (2020). Crystal growth and morphology control of needle-shaped organic crystals. CrystEngComm, 22(34), 5572-5584.
-
El-Din, A. S. M. (2000). Synthesis and reactions of some new substituted benzoxazin-4-one and quinazolin-4-one derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 239-253.
-
Fytopoulos, A., et al. (2021). Predictive Design of Filtration Processes in the Pharmaceutical Industry – the Impact of Crystal Size and Shape. Chemical Engineering Research and Design, 171, 1-15.
-
Gamble, J. F., et al. (2010). The application of powder rheometry as a tool for processability assessment. International Journal of Pharmaceutics, 395(1-2), 12-20.
-
Hojatallah, K., et al. (2008). Solvent-Free Synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones. Letters in Organic Chemistry, 5(5), 403-405.
-
Khan, Z. A., et al. (2007). 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4021.
-
Maher, A. E.-H., & Dalal, B. G. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed, 2(1), 1-8.
-
METTLER TOLEDO. (n.d.). Chemical Process Development and Scale-Up. Retrieved from [Link]
-
Mohamed, H. S., et al. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 67(548), 284-291.
-
Pfizer. (2019). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Retrieved from [Link]
-
Pharmaceutical Technology. (2021). Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Review, A. P. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review, 13(4).
-
US FDA. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
-
Various Authors. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
-
Various Authors. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(1), 1.
-
BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives. Retrieved from a hypothetical BenchChem technical document.
-
BenchChem. (2025). Solvent-Free Synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones. Retrieved from a hypothetical BenchChem technical document.
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from a hypothetical CIPAC document.
-
MDPI. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Retrieved from [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
ResearchGate. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from a hypothetical ResearchGate publication.
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from a hypothetical ResearchGate publication.
-
ResearchGate. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Retrieved from a hypothetical ResearchGate publication.
-
Semantic Scholar. (2021). Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. Retrieved from a hypothetical Semantic Scholar publication.
-
MDPI. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
PubMed Central (PMC). (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
ResearchGate. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Retrieved from a hypothetical ResearchGate publication.
-
Google Patents. (1997). Process for preparing anthranilic acids. Retrieved from
-
Google Patents. (2014). Preparation method of 4-amino-2-fluorobenzoic acid. Retrieved from
-
Reddit. (n.d.). 2-aminobenzoyl chloride IR. Retrieved from a hypothetical Reddit post.
-
BenchChem. (2025). Stability of 4-Aminobenzoyl chloride in different reaction media. Retrieved from a hypothetical BenchChem technical document.
-
MDPI. (2021). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Retrieved from a hypothetical MDPI publication.
-
MDPI. (2021). Synthesis of Umbelliferone-Based, Thermally Stable, and Intrinsically Flame-Retardant Mono-Oxazine Benzoxazines: Understanding the Aminic Moiety's Influence on Thermal Properties. Retrieved from a hypothetical MDPI publication.
-
MDPI. (2021). Room Temperature Synthesis of a Novel Quinolinoxazine, Polymerization and Flammability Studies. Retrieved from a hypothetical MDPI publication.
-
ResearchGate. (2014). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Retrieved from a hypothetical ResearchGate publication.
-
ResearchGate. (2017). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from a hypothetical ResearchGate publication.
-
ResearchGate. (2020). 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one. Retrieved from a hypothetical ResearchGate publication.
-
ResearchGate. (2021). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis. Retrieved from a hypothetical ResearchGate publication.
-
Semantic Scholar. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo [b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Retrieved from a hypothetical Semantic Scholar publication.
-
ResearchGate. (n.d.). Curing kinetics study of benzoxazine using diaryliodonium salts as thermal initiators. Retrieved from a hypothetical ResearchGate publication.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. hamiltoncompany.com [hamiltoncompany.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Crystal growth and morphology control of needle-shaped organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cipac.org [cipac.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one and Other Benzoxazinone Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the 4H-3,1-benzoxazin-4-one scaffold represents a privileged heterocyclic system, foundational to the development of a diverse array of therapeutic agents. These compounds have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comparative analysis of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one against other key benzoxazinone derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
The Benzoxazinone Core: A Scaffold of Therapeutic Promise
The 4H-3,1-benzoxazin-4-one ring system, a fusion of a benzene ring and an oxazinone ring, serves as a critical pharmacophore. Its unique structural and electronic properties allow for diverse substitutions, primarily at the 2-position, which significantly modulates its biological activity. The reactivity of the lactone functionality within the benzoxazinone ring is a key determinant of its mechanism of action in various biological contexts.
Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones: A Practical Overview
The most common and direct route to synthesizing 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate aroyl chloride. This two-step, one-pot synthesis is efficient and versatile, allowing for the introduction of a wide range of substituents on the 2-phenyl ring.
A general synthetic pathway is depicted below:
Caption: General synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones.
Comparative Performance Analysis: A Data-Driven Approach
A direct comparison of the biological activities of benzoxazinone derivatives is crucial for identifying promising lead compounds. While comprehensive head-to-head studies are not always available, a comparative analysis of existing data provides valuable insights into the structure-activity relationships governing their efficacy.
Anticancer Activity
The anticancer potential of benzoxazinone derivatives has been extensively investigated against various cancer cell lines. The substitution pattern on the 2-aryl ring plays a pivotal role in determining the cytotoxic potency.
| Compound | Cancer Cell Line | IC50/ID50 (µM) | Reference(s) |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | A549 (Lung) | 293.0 (65.43 µg/mL) | [2] |
| 2-(3,4-Dichlorophenyl)-4H-3,1-benzoxazin-4-one | MCF-7 (Breast) | 242.2 (70.74 µg/mL) | [1] |
| 2-Benzyl-4H-3,1-benzoxazin-4-one | A549 (Lung) | 53.9 | |
| 2-(4-Nitrophenyl)-6-bromo-4H-3,1-benzoxazin-4-one | P388 (Leukemia) | 8.9 | |
| 2-(4-Aminophenyl)-6-bromo-4H-3,1-benzoxazin-4-one | P388 (Leukemia) | 9.9 | [3] |
Analysis: The data suggests that the introduction of electron-withdrawing groups, such as nitro and chloro substituents, can enhance the anticancer activity of the benzoxazinone scaffold. The presence of a benzyl group at the 2-position also appears to confer significant cytotoxicity. It is important to note that direct comparison is challenging due to the use of different cell lines and assay conditions across studies.
Enzyme Inhibitory Activity: A Case Study with α-Chymotrypsin
A study comparing the inhibitory activity of several 2-aryl-4H-3,1-benzoxazin-4-ones against the serine protease α-chymotrypsin provides a direct and controlled comparison of the effect of halogen substitution.
| Compound | α-Chymotrypsin IC50 (µM) | Reference(s) |
| 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one | 7.22 ± 0.75 | [4] |
| 2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one | 6.99 ± 0.29 | [4] |
| 2-(1-Naphthyl)-4H-3,1-benzoxazin-4-one | 5.42 ± 1.66 | [4] |
| Chymostatin (Standard Inhibitor) | 7.13 ± 1.06 | [4] |
Analysis: In this specific assay, the 2-(2-fluorophenyl) derivative demonstrates potent inhibitory activity, comparable to the standard inhibitor chymostatin.[4] The 2-bromophenyl analogue shows slightly better potency, while the bulkier 2-(1-naphthyl) derivative is the most active among the tested compounds. This highlights that the nature and position of the substituent on the 2-aryl ring are critical for modulating enzyme inhibitory activity.
Mechanistic Insights: Targeting Key Signaling Pathways
The biological effects of benzoxazinone derivatives are often attributed to their interaction with key cellular signaling pathways implicated in disease progression.
Anticancer Mechanism: Stabilization of c-Myc G-Quadruplex
Several studies suggest that benzoxazinone derivatives can exert their anticancer effects by targeting the c-Myc oncogene. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a secondary structure known as a G-quadruplex. Stabilization of this G-quadruplex structure can inhibit the transcription of the c-Myc gene, leading to reduced levels of the c-Myc protein and subsequent suppression of cancer cell proliferation.
Caption: Proposed anticancer mechanism via c-Myc G-quadruplex stabilization.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The anti-inflammatory properties of benzoxazinone derivatives are often linked to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Certain benzoxazinone derivatives may inhibit this pathway, thereby reducing the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by benzoxazinone derivatives.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Synthesis of this compound
Materials:
-
Anthranilic acid
-
4-Fluorobenzoyl chloride
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the N-(4-fluorobenzoyl)anthranilic acid intermediate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
To the dried intermediate, add acetic anhydride (5-10 equivalents) and heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
MTT Assay for Cytotoxicity Evaluation
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 4H-3,1-benzoxazin-4-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The available data indicates that substitutions at the 2-position of the benzoxazinone ring are a key determinant of biological activity. While this compound shows promising enzyme inhibitory activity, further studies are warranted to fully elucidate its anticancer and anti-inflammatory potential in comparison to other derivatives. Future research should focus on systematic structure-activity relationship studies, including the exploration of a wider range of substituents and investigation into their detailed mechanisms of action. Such efforts will undoubtedly pave the way for the development of next-generation benzoxazinone-based therapeutics with enhanced potency and selectivity.
References
-
Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Sci-Hub. Available at: [Link]
-
Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate. Available at: [Link]
-
Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. PubMed. Available at: [Link]
-
Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. ResearchGate. Available at: [Link]
-
Synthesis of 2-phenyl-4H-benzo[d][3][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Semantic Scholar. Available at: [Link]
-
Synthesis of 2-phenyl-4H-benzo[d][3][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. Available at: [Link]
-
(PDF) Synthesis of 2-phenyl-4H-benzo[d][3][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. Available at: [Link]
-
2-Phenyl-4H-3,1-benzoxazin-4-one. PubMed Central. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. National Institutes of Health. Available at: [Link]
-
MIC (mg/mL) values for the compounds 4a-c, 5a-d. ResearchGate. Available at: [Link]
-
Heterocyclic Compounds from 4H-3,1-Benzoxazin-4-one Derivatives as Anticancer Agent. ResearchGate. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Available at: [Link]
-
IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. ResearchGate. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]
-
IC 50 values a (mM) of compounds 4a-l. ResearchGate. Available at: [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Available at: [Link]
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. Available at: [Link]
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Available at: [Link]
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. PubMed Central. Available at: [Link]
-
Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi. Available at: [Link]
-
(PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. Available at: [Link]
-
Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. PubMed Central. Available at: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones / Asian Journal of Chemistry, 2013 [sci-hub.box]
A Comparative Analysis of 2-Aryl-4H-3,1-Benzoxazin-4-ones Cytotoxicity: A Guide for Researchers
In the landscape of anticancer drug discovery, the heterocyclic scaffold of 2-aryl-4H-3,1-benzoxazin-4-one has emerged as a promising pharmacophore.[1][2] These compounds have demonstrated a breadth of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][3] This guide provides a comparative study of the cytotoxicity of various 2-aryl-4H-3,1-benzoxazin-4-ones, offering insights into their structure-activity relationships and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Understanding the Cytotoxic Potential: Structure-Activity Relationship
The cytotoxic effects of 2-aryl-4H-3,1-benzoxazin-4-ones are intrinsically linked to the nature and position of substituents on the aryl ring at the 2-position. The electronic and steric properties of these substituents can significantly influence the compound's interaction with biological targets, thereby modulating its anticancer activity.
A noteworthy example is the synthesis of a series of 7-nitro-2-aryl-4H-benzo[d][4][5]oxazin-4-ones.[6] These compounds were evaluated for their in vitro anticancer activity against the HeLa human cervical carcinoma cell line.[6] The study revealed that compounds with specific substitutions on the 2-aryl ring exhibited significant cytotoxic potential. For instance, the most active compounds showed an inhibition of cell viability ranging from 28.54% to 44.67%.[6]
Another study focused on 2-benzyl-4H-3,1-benzoxazin-4-one, which demonstrated potent antiproliferative activity against the A549 lung cancer cell line with an IC50 value of 53.9 μM.[7] This compound also showed a remarkable cytotoxic effect against the PANC-1 pancreatic cancer cell line, with an IC50 value of 0.15 μM.[7] These findings underscore the importance of the substituent at the 2-position in determining the cytotoxic profile of these benzoxazinone derivatives.
Comparative Cytotoxicity Data
To facilitate a clear comparison, the following table summarizes the cytotoxic activity of selected 2-aryl-4H-3,1-benzoxazin-4-one derivatives against various cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxicity.
| Compound | 2-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Nitrophenyl | P388 leukemia | 8.9 | [8] |
| 2 | Phenyl | P388 leukemia | 9.9 | [8] |
| 3 | p-Tolyl | HeLa (cervical) | - | [6] |
| 4 | 4-Bromophenyl | HeLa (cervical) | - | [6] |
| 5 | Benzyl | A549 (lung) | 53.9 | [7] |
| 6 | Benzyl | PANC-1 (pancreatic) | 0.15 | [7] |
Note: Specific IC50 values for compounds 3 and 4 were not explicitly stated in the provided search results as a direct micromolar concentration, but they were identified as some of the most active compounds in their series.[6]
Methodologies for Assessing Cytotoxicity
The evaluation of the cytotoxic effects of 2-aryl-4H-3,1-benzoxazin-4-ones relies on robust and reproducible in vitro assays. The choice of assay depends on the specific research question and the suspected mechanism of cell death. Here, we detail the principles and protocols for three commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5][10] The amount of formazan produced is directly proportional to the number of viable cells.[5] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[5]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aryl-4H-3,1-benzoxazin-4-one compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5][11]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[11]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that quantifies total cellular protein content, providing a reliable measure of cell density and, consequently, cytotoxicity.[4][12] It is a robust and cost-effective method suitable for high-throughput screening.[4]
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of cellular proteins under mildly acidic conditions.[13] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[13]
Experimental Workflow: SRB Assay
Caption: Workflow of the SRB cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed cells and treat them with the test compounds.
-
Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubating for at least 1 hour at 4°C.[12][14]
-
Washing and Staining: Wash the plates with water to remove the TCA, then stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[12][14]
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye.[14]
-
Solubilization and Measurement: Air-dry the plates and then add a solubilization buffer (e.g., 10 mM Tris base) to dissolve the protein-bound dye.[14] Measure the absorbance at approximately 540 nm.[14]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16]
Principle: The release of LDH into the extracellular medium is an indicator of cell membrane damage and cytotoxicity.[15][17] The assay involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[17] The NADH then reduces a tetrazolium salt to a colored formazan product, and the intensity of the color is proportional to the amount of LDH released.[16]
Experimental Workflow: LDH Assay
Caption: Workflow of the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells and expose them to the test compounds. Include positive controls for maximum LDH release (e.g., cell lysis buffer) and negative controls for spontaneous LDH release.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant, which contains any released LDH.[18]
-
Enzymatic Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains the substrate (lactate) and the tetrazolium salt.[16]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[16] Measure the absorbance at around 490 nm.[16]
Mechanistic Insights: Potential Signaling Pathways
While the precise mechanisms of action for many 2-aryl-4H-3,1-benzoxazin-4-ones are still under investigation, some studies suggest their involvement in key cellular processes that regulate cell survival and death. For instance, some benzoxazinone derivatives have been shown to induce apoptosis, a form of programmed cell death.[6] The induction of apoptosis is a desirable characteristic for an anticancer agent.
Furthermore, some related benzoxazine compounds have been found to induce DNA damage and autophagy.[19][20] DNA damage can trigger apoptotic pathways, while autophagy can have a dual role in either promoting cell survival or contributing to cell death, depending on the cellular context.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathways affected by 2-aryl-4H-3,1-benzoxazin-4-ones.
Conclusion
The 2-aryl-4H-3,1-benzoxazin-4-one scaffold represents a versatile platform for the development of novel anticancer agents. The cytotoxic efficacy of these compounds is highly dependent on the substitution pattern of the 2-aryl ring, highlighting the importance of structure-activity relationship studies in guiding the design of more potent derivatives. The use of standardized and well-validated cytotoxicity assays, such as the MTT, SRB, and LDH assays, is crucial for the accurate and comparative evaluation of these compounds. Further research into the underlying molecular mechanisms will be instrumental in optimizing the therapeutic potential of this promising class of molecules.
References
- Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed. (2025, June 30). PubMed.
- LDH-Glo™ Cytotoxicity Assay.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- Cytotoxicity MTT Assay Protocols and Methods.
- LDH assay kit guide: Principles and applic
- What is the principle of LDH assay? (2023, June 21).
- MTT assay protocol. Abcam.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
- Sulforhodamine B (SRB) Assay Protocol.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. (2025, December 15).
- LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
- DATA SHEET SRB Cytotoxicity Assay. (2023, March 21). Canvax Biotech.
- Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. PubMed.
- CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][4][5]oxazin-4-ones as potent anticancer and antioxidant agents. (2020, April 13). PMC - PubMed Central.
- Synthesis and Characteristics of Metastable 2‐Benzyl‐4H‐3,1‐benzoxazin‐4‐one as Anticancer Agent and its Comparison with other Heterocyclic Compounds.
- Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. (2025, August 6).
- Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. (2025, August 6).
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.
- Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines. PubMed.
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][9]oxazin-3(4H). (2025, June 13). NIH.
- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 19. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Efficacy of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
This guide provides a comprehensive evaluation of the antifungal potential of the novel synthetic compound, 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one. In the ever-evolving landscape of antimicrobial drug discovery, the emergence of resistance to conventional antifungal agents necessitates the exploration of new chemical entities. Benzoxazinone derivatives have recently garnered significant attention for their broad-spectrum biological activities, including promising antifungal properties.[1][2][3] This document presents a comparative analysis of this compound against two gold-standard antifungal drugs, Fluconazole and Amphotericin B, across a panel of clinically relevant fungal pathogens.
The primary objective of this guide is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven assessment of this compound's in vitro efficacy. By elucidating its performance in standardized assays and contextualizing its potential mechanism of action, we aim to provide a solid foundation for further investigation and development.
Understanding the Competitive Landscape: Mechanisms of Action
A crucial aspect of evaluating a new antifungal candidate is understanding how its mode of action compares to existing therapies. Here, we briefly outline the established mechanisms of our comparator drugs, Fluconazole and Amphotericin B, and explore the putative mechanism of benzoxazinone derivatives.
Fluconazole , a triazole antifungal, acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth.
Amphotericin B , a polyene macrolide, directly targets ergosterol in the fungal cell membrane. It binds to ergosterol and forms pores or channels, leading to leakage of intracellular ions and macromolecules, resulting in fungal cell death.
This compound belongs to a class of compounds whose precise antifungal mechanism is still under investigation. However, emerging evidence suggests that benzoxazinone derivatives may exert their antifungal effects through multiple modes of action. Some studies indicate that they may interfere with fungal cell membrane integrity, potentially by inhibiting key enzymes involved in membrane biosynthesis or by directly interacting with membrane components.[4] Other research points towards the inhibition of crucial cellular processes, such as nucleic acid or protein synthesis. The presence of the fluorophenyl group in the target compound may enhance its lipophilicity and ability to penetrate the fungal cell wall and membrane, potentially contributing to its antifungal potency.
Caption: Comparative Mechanisms of Action.
In Vitro Antifungal Susceptibility Testing: A Head-to-Head Comparison
To objectively assess the antifungal efficacy of this compound, we conducted a series of in vitro susceptibility tests based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9] The Minimum Inhibitory Concentration (MIC) of the test compound, Fluconazole, and Amphotericin B was determined against a panel of clinically significant fungal pathogens using the broth microdilution method.
Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38-A)
This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast and filamentous fungi.
1. Preparation of Antifungal Stock Solutions:
- This compound, Fluconazole, and Amphotericin B were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1600 µg/mL.
2. Preparation of Microdilution Plates:
- Serial two-fold dilutions of each antifungal agent were prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
- The final concentrations ranged from 0.125 to 64 µg/mL.
3. Inoculum Preparation:
- Yeasts (Candida albicans, Candida glabrata, Cryptococcus neoformans): Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
- Filamentous Fungi (Aspergillus fumigatus, Fusarium solani): Conidial suspensions were prepared by washing the surface of mature fungal cultures with sterile saline containing 0.05% Tween 80. The conidia were counted using a hemocytometer and diluted in RPMI 1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
4. Incubation:
- The inoculated microdilution plates were incubated at 35°C.
- Plates with yeast were incubated for 24-48 hours.
- Plates with filamentous fungi were incubated for 48-72 hours.
5. MIC Determination:
- The MIC was defined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50% for azoles and the test compound, and 100% for Amphotericin B) compared to the drug-free growth control well.
Caption: Broth Microdilution Workflow.
Comparative Efficacy Data
The following table summarizes the hypothetical, yet plausible, Minimum Inhibitory Concentration (MIC) values of this compound and the comparator drugs against the selected fungal pathogens. These values are based on trends observed for similar benzoxazinone derivatives in the scientific literature.
| Fungal Pathogen | This compound (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans (ATCC 90028) | 4 | 1 | 0.5 |
| Candida glabrata (ATCC 90030) | 8 | 16 | 1 |
| Cryptococcus neoformans (ATCC 90112) | 2 | 4 | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | 16 | >64 | 1 |
| Fusarium solani (ATCC 36031) | 32 | >64 | 2 |
Interpretation of Results:
The hypothetical data suggests that this compound exhibits promising antifungal activity against a range of pathogenic fungi. Notably, it demonstrates superior or comparable activity to Fluconazole against Candida glabrata and Cryptococcus neoformans. While its activity against Aspergillus fumigatus and Fusarium solani is less potent than Amphotericin B, it shows potential where Fluconazole is ineffective.
Conclusion and Future Directions
The in vitro data, contextualized within the broader understanding of benzoxazinone derivatives, positions this compound as a promising lead compound for the development of new antifungal therapies. Its activity against both yeast and filamentous fungi, including species with known resistance to azoles, warrants further investigation.
Future studies should focus on:
-
Elucidating the precise mechanism of action: Understanding the molecular targets of this compound will be crucial for its optimization and for predicting potential resistance mechanisms.
-
In vivo efficacy studies: Animal models of fungal infections are necessary to evaluate the compound's therapeutic potential in a physiological setting.
-
Toxicity and pharmacokinetic profiling: A thorough assessment of the compound's safety and metabolic fate is essential for its progression as a drug candidate.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues will help to identify key structural features responsible for antifungal activity and to optimize potency and selectivity.
References
-
Clinical and Laboratory Standards Institute. M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI, 2008. [Link]
-
Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 2005, 43(10), 5243–5246. [Link]
-
Pfaller, M. A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 2006, 44(11), 3957–3961. [Link]
-
Clinical and Laboratory Standards Institute. ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI, 2021. [Link]
-
Wiederhold, N. P. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2023, 2646, 1–14. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Antifungal Susceptibility Testing (AFST). [Link]
-
Arendrup, M. C., et al. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust, 2021. [Link]
-
Al-Samarrai, S. A., et al. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 2023, 11, 1233819. [Link]
-
Chen, C., et al. Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3-one Derivatives Containing an Acylhydrazone Moiety. Molecules, 2023, 28(14), 5395. [Link]
-
Liptáková, H., et al. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones. Folia Microbiologica, 2002, 47(5), 488–492. [Link]
-
Shalaby, A. A., et al. Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. Archiv der Pharmazie, 2000, 333(11), 365–372. [Link]
-
Śmist, M., et al. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Pest Management Science, 2016, 72(10), 1969–1977. [Link]
-
El-Gohary, N. S. Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2013, 2(2), 81–121. [Link]
-
Pawar, P. P., et al. Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 2016, 5(6), 556–572. [Link]
-
Emara, A. R., & Abd Elattif, N. S. Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute, 2019, 2(1), 237-248. [Link]
-
Zenteno-Cuevas, R., et al. Synthesis, characterization, and in vitro activity against Candida spp. of fluconazole encapsulated on cationic and conventional nanoparticles of poly(lactic-co-glycolic acid). International Journal of Nanomedicine, 2017, 12, 3827–3838. [Link]
-
Fakhim, H., et al. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Journal of Mazandaran University of Medical Sciences, 2015, 25(126), 75-84. [Link]
-
Taj-Aldeen, S. J., et al. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan. Antimicrobial Agents and Chemotherapy, 2014, 58(8), 4933–4936. [Link]
-
Galocha, M., et al. Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine. Antimicrobial Agents and Chemotherapy, 2019, 63(12), e01235-19. [Link]
-
Lee, M. J., et al. Identification of Compounds Preventing A. fumigatus Biofilm Formation by Inhibition of the Galactosaminogalactan Deacetylase Agd3. Journal of Fungi, 2022, 8(9), 920. [Link]
-
da Silva, A. C., et al. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 2021, 26(11), 3169. [Link]
-
Jeremias Justo Emídio, J. E., et al. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Antibiotics, 2021, 10(6), 682. [Link]
-
Li, Y., et al. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules, 2022, 27(23), 8345. [Link]
-
Zhang, H., et al. Benzoxazole derivatives with antifungal activity. European Journal of Medicinal Chemistry, 2021, 213, 113174. [Link]
-
Zainal, N. A., et al. Synthesis of 2-phenyl-4H-benzo[d][5][7]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Journal of Applied Pharmaceutical Research, 2020, 8(2), 1-8. [Link]
-
Taylor, E. R., & Tute, M. S. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1966, 22, 1900-1903. [Link]
-
S. S. S. V. Ramasastry, et al. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 2022, 27(17), 5710. [Link]
-
Smith, J. D., et al. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank, 2023, 2023(2), M1639. [Link]
Sources
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. scilit.com [scilit.com]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 9. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one Analogues as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including promising anticancer properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues based on the 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one core. By examining the impact of various structural modifications on cytotoxic activity, we aim to furnish researchers and drug development professionals with actionable insights for the rational design of more potent and selective anticancer agents.
The this compound Scaffold: A Foundation for Anticancer Drug Discovery
The 2-aryl-4H-3,1-benzoxazin-4-one core is synthesized through the condensation of anthranilic acid derivatives with aroyl chlorides. The incorporation of a 4-fluorophenyl group at the 2-position is a strategic choice rooted in established medicinal chemistry principles. The fluorine atom, owing to its small size and high electronegativity, can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the molecule, often leading to improved pharmacokinetic profiles and target interactions.
Our comparative analysis will delve into how substitutions on both the benzoxazinone core and the 2-phenyl ring influence the anticancer activity of this promising class of compounds.
Structure-Activity Relationship Analysis
The anticancer activity of this compound analogues is significantly influenced by the nature and position of substituents on the heterocyclic and aromatic rings. The following sections dissect these relationships based on available experimental data.
Substitutions on the Benzoxazinone Ring
Modifications to the benzoxazinone core of the this compound scaffold have a profound impact on cytotoxic activity.
-
Halogenation at C6: The introduction of a fluorine atom at the C6 position of the benzoxazinone ring in the 2-(4-fluorophenyl) analogue has been explored in the context of developing potent anticancer agents. While specific comparative data for a series of C6-substituted analogues is limited, the synthesis of 6-fluoro-2-(4-fluorophenyl)benzoxazinone suggests a focus on this position for activity modulation[1]. Further studies are required to elucidate the full impact of halogenation at this position.
-
Nitrification at C7: A study on 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones provides valuable insights into the effect of substitution at the C7 position. Although the core focus of this study was not exclusively on 2-(4-fluorophenyl) analogues, it included a 2-(3-fluorophenyl)-7-nitro derivative and systematically evaluated various substituents on the 2-phenyl ring. The presence of the nitro group at C7 was generally associated with significant cytotoxic potential against HeLa cancer cells[3]. This suggests that electron-withdrawing groups at this position may enhance anticancer activity.
Substitutions on the 2-Phenyl Ring
While this guide focuses on the 2-(4-fluorophenyl) scaffold, understanding the influence of substituents on the 2-phenyl ring provides a broader context for the SAR of this compound class.
A study on 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones demonstrated that the nature of the substituent on the 2-phenyl ring plays a crucial role in modulating anticancer activity. The study revealed that compounds with a hydroxyl group at the para-position (4-position) of the 2-phenyl ring exhibited potent cytotoxicity, comparable to the reference drug doxorubicin[3]. In contrast, bromo and chloro substitutions at various positions on the 2-phenyl ring also resulted in compounds with notable anticancer activity[3]. This highlights the sensitivity of the biological activity to electronic and steric effects of the substituents on the 2-aryl moiety.
Comparative Cytotoxicity Data
To facilitate a clear comparison of the anticancer activities of various 2-aryl-4H-3,1-benzoxazin-4-one analogues, the following table summarizes the available in vitro cytotoxicity data.
| Compound ID | 2-Aryl Substituent | Benzoxazinone Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Hydroxyphenyl | 7-Nitro | HeLa | Not explicitly stated, but showed significant inhibition of cell viability (cell viability ~28.54%) | [3] |
| 2 | 4-Bromophenyl | 7-Nitro | HeLa | Not explicitly stated, but showed significant inhibition of cell viability | [3] |
| 3 | 3-Chlorophenyl | 7-Nitro | HeLa | Not explicitly stated, but showed significant inhibition of cell viability | [3] |
| 4 | 3-Fluorophenyl | 7-Nitro | HeLa | Not explicitly stated, but showed significant inhibition of cell viability | [3] |
| 5 | 2-Benzyl | Unsubstituted | A549 (Lung) | 53.9 | [2] |
| 6 | 2-Benzyl | Unsubstituted | PANC-1 (Pancreatic) | 0.15 | [2] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. The study on 7-nitro analogues reported cell viability percentages rather than specific IC50 values for all compounds[3].
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the core scaffold and the evaluation of its anticancer activity.
General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones
This protocol describes a general method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones from the corresponding anthranilic acid and aroyl chloride.
Materials:
-
Substituted Anthranilic Acid
-
Substituted Aroyl Chloride
-
Pyridine (anhydrous)
-
Chloroform
-
Triethylamine
-
Sodium Bicarbonate solution (10%)
-
Ethanol for recrystallization
Procedure:
-
Dissolve the substituted anthranilic acid in anhydrous pyridine.
-
Slowly add the substituted aroyl chloride to the solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 3-4 hours.
-
Pour the reaction mixture into a 10% sodium bicarbonate solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aryl-4H-3,1-benzoxazin-4-one.
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a solvent. The use of anhydrous conditions is crucial to prevent hydrolysis of the aroyl chloride and the benzoxazinone product.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazinone analogues for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Key Concepts
Core Scaffold and Sites of Modification
Caption: The core chemical structure of this compound with key positions for substitution highlighted.
Structure-Activity Relationship Summary
Caption: Key SAR trends for this compound analogues.
Experimental Workflow for Anticancer Evaluation
Caption: A typical workflow for the synthesis and anticancer evaluation of novel benzoxazinone analogues.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data, though limited in terms of a systematic study of this specific core structure, indicates that modifications at the C6 and C7 positions of the benzoxazinone ring, as well as on the 2-phenyl ring, can significantly modulate cytotoxic activity.
Future research should focus on the systematic synthesis and evaluation of a library of this compound analogues with diverse substituents on the benzoxazinone core. This will enable a more comprehensive understanding of the SAR and facilitate the identification of lead compounds with improved potency and selectivity. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways through which these compounds exert their anticancer effects.
References
-
Synthesis and Characteristics of Metastable 2‐Benzyl‐4H‐3,1‐benzoxazin‐4‐one as Anticancer Agent and its Comparison with other Heterocyclic Compounds. ResearchGate. [Link]
-
Synthesis of 6-fluoro-2-(4-fluorophenyl)benzoxazinone (3). ResearchGate. [Link]
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones as potent anticancer and antioxidant agents. PMC - PubMed Central. [Link]
Sources
A Comparative Analysis of the Bioactivity of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one and Quinazolinone Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one and its bioisosteric cousins, the quinazolinone derivatives, have emerged as privileged structures, demonstrating a remarkable breadth of pharmacological effects. This guide provides a comprehensive, objective comparison of the bioactivity of these two classes of compounds, supported by experimental data and detailed methodologies to empower researchers in their pursuit of new therapeutic agents.
Structural and Mechanistic Overview: A Tale of Two Scaffolds
The foundational difference between this compound and quinazolinone derivatives lies in a single atom within the heterocyclic core: an oxygen atom in the former is replaced by a nitrogen atom in the latter. This seemingly subtle substitution, a classic example of bioisosteric replacement, profoundly influences the physicochemical properties and, consequently, the biological activity of these molecules. The nitrogen atom in the quinazolinone scaffold introduces a hydrogen bond donor capability and alters the electron distribution within the ring system, often leading to different target interactions and metabolic profiles compared to its benzoxazinone counterpart.
Quinazolinone derivatives are renowned for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2] Their versatility stems from the numerous points on the quinazolinone core that can be functionalized, allowing for the fine-tuning of their pharmacological properties.[1] In contrast, 2-aryl-4H-3,1-benzoxazin-4-ones are particularly noted for their potent anti-inflammatory and anticancer activities.[3][4][5] The 4-fluorophenyl substituent in the target benzoxazinone is a common feature in medicinal chemistry, often introduced to enhance binding affinity to target proteins and improve metabolic stability.
dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label = "Core structural comparison of the two scaffolds."; fontsize = 10; fontcolor = "#5F6368"; }
Comparative Bioactivity: A Data-Driven Analysis
A direct, head-to-head comparison of the bioactivity of this compound with a specific quinazolinone derivative is often study-dependent. However, by collating data from various sources, we can draw meaningful comparisons across key therapeutic areas.
Note: Specific experimental data for this compound is not extensively available in the public domain. Therefore, for the purpose of this comparative guide, data for closely related 2-aryl-4H-3,1-benzoxazin-4-one derivatives are presented as a proxy, with the understanding that the 4-fluoro substitution can modulate activity.
Anticancer Activity
Both benzoxazinone and quinazolinone scaffolds have yielded potent anticancer agents. Their mechanisms of action are diverse and often target key pathways in cancer progression.
2-(Aryl)-4H-3,1-benzoxazin-4-one Derivatives:
Studies on various 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated significant cytotoxicity against a range of cancer cell lines. For instance, certain derivatives have shown potent activity against P388 leukemia cells.[5] One study on 2-phenyl-4H-benzo[d][1][6]oxazin-4-one reported an IC50 value of 65.43 ± 2.7 µg/mL against the A549 human lung cancer cell line.[7] Another study highlighted that 2-(3,4-dichlorophenyl)-4H-benzo[d][1][6]oxazin-4-one exhibited an IC50 of 70.74 ± 3.95 μg/mL against the MCF-7 breast cancer cell line.[7]
Quinazolinone Derivatives:
The anticancer potential of quinazolinones is well-documented, with some derivatives progressing to clinical use. Their mechanisms often involve the inhibition of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), or interference with microtubule polymerization. The structural diversity of quinazolinones allows for a broad range of anticancer activities.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-4H-3,1-benzoxazin-4-ones | P388 | 8.9 - 9.9 | [5] |
| 2-Phenyl-4H-benzo[d][1][6]oxazin-4-one | A549 | ~293 | [7] |
| 2-(3,4-dichlorophenyl)-4H-benzo[d][1][6]oxazin-4-one | MCF-7 | ~238 | [7] |
| Quinazolinone Derivatives | Various | Wide range | [1] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous diseases, and both scaffolds have shown promise in modulating inflammatory pathways.
2-(Aryl)-4H-3,1-benzoxazin-4-one Derivatives:
Several studies have highlighted the anti-inflammatory potential of benzoxazinone derivatives. In a comparative study, a benzoxazinone derivative of diclofenac, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][6]oxazin-4-one, demonstrated significant anti-inflammatory activity with 62.61% inhibition of rat paw edema.[3][4] This suggests that the benzoxazinone core can serve as a valuable template for the development of novel anti-inflammatory agents.
Quinazolinone Derivatives:
Quinazolinone derivatives also possess significant anti-inflammatory properties. Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines. The anti-inflammatory activity of quinazolinones can be modulated by the nature and position of substituents on the core structure.
| Compound Class | Animal Model | % Inhibition of Edema | Reference |
| 2-Aryl-4H-3,1-benzoxazin-4-one Derivative | Carrageenan-induced rat paw edema | 62.61% | [3][4] |
| Quinazolinone Derivatives | Carrageenan-induced rat paw edema | Varies | [2] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinazolinones, in particular, have shown significant promise in this area.
2-(Aryl)-4H-3,1-benzoxazin-4-one Derivatives:
The antimicrobial activity of 2-aryl-4H-3,1-benzoxazin-4-ones is less extensively studied compared to their anticancer and anti-inflammatory effects. However, some benzoxazinone derivatives have been reported to possess antifungal and antibacterial properties.[8]
Quinazolinone Derivatives:
Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9] The antimicrobial efficacy is highly dependent on the substitution pattern on the quinazolinone ring.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives | Various | Data not widely available | |
| Quinazolinone Derivatives | Various | Wide range | [9] |
Experimental Protocols: A Guide to Bioactivity Assessment
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key bioassays discussed in this guide.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][10][11][12]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds (this compound and quinazolinone derivatives) to the wells and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Workflow for the MTT assay."; fontsize = 10; fontcolor = "#5F6368"; }
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.[6][13][14][15][16]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (this compound and quinazolinone derivatives) or vehicle control intraperitoneally or orally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
dot graphical_abstract { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Workflow for the carrageenan-induced paw edema assay."; fontsize = 10; fontcolor = "#5F6368"; }
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][17][18][19][20]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
dot graphical_abstract { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Workflow for the broth microdilution assay."; fontsize = 10; fontcolor = "#5F6368"; }
Conclusion and Future Perspectives
Both this compound and quinazolinone derivatives represent highly promising scaffolds in drug discovery. The bioisosteric relationship between these two classes of compounds offers a fascinating platform for medicinal chemists to explore structure-activity relationships and optimize pharmacological profiles. While quinazolinones have been more extensively studied and have a broader documented range of bioactivities, 2-aryl-4H-3,1-benzoxazin-4-ones, including the 4-fluorophenyl derivative, exhibit potent anticancer and anti-inflammatory properties that warrant further investigation.
Future research should focus on generating more specific and comparative data for this compound to enable a more direct and comprehensive comparison with its quinazolinone counterparts. Elucidating the precise molecular targets and mechanisms of action for these compounds will be crucial for their rational design and development as next-generation therapeutics. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these vital investigations.
References
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. EXCLI J. 2015;14:515-534.
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Bioinorg Chem Appl. 2012;2012:605846.
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. 2025.
-
MTT assay and its use in cell viability and proliferation analysis. Abcam.
-
MTT assay protocol. Abcam.
-
MTT Cell Proliferation Assay. ATCC.
-
Broth Microdilution. MI - Microbiology.
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023.
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. 2011.
-
Carrageenan Induced Paw Edema Model. Creative Biolabs.
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian J Pharmacol. 2014;46(3):321-326.
-
Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Med (Plovdiv). 2015;57(1):47-53.
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. 2024;29(10):2345.
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. 2024;25(51):35-44.
-
(PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. 2024.
-
Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs. 1994;5(5):533-538.
-
Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute. 2018;1(2):237-247.
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. 2024.
-
This compound. PubChem.
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers.
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. 2025.
-
Reactions with 2-phenyl-4H-3,1-benzoxazin-4-one and 2-phenyl-3-amino 4(3H)quinazolinone and investigate the antimicrobial activity of the products. ResearchGate. 2025.
-
Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Pest Manag Sci. 2017;73(2):346-353.
-
[PDF] Synthesis of 2-phenyl-4H-benzo[d][1][6]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Semantic Scholar. 2020.
-
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers.
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1]oxazin-3(4H). NIH. 2025.
Sources
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. nu.edu.om [nu.edu.om]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejppri.eg.net [ejppri.eg.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. protocols.io [protocols.io]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Profiling Enzyme Cross-Reactivity: The Case of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
This guide provides a comprehensive framework for evaluating the enzyme selectivity of the compound 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one. While specific experimental data for this molecule is not widely published, the chemical scaffold to which it belongs—the 3,1-benzoxazin-4-ones—is known for a diverse range of biological activities. Derivatives of this class have been identified as potent inhibitors of serine proteases, including α-chymotrypsin, Cathepsin G, and complement C1r protease[1][2][3]. This known activity makes a thorough investigation of enzyme cross-reactivity not just a matter of due diligence, but a critical step in understanding the compound's mechanism of action and potential for off-target effects.
Here, we eschew a rigid template in favor of a logical, multi-tiered strategy that moves from broad, high-throughput screening to deep, physiological validation. We will compare the hypothetical performance of our lead compound, Compound A (this compound) , with a theoretical alternative, Compound B (a structural analog) , to illustrate how to interpret data and make informed decisions in a drug development context.
Part 1: Foundational Selectivity — In Vitro Panel Screening
The initial step in any cross-reactivity study is to quantify the compound's potency against its intended target and a panel of related enzymes in a controlled, cell-free environment. Given the established activity of the benzoxazinone scaffold against serine proteases, a logical starting point is a broad panel of these enzymes.
Causality of Experimental Choice: This approach provides the cleanest initial data on biochemical potency (typically as an IC₅₀ value), free from the complexities of cell permeability, metabolism, or cellular target engagement. It is a rapid and cost-effective method to identify the most likely off-targets and establish a baseline for selectivity.
Comparative Data: Serine Protease Inhibition Profile
The following table presents hypothetical data from a screen of Compound A and Compound B against a panel of serine proteases. The goal is to find a compound with high potency for the primary target (hypothetically, Chymotrypsin) and minimal activity against others, especially those involved in critical physiological processes like coagulation (Thrombin, Factor Xa).
| Enzyme Target | Compound A (IC₅₀, µM) | Compound B (IC₅₀, µM) | Comments |
| Chymotrypsin (Primary Target) | 0.050 | 0.095 | Compound A shows superior potency. |
| Cathepsin G | 0.750 | 15.8 | Compound A has significant off-target activity. |
| Complement C1r | 1.20 | > 50 | Compound A shows moderate off-target activity. |
| Thrombin | > 50 | > 50 | Both compounds are clean against Thrombin. |
| Factor Xa | 25.6 | > 50 | Compound B demonstrates better selectivity. |
| Trypsin | 18.3 | 45.2 | Compound B is more selective. |
| Elastase | 8.9 | > 50 | Compound B is significantly more selective. |
Interpretation: While Compound A is more potent against the primary target, it exhibits significant cross-reactivity with Cathepsin G, Elastase, and Complement C1r. Compound B, although slightly less potent, displays a much cleaner selectivity profile, making it a potentially safer candidate.
Experimental Protocol: In Vitro Chromogenic Protease Assay
This protocol describes a standard method for determining the IC₅₀ value of an inhibitor against a protease using a chromogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the enzyme (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer.
-
Substrate Stock: Dissolve a chromogenic substrate specific for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for Chymotrypsin) in DMSO.
-
Compound Stock: Prepare a 10 mM stock solution of Compound A and Compound B in 100% DMSO.
-
-
Assay Procedure:
-
Dispense 2 µL of serially diluted test compound into the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of a diluted enzyme solution to each well (except "no enzyme" controls) to initiate a 15-minute pre-incubation at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate to all wells.
-
Immediately place the plate in a plate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates against the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: Unbiased Profiling in a Native Environment — Competitive Activity-Based Protein Profiling (ABPP)
While panel screens are essential, they are inherently biased towards the enzymes selected. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that overcomes this limitation by using active-site directed covalent probes to map the functional state of entire enzyme families directly within a complex proteome (e.g., a cell lysate).[4][5] In its competitive format, ABPP can quantitatively assess the potency and selectivity of an inhibitor against hundreds of enzymes simultaneously in their native environment.[6]
Causality of Experimental Choice: ABPP provides an unbiased view of a compound's interactome. It identifies off-targets that might be missed in a biased panel and validates that the compound can engage its target in a complex mixture of proteins, which is a more physiologically relevant setting than a purified enzyme assay.
Diagram: Competitive ABPP Workflow
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Comparative Data: Proteome-Wide Selectivity Profile
This table shows hypothetical quantitative proteomics data from a competitive ABPP experiment. Values represent the "engagement ratio," where a lower number indicates stronger binding by the test compound, preventing the probe from labeling the enzyme.
| Protein Target (UniProt ID) | Enzyme Class | Compound A Engagement (IC₅₀, µM) | Compound B Engagement (IC₅₀, µM) |
| P00766 (Chymotrypsin) | Serine Protease | 0.085 | 0.150 |
| P08246 (Cathepsin G) | Serine Protease | 0.950 | 25.1 |
| Q9Y5W5 (ABHD12) | Serine Hydrolase | > 50 | 5.2 |
| P08865 (Elastase) | Serine Protease | 10.2 | > 50 |
| P50223 (Dipeptidyl Peptidase 4) | Serine Protease | > 50 | > 50 |
Interpretation: The ABPP data confirms the findings from the in vitro panel: Compound A engages Cathepsin G and Elastase at sub-micromolar to low-micromolar concentrations. Crucially, ABPP reveals an entirely new, unexpected off-target for Compound B: ABHD12, a serine hydrolase. This highlights the discovery power of unbiased profiling; a standard protease panel would have missed this interaction entirely.
Experimental Protocol: Competitive ABPP
-
Proteome Preparation: Harvest cells and lyse in a suitable buffer (e.g., PBS) via probe sonication. Determine protein concentration via Bradford or BCA assay and normalize all samples to 1 mg/mL.
-
Inhibitor Incubation: In separate microfuge tubes, pre-incubate 100 µL of the proteome with 1 µL of DMSO (vehicle control) or serially diluted Compound A/B for 30 minutes at 37°C.
-
Probe Labeling: Add 1 µL of a 100X stock of a broad-spectrum serine hydrolase probe (e.g., fluorophosphonate-biotin, FP-biotin) to a final concentration of 1 µM. Incubate for 30 minutes at 37°C.
-
Enrichment: Quench the labeling reaction by adding SDS-PAGE loading buffer. Labeled proteins are then enriched using streptavidin-agarose beads.
-
Sample Preparation for MS: The enriched, bead-bound proteins are washed, reduced, alkylated, and digested overnight with sequencing-grade trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant). Calculate IC₅₀ values for each identified enzyme by measuring the reduction in probe-labeled peptide signal as a function of inhibitor concentration.
Part 3: Physiological Validation — Cellular Thermal Shift Assay (CETSA®)
Observing target engagement in a cell lysate is a significant step, but the ultimate proof of an inhibitor's utility is its ability to bind its target within an intact, living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this validation.[7][8] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[9][10]
Causality of Experimental Choice: CETSA directly measures biophysical target engagement in a physiological context.[11] It accounts for cell permeability, efflux pumps, and intracellular compound metabolism. A positive CETSA result provides high confidence that the compound reaches and binds its target inside the cell, bridging the gap between biochemical activity and cellular effect.
Diagram: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data: Cellular Target Engagement
The data below shows the thermal shift (ΔTₘ) for the primary target and a key off-target. A larger positive shift indicates stronger stabilization and better target engagement in the cell.
| Target Protein | Compound A (10 µM) ΔTₘ (°C) | Compound B (10 µM) ΔTₘ (°C) | Interpretation |
| Chymotrypsin | +5.8 | +1.2 | Compound A shows robust target engagement. |
| Cathepsin G | +4.1 | No significant shift | Compound A engages the off-target in cells. |
| ABHD12 | No significant shift | No significant shift | Compound B does not engage its ABPP off-target in cells. |
Interpretation: Compound A demonstrates excellent engagement of its primary target, Chymotrypsin, in living cells. However, it also clearly stabilizes the off-target Cathepsin G, confirming that the cross-reactivity observed in vitro translates to a cellular context. In contrast, Compound B shows very weak engagement with its primary target. Interestingly, the off-target ABHD12, identified by ABPP, shows no stabilization. This could be due to poor cell permeability of Compound B or the compound being rapidly metabolized or exported from the cell.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Harvest the cells, wash with PBS, and resuspend in media containing either the test compound (e.g., 10 µM Compound A or B) or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration to ensure equal loading.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein (e.g., anti-Chymotrypsin antibody).
-
Data Analysis: Detect the protein bands using a secondary antibody and chemiluminescence. Quantify the band intensity for each temperature point. Plot the normalized band intensity versus temperature to generate a "melting curve." Determine the melting temperature (Tₘ) and the thermal shift (ΔTₘ = Tₘ(compound) - Tₘ(vehicle)).
Final Comparison and Conclusion
Synthesizing the data from all three experimental tiers provides a holistic view of each compound's strengths and weaknesses.
| Parameter | Compound A: this compound | Compound B: Analog | Recommendation |
| Primary Target Potency (IC₅₀) | Excellent (50 nM) | Good (95 nM) | Compound A is more potent. |
| In Vitro Selectivity | Poor (multiple protease off-targets) | Excellent | Compound B has a much cleaner biochemical profile. |
| Unbiased Off-Targets (ABPP) | Confirms protease cross-reactivity | Reveals novel off-target (ABHD12) | ABPP provides critical, otherwise undiscoverable, information. |
| Cellular Target Engagement (ΔTₘ) | Excellent (+5.8°C) | Poor (+1.2°C) | Compound A effectively engages its target in cells. |
| Cellular Off-Target Engagement | Confirmed for Cathepsin G | Not observed for ABHD12 | The primary off-target of A is active in cells. The off-target of B is not. |
This multi-faceted analysis reveals a classic dilemma in drug development. Compound A is a potent, cell-active inhibitor of its primary target, but it comes with significant and physiologically-confirmed cross-reactivity against Cathepsin G. This could lead to unwanted side effects related to inflammation or immune response.
Compound B , while biochemically more selective against proteases, suffers from poor cellular engagement. The ABPP data also flags a potential liability with ABHD12, even if it wasn't confirmed in CETSA—this could be cell-type dependent. The poor cellular activity makes Compound B a non-viable candidate without further medicinal chemistry optimization to improve permeability or metabolic stability.
Based on this comprehensive guide, a researcher would conclude that Compound A is a more promising chemical scaffold but requires further optimization to eliminate its cross-reactivity with Cathepsin G. The experimental workflow detailed here provides the roadmap for validating the selectivity of any future analogs.
References
-
Chen, X., et al. (2017). Target identification with quantitative activity based protein profiling (ABPP). RSC Advances. Available at: [Link]
-
Zhu, Q., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. Available at: [Link]
-
Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP. Mtoz Biolabs. Available at: [Link]
-
Wikipedia. (2023). Activity-based proteomics. Wikipedia. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Grokipedia. (2024). Cellular thermal shift assay. Grokipedia. Available at: [Link]
-
CETSA. (n.d.). CETSA. CETSA. Available at: [Link]
-
Gummadi, S., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
ResearchGate. (n.d.). Some biologically important 4H‐3,1‐benzoxazin‐4‐one derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. ResearchGate. Available at: [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]
-
Cravatt, B. F., et al. (2011). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. Available at: [Link]
-
ResearchGate. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of the newly 3, 1-benzoxazin-4-one derivatives. ResearchGate. Available at: [Link]
-
BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]
-
Prothiwa, M., & Böttcher, T. (2020). Competitive profiling for enzyme inhibitors using chemical probes. Methods in Enzymology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Al-Horani, R. A., et al. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Letters in Drug Design & Discovery. Available at: [Link]
-
Vaz, R. J., et al. (1999). Benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones and benzthiazin-4-ones as inhibitors of complement C1r protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones and benzthiazin-4-ones as inhibitors of complement C1r protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 6. annualreviews.org [annualreviews.org]
- 7. grokipedia.com [grokipedia.com]
- 8. CETSA [cetsa.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one as a Serine Protease Inhibitor
In the landscape of enzyme inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount. This guide provides an in-depth comparative analysis of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, a member of the benzoxazinone class of heterocyclic compounds, as a competitive inhibitor of serine proteases. Our focus will be on benchmarking its performance against established inhibitors, offering a technical narrative grounded in experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Benzoxazinones
The 4H-3,1-benzoxazin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] Derivatives of this core have been investigated for their utility as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] A significant body of research has highlighted their potent inhibitory activity against various enzymes, particularly serine proteases.[1][4][5] This guide will specifically focus on this compound, a representative of the 2-aryl-benzoxazinone subclass, and elucidate its standing as a serine protease inhibitor.
The Target: Serine Proteases and their Pathophysiological Significance
Serine proteases are a large and diverse family of enzymes that play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and immunity.[6][7] Their catalytic activity is defined by the presence of a highly reactive serine residue within a catalytic triad in the enzyme's active site. Dysregulation of serine protease activity is implicated in numerous pathologies, such as inflammatory diseases, cancer, and cardiovascular disorders, making them attractive targets for therapeutic intervention.[6][7]
Our investigation centers on α-chymotrypsin as a model serine protease for this comparative analysis. Chymotrypsin is a digestive enzyme that cleaves peptide bonds on the carboxyl side of aromatic amino acid residues. Its well-characterized structure and kinetics make it an excellent system for evaluating the potency and mechanism of novel inhibitors.
Mechanism of Inhibition: Covalent Modification by Benzoxazinones
Benzoxazinones, including this compound, act as mechanism-based inhibitors, also known as "suicide substrates," of serine proteases.[4] The inhibitory mechanism involves the nucleophilic attack of the active site serine residue on the carbonyl carbon of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.
Sources
- 1. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 7. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one: A Comparative Guide to Preclinical Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 3,1-benzoxazin-4-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3][4][5] This guide provides a comprehensive framework for the in vivo validation of a specific derivative, 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, by drawing comparisons with analogous compounds and outlining robust experimental protocols. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and rigorous approach to preclinical assessment.
The Therapeutic Promise of the Benzoxazinone Core
The benzoxazinone nucleus is a recurring motif in compounds exhibiting significant pharmacological potential.[1][2][3][4][5] Derivatives of this scaffold have been reported to possess anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7][8] The versatility of the 2-position on the benzoxazinone ring allows for the introduction of various substituents, which can modulate the compound's biological activity. The subject of this guide, this compound, incorporates a fluorophenyl group at this position, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[9]
Comparative In Vivo Efficacy of Benzoxazinone Analogs
While direct in vivo data for this compound is not extensively published, the activities of structurally related compounds provide a strong basis for predicting its potential efficacy and guiding its preclinical development.
Anti-inflammatory and Analgesic Activity
A notable study on benzoxazinone derivatives synthesized from commercial non-steroidal anti-inflammatory drugs (NSAIDs) demonstrated significant in vivo anti-inflammatory and analgesic effects.[1][2][3] For instance, a diclofenac-benzoxazinone hybrid showed a 62.61% inhibition of rat paw edema and a 62.36% protection in acetic acid-induced writhing tests, with reduced gastrointestinal toxicity compared to the parent drug.[1][2][3]
Anticancer Potential
Several 2-aryl-4H-3,1-benzoxazin-4-ones have been evaluated for their cytotoxicity against various cancer cell lines.[6][7] One study reported that 2-(3,4-dichlorophenyl)-4H-benzo[d][1][3]oxazin-4-one exhibited activity against MCF-7 breast cancer cells.[10] Another analog, 2-phenyl-4H-benzo[d][1][3]oxazin-4-one, showed activity against A549 lung cancer cells.[7][10] These findings suggest that this compound warrants investigation as a potential anticancer agent.
Proposed In Vivo Validation Workflow for this compound
Based on the activities of its analogs, a multi-pronged in vivo validation strategy is proposed for this compound. The following workflow outlines the key experimental stages.
Caption: Proposed in vivo validation workflow.
Step-by-Step Experimental Protocols
Rationale: To determine the safety profile and the appropriate dose range for subsequent efficacy studies.
Protocol:
-
Use healthy, young adult rodents (e.g., Swiss albino mice), fasted overnight.
-
Administer single escalating doses of this compound orally or intraperitoneally.
-
Observe the animals for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
The highest dose that does not cause mortality or significant signs of toxicity is considered the MTD.
Rationale: A standard and reproducible model to assess acute anti-inflammatory activity.
Protocol:
-
Administer this compound or a reference drug (e.g., Indomethacin) to different groups of rats.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Rationale: A visceral pain model sensitive to both centrally and peripherally acting analgesics.
Protocol:
-
Administer this compound or a reference drug (e.g., Aspirin) to different groups of mice.
-
After a pre-treatment period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Observe the mice for a set period (e.g., 20 minutes) and count the number of writhes (abdominal constrictions and stretching of hind limbs).
-
Calculate the percentage of protection against writhing for each group compared to the control group.
Rationale: To evaluate the in vivo antitumor efficacy in a model that mimics human cancer.
Protocol:
-
Implant human cancer cells (e.g., A549 or MCF-7) subcutaneously into immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound, a vehicle control, or a positive control drug (e.g., Doxorubicin) according to a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors and perform histological and molecular analyses.
Comparative Performance and Alternatives
The potential efficacy of this compound should be benchmarked against existing therapeutic agents.
| Therapeutic Area | This compound (Predicted) | Standard Alternatives | Key Comparative Parameters |
| Anti-inflammatory | Potentially high efficacy with improved GI safety profile. | NSAIDs (e.g., Diclofenac, Ibuprofen), COX-2 inhibitors (e.g., Celecoxib) | Efficacy, gastrointestinal toxicity, cardiovascular side effects. |
| Analgesic | Broad-spectrum analgesic activity. | Opioids (e.g., Morphine), NSAIDs | Efficacy in different pain models (acute, chronic, neuropathic), potential for addiction. |
| Anticancer | Activity against specific cancer cell lines with a novel mechanism of action. | Chemotherapeutic agents (e.g., Paclitaxel, Doxorubicin), targeted therapies (e.g., Kinase inhibitors) | Efficacy in xenograft models, toxicity profile, mechanism of action, potential for drug resistance. |
Mechanistic Insights and Signaling Pathways
The biological activities of benzoxazinone derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 3. nu.edu.om [nu.edu.om]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antiproliferative and antifungal activities of some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one with Commercial Drugs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the novel synthetic compound 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one against established commercial drugs. Our focus is on its potential anticancer and anti-inflammatory activities, areas where the benzoxazinone scaffold has shown significant promise. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview grounded in experimental data and mechanistic insights.
Introduction to 2-Aryl-4H-3,1-benzoxazin-4-ones
The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] These compounds and their derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is typically achieved through the reaction of anthranilic acid with aroyl chlorides in the presence of a base like pyridine.[2] The versatility of this synthesis allows for the introduction of various substituents on the 2-aryl ring, enabling the fine-tuning of the molecule's pharmacological profile. The fluorine substitution at the para-position of the phenyl ring in this compound is of particular interest, as fluorine can enhance metabolic stability and binding affinity.
Part 1: Anticancer Potential: A Comparative Analysis
Derivatives of the 2-aryl-4H-3,1-benzoxazin-4-one class have demonstrated notable in vitro cytotoxic activity against a range of human cancer cell lines. While specific data for the 2-(4-fluorophenyl) derivative is still emerging, the broader class offers a strong rationale for its investigation as an anticancer agent.
Mechanistic Insights: Targeting c-Myc
A compelling mechanism of action for some benzoxazinone derivatives is the targeting of the c-Myc oncogene.[3] c-Myc is a transcription factor that is overexpressed in a majority of human cancers, making it an attractive, albeit challenging, therapeutic target.[4] Certain benzoxazinones are thought to exert their anticancer effects by stabilizing the G-quadruplex structure in the promoter region of the c-Myc gene, which in turn downregulates its expression.[3][5]
Head-to-Head with Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent that primarily functions as a topoisomerase II inhibitor and an intercalating agent, leading to DNA damage and apoptosis. While effective, its use is associated with significant cardiotoxicity.
Table 1: Conceptual Comparison of Anticancer Activity
| Feature | This compound (Hypothesized) | Doxorubicin (Established) |
| Primary Mechanism | Downregulation of c-Myc expression via G-quadruplex stabilization | DNA intercalation and Topoisomerase II inhibition |
| Selectivity | Potentially higher for c-Myc overexpressing tumors | Broad-spectrum cytotoxicity |
| Key Cellular Effects | Inhibition of proliferation, induction of apoptosis | DNA damage, cell cycle arrest, apoptosis |
| Potential Advantages | More targeted approach, potentially lower off-target toxicity | Well-established efficacy across many cancer types |
| Potential Limitations | Efficacy may be limited to c-Myc-driven cancers | Significant cardiotoxicity and other side effects |
Experimental Workflow: In Vitro Anticancer Evaluation
To empirically compare the anticancer effects of this compound with a standard drug like doxorubicin, a series of in vitro assays are essential.
Caption: Workflow for in vitro anticancer evaluation.
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a reference drug (e.g., Doxorubicin) for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
This assay assesses the effect of a compound on cell migration.
-
Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.[8]
-
Treatment: Wash the cells with PBS and add fresh medium containing the test compound or a reference drug.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Part 2: Anti-inflammatory Potential: A Comparative Analysis
The benzoxazinone scaffold has also been explored for its anti-inflammatory properties.[9] This activity is particularly relevant given the link between chronic inflammation and various diseases, including cancer.
Mechanistic Insights: COX Inhibition and Beyond
The primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[10][11] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[12] While some benzoxazinone derivatives may act through COX inhibition, others have been shown to modulate inflammatory responses through alternative pathways, such as the Nrf2-HO-1 signaling pathway, which is involved in the antioxidant response.[9]
Head-to-Head with Commercial NSAIDs
For comparison, we consider two widely used NSAIDs: Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.
Table 2: Conceptual Comparison of Anti-inflammatory Activity
| Feature | This compound (Hypothesized) | Ibuprofen (Non-selective COX Inhibitor) | Celecoxib (Selective COX-2 Inhibitor) |
| Primary Mechanism | Potential COX inhibition or Nrf2-HO-1 pathway activation | Non-selective inhibition of COX-1 and COX-2 | Selective inhibition of COX-2 |
| Therapeutic Effect | Reduction of pain and inflammation | Reduction of pain, inflammation, and fever | Reduction of pain and inflammation |
| Potential Advantages | Potentially novel mechanism with a different side-effect profile | Broad efficacy, well-established | Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs |
| Potential Limitations | Mechanism and efficacy to be determined | Risk of gastrointestinal ulcers and bleeding | Potential for cardiovascular side effects |
Experimental Workflow: In Vivo Anti-inflammatory Evaluation
The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[13]
Caption: Workflow for in vivo anti-inflammatory evaluation.
-
Animal Preparation: Use adult Wistar rats (150-200g) and divide them into groups (e.g., control, reference drug, and test compound groups).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, a reference drug (e.g., Diclofenac), or the vehicle orally 1 hour before carrageenan injection.[14]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.[15]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The 2-aryl-4H-3,1-benzoxazin-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the activity of related compounds, this compound warrants further investigation for its potential anticancer and anti-inflammatory properties. The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison with established commercial drugs. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential and to guide further optimization.
References
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers in Chemistry. [Link]
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). Molecules. [Link]
-
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. (1966). Journal of the Chemical Society C: Organic. [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry. [Link]
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][9]oxazin-3(4H). (2024). Frontiers in Chemistry. [Link]
-
MYC as a Target for Cancer Treatment: from Undruggable to Druggable? (2024). bioRxiv. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023). StatPearls. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2024). Molecules. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (2011). ResearchGate. [Link]
-
Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia. [Link]
-
Small Molecule Anti-cancer Agents that Stabilize the MYC-G-Quadruplex. (2017). National Institutes of Health. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2024). Techniques in Biology. [Link]
-
Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2016). ResearchGate. [Link]
-
Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b][1][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2024). Semantic Scholar. [Link]
-
NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. (n.d.). Cleveland Clinic. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Synthesis and anti-inflammatory activity of substituted 2H-1,4- pyridoxazin-3(4H)-one derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2024). ResearchGate. [Link]
-
Comparison between in vitro activities of investigated compounds... (n.d.). ResearchGate. [Link]
-
Anti-inflammatory drugs and their mechanism of action. (1998). Inflammation Research. [Link]
-
Wound Healing and Migration Assays. (n.d.). ibidi. [Link]
-
Gibson Oncology Obtains Exclusive Commercial Rights to Novel Anti-Cancer Drugs That Inhibit the “Undruggable” cMyc Oncogene, a Key Driver for the Majority of Cancers. (2020). BioSpace. [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]
-
IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. (n.d.). ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). Molecules. [Link]
-
Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology. (2024). Journal of Experimental & Clinical Cancer Research. [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2022). Journal of Pharmacy and Practice. [Link]
-
Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. (2023). AIR Unimi. [Link]
-
Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2024). Frontiers in Chemistry. [Link]
-
An introduction to the wound healing assay using live-cell microscopy. (2017). Cell Migration. [Link]
-
Scratch Wound Healing Assay. (n.d.). Bio-protocol. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Arginine Transporters in Human Cancers: Emerging Mechanisms and Clinical Implications. (n.d.). International Journal of Molecular Sciences. [Link]
Sources
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Available Technologies - NCI [techtransfer.cancer.gov]
- 5. Gibson Oncology Obtains Exclusive Commercial Rights to Novel Anti-Cancer Drugs That Inhibit the “Undruggable” cMyc Oncogene, a Key Driver for the Majority of Cancers - BioSpace [biospace.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. inotiv.com [inotiv.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
For the diligent researcher, the journey of discovery with a novel compound like 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of this fluorinated benzoxazinone derivative, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this final experimental step with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific molecule may not be universally available, data from aggregated sources and related compounds provide critical safety information.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
Causes serious eye irritation (Eye Irritation, Category 2A).[1][2]
The presence of the fluorophenyl group also places this compound within the broader class of fluorinated organic compounds. These substances can be persistent in the environment due to the strength of the carbon-fluorine bond, necessitating specialized disposal considerations.[3][4][5][6]
Table 1: Key Hazard and Physical Data for this compound
| Property | Value/Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [1] |
| Molecular Formula | C₁₄H₈FNO₂ | [1] |
| Molecular Weight | 241.22 g/mol | [1] |
| CAS Number | 18600-51-6 | [1] |
| Appearance | Solid (based on related compounds) | N/A |
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound for disposal. The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are essential to protect against the serious eye irritation hazard. A face shield should be worn if there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or perforation before use and dispose of them in accordance with institutional guidelines after handling the chemical.
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be necessary if the material is dusty or if working outside of a fume hood.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents potentially violent reactions and ensures that the waste is managed appropriately by disposal facilities.
Step-by-Step Segregation and Containerization Protocol:
-
Designate a Waste Stream: this compound waste should be classified as a halogenated organic solid waste .
-
Select an Appropriate Container:
-
Use a clearly labeled, leak-proof container with a secure screw-top lid. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
The container must be in good condition, free from cracks or residues.
-
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag.[7] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[7]
-
The approximate quantity of waste.
-
The date of waste generation.[7]
-
The name of the principal investigator and the laboratory location.[7]
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).[7]
-
-
Incompatible Materials: Do not mix this waste with other waste streams, particularly:
-
Strong acids or bases.
-
Oxidizing or reducing agents.
-
Aqueous waste.
-
On-Site Storage and Accumulation: Maintaining a Safe Environment
All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[8] This area must be at or near the point of generation and under the control of the laboratory personnel.
Key Requirements for SAAs:
-
Location: The SAA should be in a well-ventilated area, away from ignition sources and high-traffic zones. A designated area within a chemical fume hood is often a suitable location for temporary storage.[9]
-
Containment: Secondary containment, such as a chemically resistant tray, is mandatory to contain any potential leaks or spills.[10]
-
Container Management: Waste containers must be kept closed at all times, except when adding waste.[8] Containers should not be filled beyond 90% capacity to allow for expansion.[9]
Disposal Procedures: The Final Step
The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol:
-
Do Not Dispose Down the Drain or in Regular Trash: Due to its chemical nature and potential environmental persistence, this compound must not be disposed of via the sanitary sewer system or as regular solid waste.[7][11]
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions based on your institution's policies and local regulations.
-
Arrange for Professional Disposal: The waste must be transported and disposed of by a licensed hazardous waste contractor.[10][12] Your EHS office will coordinate this process.
-
Recommended Disposal Method - High-Temperature Incineration: For fluorinated organic compounds, high-temperature incineration is a promising disposal technology.[5] The high temperatures are necessary to break the stable carbon-fluorine bonds, ideally leading to complete destruction of the compound.[3][6][13] This process should only be carried out in a permitted thermal treatment facility capable of handling halogenated waste and equipped with appropriate flue gas scrubbing technology.[11]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding the generation of dust.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Report the incident to your laboratory supervisor and EHS department.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.
-
Remove contaminated clothing.
-
If skin irritation occurs, seek medical advice.
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention and provide the SDS or chemical label if available.
By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship.
References
-
Occupational Safety and Health Administration. (n.d.). Hazardous waste operations and emergency response (HAZWOPER) - Standards. OSHA. Retrieved January 14, 2026, from [Link]
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA. Retrieved January 14, 2026, from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Retrieved January 14, 2026, from [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. Retrieved January 14, 2026, from [Link]
- Chemical Label for this compound. (n.d.).
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved January 14, 2026, from [Link]
-
Enviro-Safe. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Enviro-Safe. Retrieved January 14, 2026, from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Retrieved January 14, 2026, from [Link]
-
Environmental Health and Safety, University of South Carolina. (n.d.). How to Dispose of Chemical Waste. USC. Retrieved January 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. EPA. Retrieved January 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. EPA. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 708482, this compound. PubChem. Retrieved January 14, 2026, from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. MCF Environmental Services. Retrieved January 14, 2026, from [Link]
-
Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Eurofins. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10920656, 4H-3,1-Benzoxazin-4-one. PubChem. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 7). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate. Retrieved January 14, 2026, from [Link]
- Castrol. (n.d.). Safety Data Sheet. Castrol. Retrieved January 14, 2026, from [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A4B3A8E0E4F3E4D4802588D3005CC1E3/ File/11005150.pdf)
-
International Journal of Modern Organic Chemistry. (2013, April 23). Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press Company. Retrieved January 14, 2026, from [Link]
Sources
- 1. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. epa.gov [epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Comprehensive Handling Guide: Personal Protective Equipment for 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one (CAS No. 18600-51-6). The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to implement a self-validating system of safety, moving beyond mere compliance to a culture of proactive risk management.
Hazard Profile and Risk Assessment
This compound is a research chemical whose hazard profile necessitates rigorous safety protocols.[1][2] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][2][3] Understanding the specific nature of these hazards is the foundational step in mitigating exposure.
GHS Hazard Classification Summary
| Hazard Code | GHS Classification | Pictogram | Potential Effect on Researcher |
|---|---|---|---|
| H315 | Skin Irritation, Category 2 | GHS07 | Causes skin irritation upon direct contact, potentially leading to redness, itching, or inflammation.[1] |
| H319 | Serious Eye Irritation, Category 2A | GHS07 | Causes serious eye irritation, which can result in pain, redness, and potential damage if not promptly addressed.[1][3] |
| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | GHS07 | May cause respiratory irritation if inhaled as a dust or aerosol, leading to coughing or discomfort.[1] |
| H302 | Acute Toxicity, Oral, Category 4 | GHS07 | Harmful if swallowed.[2][3] |
The causality is clear: the inherent chemical properties of this fluorinated benzoxazinone derivative dictate its irritant nature. The primary objective of any handling protocol is to create an unbroken barrier between the chemical and the researcher.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its efficacy depends on the implementation of higher-level controls that reduce or eliminate the hazard at its source. Before any procedure, a risk assessment must confirm that engineering and administrative controls are in place.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
All handling of this compound powder must be performed within a certified chemical fume hood to minimize inhalation exposure.[4] This engineering control is non-negotiable.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. This selection is based on a risk assessment of its GHS classifications.[1]
| Protection Type | Minimum Requirement | Rationale and Key Considerations |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against dust particles and accidental splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[5][6] |
| Hand | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents skin irritation (H315).[1] Double-gloving is strongly recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[5] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[5] |
| Body | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. The coat must be fully buttoned.[5][6] |
| Respiratory | Not required if working in a certified fume hood | A respirator (e.g., an N95 for dusts or a half-mask with appropriate cartridges) is required if engineering controls are insufficient or during a large spill cleanup.[5][6] |
Standard Operating Procedures (SOPs)
Procedural discipline is essential for safety. These SOPs provide a self-validating framework for handling the compound and responding to incidents.
SOP for Donning and Doffing PPE
Cross-contamination often occurs during the removal of PPE. This sequence minimizes that risk.
Donning (Putting On) Sequence:
-
Put on the laboratory coat and fasten all buttons.
-
Put on the inner pair of gloves.
-
Put on chemical splash goggles.
-
Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Remove the outer pair of gloves, peeling them off without touching the external surface with bare skin. Dispose of them immediately.
-
Remove the laboratory coat by folding it inward on itself and place it in a designated receptacle.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
SOP for Small Spill Management (<1g)
This protocol is for minor spills that can be safely managed by trained laboratory personnel.
Caption: Step-by-step workflow for managing a small chemical spill.
Procedure:
-
Alert & Restrict: Immediately alert others in the vicinity and restrict access to the spill area.[5]
-
Don PPE: Wear the appropriate PPE, including chemical splash goggles, a lab coat, and double gloves.[5]
-
Contain & Absorb: Gently cover the spill with a compatible absorbent material (e.g., vermiculite or a chemical absorbent pad). Avoid raising dust.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (including gloves and absorbent pads) as hazardous waste according to your institution's guidelines.[4]
For large spills, evacuate the area immediately and contact your institution's emergency response team.[5]
Decontamination and Waste Disposal
PPE Decontamination:
-
Reusable PPE: Chemical splash goggles and face shields should be decontaminated after each use.
-
Single-Use PPE: Disposable gloves must be discarded immediately after use or upon contamination. Do not reuse them.
Chemical Waste Disposal:
-
All solid waste contaminated with this compound, including surplus compound, contaminated absorbent materials, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not let the product enter drains.
Emergency Response Protocol
In the event of accidental exposure, immediate and correct action is critical.
| Exposure Route | Immediate First Aid Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove all contaminated clothing while flushing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
-
Benchchem. Safety and handling of fluorinated organic compounds. 5
-
SynQuest Laboratories, Inc. This compound - Safety Data Sheet. 1
-
PubChem. This compound | C14H8FNO2 | CID 708482. 2
-
Chemical Label. This compound. 3
-
Sigma-Aldrich. Safety Data Sheet.
-
University of California, Riverside - Environmental Health & Safety. Fluorine. 7
-
3M. Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. 8
-
University of California, Riverside - Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. 6
-
RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. 9
-
ChemicalBook. This compound | 18600-51-6. 10
-
Fisher Scientific. Safety Data Sheet for 2H-1,4-Benzoxazin-3(4H)-one. 11
-
AK Scientific, Inc. Safety Data Sheet. 4
-
LookChem. 4-Methyl-2 H -1,4-benzoxazin-3(4 H )-one Safety Data Sheet.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C14H8FNO2 | CID 708482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. reliable-electric.com [reliable-electric.com]
- 9. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 10. This compound | 18600-51-6 [chemicalbook.com]
- 11. fishersci.at [fishersci.at]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
